3-Maleimidopropiohydrazide Trifluoroacetate
Description
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Properties
IUPAC Name |
3-(2,5-dioxopyrrol-1-yl)propanehydrazide;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O3.C2HF3O2/c8-9-5(11)3-4-10-6(12)1-2-7(10)13;3-2(4,5)1(6)7/h1-2H,3-4,8H2,(H,9,11);(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BADCXPKRBUEEMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCC(=O)NN.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40856280 | |
| Record name | Trifluoroacetic acid--3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanehydrazide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40856280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
359436-61-6 | |
| Record name | 1H-Pyrrole-1-propanoic acid, 2,5-dihydro-2,5-dioxo-, hydrazide 2,2,2-trifluoroacetate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=359436-61-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trifluoroacetic acid--3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanehydrazide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40856280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Maleimidopropiohydrazide Trifluoroacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
Introduction: The Unique Utility of a Heterobifunctional Crosslinker
An In-Depth Technical Guide to 3-Maleimidopropiohydrazide Trifluoroacetate (MPH-TFA) for Advanced Bioconjugation
In the landscape of bioconjugation chemistry, the ability to selectively and efficiently link distinct molecular entities is paramount. This compound (MPH-TFA) emerges as a powerful tool for researchers, scientists, and drug development professionals, offering a unique heterobifunctional architecture designed for sequential or orthogonal conjugation strategies.[1] As a water-soluble reagent, it bridges the gap between sulfhydryl- and carbonyl-containing molecules, a capability that is particularly crucial in the sophisticated assembly of antibody-drug conjugates (ADCs) and other targeted therapeutic systems.[2][3]
This guide provides a deep dive into the core chemical properties, reaction mechanisms, and field-proven applications of MPH-TFA. Moving beyond a simple recitation of facts, we will explore the causality behind experimental choices, offering insights grounded in practical application to empower robust and reproducible results in your laboratory.
Core Physicochemical Properties of MPH-TFA
The efficacy of any crosslinker begins with its fundamental properties. MPH-TFA is a white solid whose structure is defined by a thiol-reactive maleimide group and a carbonyl-reactive hydrazide moiety, separated by a short propane spacer.[2] The trifluoroacetate (TFA) counterion is not merely incidental; it significantly enhances the compound's solubility in aqueous buffers and polar organic solvents, a critical feature for biocompatibility.[2][4]
| Property | Value | Source |
| Synonyms | N-(β-Maleimidopropionic acid)hydrazide trifluoroacetate, MPH | [1][2] |
| CAS Number | 359436-61-6 | [2] |
| Molecular Formula | C₇H₉N₃O₃ · C₂HF₃O₂ | [1] |
| Molecular Weight | 297.19 g/mol | [1][5] |
| Appearance | White Solid | [6] |
| Melting Point | 120-123 °C | [6] |
| Solubility | Miscible with water; Soluble in polar organic solvents (e.g., DMSO, DMF) | [2][4] |
| Storage | Store at -20°C under an inert atmosphere to preserve reactivity. | [2] |
Mechanism of Action: A Tale of Two Chemistries
The utility of MPH-TFA is rooted in its two distinct reactive functionalities, which can be addressed under different reaction conditions, allowing for controlled, stepwise conjugations.
The Maleimide-Thiol Reaction (Michael Addition)
The maleimide group is highly specific for sulfhydryl (thiol) groups, found in cysteine residues of proteins and peptides. The reaction proceeds via a Michael addition, forming a stable covalent thioether bond (specifically, a thiosuccinimide linkage).[7]
-
Optimal pH: This reaction is most efficient in the pH range of 6.5 to 7.5.[7] Below pH 6.5, the thiol is largely protonated and less nucleophilic, slowing the reaction rate. Above pH 7.5, the maleimide ring becomes increasingly susceptible to hydrolysis, and the reaction with primary amines (e.g., lysine) begins to compete, reducing specificity.[8][9] Therefore, maintaining a neutral pH is a critical parameter for success.
-
Kinetics: The reaction is typically rapid, often reaching completion within 1-2 hours at room temperature.[10]
The Hydrazide-Carbonyl Reaction (Hydrazone Formation)
The hydrazide group reacts with carbonyls (aldehydes and ketones) to form a hydrazone bond. This reaction is particularly valuable for conjugating molecules to glycoproteins that have been oxidized to generate aldehyde groups, or to payloads functionalized with a carbonyl.
-
pH-Dependence and Cleavability: This condensation reaction is catalyzed by mild acid, typically proceeding optimally at a pH between 4.5 and 6.0.[2] A key feature of the resulting hydrazone bond is its pH-sensitivity; it is relatively stable at neutral pH but is susceptible to cleavage under acidic conditions (pH 5-6).[2] This attribute is masterfully exploited in drug delivery systems designed to release a payload within the acidic microenvironment of a tumor or inside the endosomes of a cell.[2]
Figure 1: Dual reactivity of MPH-TFA.
Experimental Protocols: From Theory to Practice
The true value of a reagent is demonstrated in its application. Here, we outline a detailed, two-stage protocol for the creation of an Antibody-Drug Conjugate (ADC), a primary application for MPH-TFA.
Workflow: Two-Stage ADC Synthesis
This workflow exemplifies the power of MPH-TFA's heterobifunctional nature. First, the payload (drug) containing a carbonyl group is attached to the hydrazide moiety of MPH-TFA. In the second stage, this activated linker-payload construct is conjugated to the thiol groups of a reduced antibody.
Figure 2: Experimental workflow for ADC synthesis using MPH-TFA.
Detailed Protocol: Two-Stage Antibody-Drug Conjugation
Materials:
-
Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
This compound (MPH-TFA)
-
Carbonyl-containing cytotoxic drug/payload
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Reaction Buffers: Sodium Acetate Buffer (100 mM, pH 5.0), Phosphate Buffered Saline (PBS, 100 mM phosphate, 150 mM NaCl, pH 7.2) with 2 mM EDTA
-
Purification columns (e.g., desalting columns, RP-HPLC, SEC-HPLC)
Stage 1: Activation of Payload with MPH-TFA
-
Rationale: This initial step creates the reactive intermediate. The reaction is performed in an acidic buffer to facilitate hydrazone bond formation.
-
Procedure: a. Dissolve the carbonyl-containing payload in a minimal volume of DMSO. b. Dissolve a 1.5-fold molar excess of MPH-TFA in Sodium Acetate Buffer. c. Add the payload solution to the MPH-TFA solution. The final concentration of organic solvent (DMSO) should ideally be below 10% to maintain buffer integrity. d. Incubate the reaction for 4-6 hours at room temperature, protected from light. e. Monitor the reaction by LC-MS to confirm the formation of the maleimide-activated payload. f. Purify the product using reverse-phase HPLC (RP-HPLC) to remove unreacted starting materials. Lyophilize the collected fractions to obtain the purified intermediate.
Stage 2: Conjugation to Antibody
-
Rationale: The interchain disulfide bonds of the antibody are selectively reduced to generate free thiols for conjugation. TCEP is often preferred as it is a non-thiol-based reducing agent, avoiding interference with the subsequent maleimide reaction. A neutral pH is critical for the maleimide-thiol reaction.
-
Procedure: a. Prepare the mAb at a concentration of 5-10 mg/mL in PBS with EDTA. The EDTA chelates trace metals that can catalyze re-oxidation of thiols. b. Add a 5 to 10-fold molar excess of TCEP to the antibody solution. c. Incubate for 1-2 hours at 37°C to achieve partial reduction of interchain disulfides. d. Immediately remove the excess TCEP using a desalting column (size-exclusion chromatography) equilibrated with the PBS/EDTA reaction buffer. This step is crucial to prevent TCEP from reacting with the maleimide. e. Dissolve the purified maleimide-activated payload from Stage 1 in DMSO. f. Add a 5 to 8-fold molar excess of the activated payload over the antibody to the reduced mAb solution. g. Incubate for 1-2 hours at room temperature or 4°C overnight. h. (Optional Quenching): Add a 5-fold molar excess of N-acetylcysteine to quench any unreacted maleimide groups. i. Purify the final ADC from unconjugated payload and other small molecules using size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).
Analytical Characterization of Conjugates
Verifying the successful synthesis and purity of the bioconjugate is a non-trivial but essential step. A multi-pronged analytical approach is required to characterize these heterogeneous molecules.[11]
| Analytical Technique | Purpose | Key Insights |
| Hydrophobic Interaction Chromatography (HIC) | Determination of Drug-to-Antibody Ratio (DAR) | Separates antibody species based on the number of conjugated drug molecules. Allows for quantification of the average DAR and the distribution of different drug-loaded species (e.g., DAR0, DAR2, DAR4).[12][13] |
| Size-Exclusion Chromatography (SEC-HPLC) | Assessment of Aggregation and Purity | Separates molecules based on size. Used to quantify high molecular weight species (aggregates) and remove unconjugated small molecule reagents.[13][14] |
| Reverse-Phase HPLC (RP-HPLC) | Analysis of Antibody Chains | Often performed after reducing the ADC to its light and heavy chains. Can resolve chains with different numbers of conjugated payloads, confirming conjugation sites.[12] |
| Mass Spectrometry (MS) | Mass Verification and Identification | Provides precise mass measurement of the intact ADC or its subunits (light/heavy chains) to confirm successful conjugation and determine the exact mass shift corresponding to the attached linker-payload.[15][16][17] |
Critical Considerations & Troubleshooting
-
Maleimide Hydrolysis: The maleimide ring can hydrolyze, especially at pH > 7.5, rendering it unreactive towards thiols. It is imperative to prepare maleimide-activated reagents fresh and use them promptly. Reactions should be conducted within the recommended pH range.
-
Retro-Michael Reaction and Thiol Exchange: The thiosuccinimide bond formed between the maleimide and cysteine is susceptible to a retro-Michael reaction, particularly in the presence of other thiols like glutathione in vivo.[18] This can lead to premature drug release and off-target toxicity. While MPH-TFA forms a standard thiosuccinimide linkage, awareness of this potential instability is crucial. Novel maleimide derivatives are being developed to improve conjugate stability.[19][20]
-
Solubility Issues: While MPH-TFA itself is water-soluble, the payload it carries may be highly hydrophobic. Care must be taken during the conjugation reaction to avoid precipitation, often by controlling the percentage of organic co-solvent (like DMSO or DMF) in the aqueous buffer.
Conclusion
This compound is a versatile and enabling tool in the bioconjugation scientist's arsenal. Its dual reactivity allows for the elegant and controlled assembly of complex biomolecules, most notably in the construction of antibody-drug conjugates. By understanding its core chemical properties, mastering the pH-dependent reaction mechanisms, and employing rigorous analytical characterization, researchers can leverage MPH-TFA to its full potential, driving forward the development of next-generation targeted therapeutics and diagnostics.
References
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CellMosaic. (n.d.). Bioconjugate Analysis & Purification. Retrieved from [Link]
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CellMosaic. (n.d.). Services - Bioconjugate Analysis & Purification - HPLC Analysis. Retrieved from [Link]
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Wakankar, A., Chen, Y., Gokarn, Y., & Jacobson, F. S. (2011). Analytical methods for physicochemical characterization of antibody drug conjugates. mAbs, 3(2), 161–172. Retrieved from [Link]
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Yan, B., et al. (2019). Detection and Quantification of Free Sulfhydryls in Monoclonal Antibodies Using Maleimide Labeling and Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 30(10), 2146–2155. Retrieved from [Link]
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Streb, J., et al. (2015). Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting. Chemistry – A European Journal, 21(36), 12646-12650. Retrieved from [Link]
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CASSS. (2022). Free Thiol Quantification of Antibodies and Antibody Drug Conjugates by Maleimide-Labeling and LC-MS Analysis. Retrieved from [Link]
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Profacgen. (2024). Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide. Retrieved from [Link]
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Badescu, G., et al. (2014). Next generation maleimides enable the controlled assembly of antibody–drug conjugates via native disulfide bond bridging. Chemical Communications, 50(64), 8963-8966. Retrieved from [Link]
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Zhang, D., et al. (2021). Development of applicable thiol-linked antibody-drug conjugates with improved stability and therapeutic index. Acta Pharmaceutica Sinica B, 11(11), 3584-3595. Retrieved from [Link]
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UCL Discovery. (2017). Use of a next generation maleimide in combination with THIOMAB™ antibody technology delivers a highly stable, potent and near homogeneous antibody-drug conjugate. Retrieved from [Link]
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Khetan, S., & Peyton, S. R. (2018). Control of Thiol-Maleimide Reaction Kinetics in PEG Hydrogel Networks. Acta Biomaterialia, 70, 148-158. Retrieved from [Link]
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Fekete, S., et al. (2019). High sensitivity LC-MS profiling of antibody-drug conjugates with difluoroacetic acid ion pairing. Journal of Pharmaceutical and Biomedical Analysis, 174, 56-64. Retrieved from [Link]
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Creative Biolabs. (n.d.). Antibody-drug conjugate (ADC) in clinical application. Retrieved from [Link]
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Wakankar, A. A., et al. (2011). Analytical methods for physicochemical characterization of antibody drug conjugates. mAbs, 3(2), 161-72. Retrieved from [Link]
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Pharma Focus America. (n.d.). Analytical Techniques for Antibody-Drug Conjugates. Retrieved from [Link]
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MDPI. (2024). Target Bioconjugation of Protein Through Chemical, Molecular Dynamics, and Artificial Intelligence Approaches. Retrieved from [Link]
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Khetan, S., & Peyton, S. R. (2018). Control of thiol-maleimide reaction kinetics in PEG hydrogel networks. Acta Biomaterialia, 70, 148-158. Retrieved from [Link]
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North, A. J., et al. (2016). Thiol–maleimide “click” chemistry: evaluating the influence of solvent, initiator, and thiol on the reaction mechanism, kinetics, and selectivity. Polymer Chemistry, 7(2), 353-366. Retrieved from [Link]
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ResearchGate. (2011). (PDF) Analytical methods for physicochemical characterization of antibody drug conjugates. Retrieved from [Link]
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Wawrzynczak, D., et al. (2020). Synthesis of Thiol Derivatives of Biological Active Compounds for Nanotechnology Application. Molecules, 25(15), 3439. Retrieved from [Link]
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ResearchGate. (2013). An Efficient Synthesis of Thioesters Via TFA-Catalyzed Reaction of Carboxylic Acid and Thiols: Remarkably Facile C–S Bond Formation. Retrieved from [Link]
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Wikipedia. (n.d.). Trifluoroacetic acid. Retrieved from [Link]
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ResearchGate. (2012). (PDF) ChemInform Abstract: 1-Methylimidazolium Trifluoroacetate [Hmim]Tfa: Mild and Efficient Broensted Acidic Ionic Liquid for Hantzsch Reaction under Microwave Irradiation. Retrieved from [Link]
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Wikipedia. (n.d.). Sodium trifluoroacetate. Retrieved from [Link]
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An In-depth Technical Guide to the Solubility of 3-Maleimidopropiohydrazide Trifluoroacetate (MPH-TFA)
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
This guide provides a comprehensive technical overview of the solubility characteristics of 3-Maleimidopropiohydrazide Trifluoroacetate (MPH-TFA), a heterobifunctional crosslinker pivotal in the field of bioconjugation. Understanding the solubility of MPH-TFA in aqueous and organic media is fundamental to its effective application in the synthesis of antibody-drug conjugates (ADCs), fluorescent labeling of proteins, and the development of targeted drug delivery systems.
Introduction to this compound (MPH-TFA)
This compound (MPH-TFA) is a versatile chemical reagent that features two distinct reactive moieties: a maleimide group and a hydrazide group. This dual functionality allows for the sequential or simultaneous conjugation of biomolecules. The maleimide group exhibits high selectivity for sulfhydryl groups (thiols), commonly found in cysteine residues of proteins and peptides. The hydrazide group readily reacts with carbonyl groups (aldehydes and ketones), which can be naturally present or introduced into biomolecules. The trifluoroacetate counterion enhances the solubility of the compound in polar solvents.
The molecular structure of MPH-TFA is presented below:
Caption: Chemical Structure of this compound.
Solubility Profile of MPH-TFA
The solubility of a crosslinking agent is a critical parameter that dictates its utility in various bioconjugation protocols. Poor solubility can lead to challenges in reaction setup, purification, and overall conjugation efficiency. MPH-TFA is generally characterized as a water-soluble reagent, a property enhanced by its trifluoroacetate salt form.[1][2]
Qualitative Solubility
Based on available data sheets and the known properties of its constituent functional groups, MPH-TFA exhibits the following qualitative solubility profile:
| Solvent System | Solvent Type | Solubility | Rationale and Expert Insights |
| Water | Polar Protic | Soluble | The trifluoroacetate salt form significantly enhances aqueous solubility.[3] This is a key advantage for bioconjugation reactions involving sensitive proteins that require aqueous buffer systems. |
| Dimethylformamide (DMF) | Polar Aprotic | Soluble | DMF is a common solvent for organic reactions and can be used as a co-solvent in bioconjugation to dissolve hydrophobic molecules. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | Similar to DMF, DMSO is an excellent solvent for a wide range of organic compounds and is often used to prepare stock solutions of crosslinkers. |
| Methanol (MeOH) | Polar Protic | Soluble | Methanol can be used as a solvent for MPH-TFA, particularly in applications where the presence of water needs to be minimized. |
Quantitative Solubility Estimates
-
N-Alkyl Maleimides: The solubility of N-alkyl maleimides in water can vary. For instance, N-ethylmaleimide is soluble in water at 50 mg/mL.[4]
-
Hydrazides: Simple hydrazides like propionyl hydrazide are generally soluble in water.
-
Trifluoroacetate Salts: Trifluoroacetate salts of organic molecules are typically highly soluble in polar solvents like water and alcohols.[3][5]
Given these factors, it is reasonable to estimate the solubility of MPH-TFA in water to be in the range of 10-50 mg/mL . However, for precise applications, experimental determination is highly recommended.
Experimental Protocol for Solubility Determination
The following section outlines a detailed, step-by-step methodology for determining the thermodynamic solubility of MPH-TFA in a given solvent system using the reliable shake-flask method coupled with UV-Vis spectrophotometry.[6][7][8][9]
Principle
The shake-flask method is considered the "gold standard" for determining equilibrium solubility.[7] An excess amount of the solute (MPH-TFA) is agitated in the solvent for a prolonged period to ensure that the solution reaches saturation. After separating the undissolved solid, the concentration of the dissolved solute in the supernatant is quantified. UV-Vis spectrophotometry is a convenient and accurate method for quantification, provided the analyte has a chromophore that absorbs in the UV-Vis range. The maleimide moiety of MPH-TFA exhibits a characteristic UV absorbance, making this technique suitable.
Materials and Equipment
-
This compound (MPH-TFA)
-
Solvent of interest (e.g., deionized water, phosphate-buffered saline (PBS) pH 7.4)
-
Volumetric flasks and pipettes
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm pore size)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Experimental Workflow
Caption: Experimental Workflow for Solubility Determination of MPH-TFA.
Step-by-Step Methodology
Part 1: Preparation of Calibration Curve
-
Prepare a Stock Solution: Accurately weigh a known amount of MPH-TFA and dissolve it in the solvent of interest to prepare a stock solution of a known concentration (e.g., 1 mg/mL). Ensure complete dissolution.
-
Serial Dilutions: Perform a series of dilutions of the stock solution to create a set of standards with decreasing concentrations (e.g., 0.5, 0.25, 0.125, 0.0625, 0.03125 mg/mL).
-
UV-Vis Measurement: Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax) for MPH-TFA (typically around 215-220 nm for the maleimide group, but should be determined experimentally by scanning the spectrum of the stock solution).
-
Plot Calibration Curve: Plot a graph of absorbance versus concentration for the standards. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value close to 1 indicates a good linear relationship.
Part 2: Shake-Flask Solubility Measurement
-
Prepare Saturated Solution: Add an excess amount of MPH-TFA (e.g., 20-50 mg) to a known volume of the solvent (e.g., 1-2 mL) in a sealed vial. The amount of solid should be sufficient to ensure that some remains undissolved after equilibration.
-
Equilibration: Place the vial on an orbital shaker at a constant temperature (e.g., 25 °C) and agitate for 24-48 hours. This extended time is crucial to ensure that the system reaches thermodynamic equilibrium.
-
Separation of Undissolved Solid:
-
Allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Centrifuge the vials at a high speed (e.g., 10,000 x g) for 10-15 minutes to pellet the remaining solid.
-
-
Sample Collection: Carefully collect the supernatant without disturbing the solid pellet.
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter to remove any remaining fine particles. This step is critical to prevent artificially high solubility readings.
-
UV-Vis Measurement of Saturated Solution: Measure the absorbance of the filtered supernatant at the predetermined λmax. If the absorbance is too high, dilute the sample with a known volume of the solvent to bring the reading within the linear range of the calibration curve.
-
Calculation of Solubility: Use the equation of the line from the calibration curve to calculate the concentration of MPH-TFA in the saturated solution. If the sample was diluted, remember to multiply the result by the dilution factor.
Mechanism of Action in Bioconjugation
The utility of MPH-TFA as a heterobifunctional crosslinker stems from the distinct and highly selective reactivity of its maleimide and hydrazide moieties.
Maleimide-Thiol Conjugation
The maleimide group reacts with sulfhydryl groups (thiols) via a Michael addition reaction. This reaction is highly efficient and specific for thiols within a pH range of 6.5-7.5.[10] At this pH, the thiol is sufficiently nucleophilic to attack the electron-deficient double bond of the maleimide ring, forming a stable thioether bond.
Caption: Maleimide-Thiol Conjugation Pathway.
Hydrazide-Carbonyl Conjugation
The hydrazide group of MPH-TFA reacts with carbonyl groups (aldehydes or ketones) to form a hydrazone linkage. This reaction is typically carried out under mildly acidic conditions (pH 4-6) to catalyze the dehydration step of the reaction. Carbonyl groups can be introduced into biomolecules, such as glycoproteins, through periodate oxidation of their carbohydrate moieties.
Caption: Hydrazide-Carbonyl Conjugation Pathway.
The heterobifunctional nature of MPH-TFA allows for a two-step conjugation strategy, providing precise control over the assembly of complex bioconjugates.
Conclusion
A thorough understanding of the solubility of this compound is paramount for its successful implementation in bioconjugation and drug development. Its inherent water solubility, augmented by the trifluoroacetate counterion, makes it an attractive reagent for modifying sensitive biological molecules. For applications requiring the highest degree of precision, the experimental determination of its solubility using the detailed shake-flask method is strongly advocated. By carefully controlling the reaction conditions based on the principles of its dual reactivity, researchers can effectively leverage the capabilities of MPH-TFA to advance their scientific endeavors.
References
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protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]
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BioAssay Systems. Shake Flask Method Summary. [Link]
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Hara, R., & Cady, G. H. (1954). Solubilities of Salts in Trifluoroacetic Acid. Journal of the American Chemical Society, 76(17), 4285–4287. [Link]
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Veseli, A., Zakelj, S., & Kristl, A. (2019). Solubility of Nifedipine by Shake Flask UV-Spectrometry; Review of Safety Concerns in Pregnancy. Biomedical and Pharmacology Journal, 12(4), 1717-1724. [Link]
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Matos, M. J., et al. (2020). Covalent Modification of Biomolecules through Maleimide-Based Labeling Strategies. Pharmaceuticals, 13(11), 375. [Link]
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The Definitive Guide to 3-Maleimidopropiohydrazide Trifluoroacetate: Properties, Applications, and Protocols
This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the heterobifunctional crosslinker, 3-Maleimidopropiohydrazide Trifluoroacetate. We will delve into its core chemical properties, with a definitive analysis of its molecular weight, and explore its versatile applications in bioconjugation and drug delivery. This guide provides not only the 'what' but, more critically, the 'why' behind its use, supported by detailed, field-proven protocols and mechanistic insights to ensure scientific integrity and reproducibility in your work.
Core Chemical Attributes and a Definitive Molecular Weight
This compound is a versatile chemical tool characterized by two key reactive groups at opposite ends of a propane spacer: a maleimide and a hydrazide. The maleimide group offers a highly selective reaction with sulfhydryl groups (thiols), while the hydrazide moiety readily couples with carbonyl groups like aldehydes and ketones. This dual reactivity makes it an invaluable reagent for conjugating a wide range of biomolecules. The compound is supplied as a stable trifluoroacetate salt, which enhances its solubility in aqueous solutions, a critical feature for most bioconjugation reactions.
Resolving the Molecular Weight Discrepancies
A review of commercial sources reveals slight variations in the reported molecular weight of this compound. To establish a definitive value, a calculation based on the precise atomic weights of its constituent parts is necessary. The compound consists of the 3-maleimidopropiohydrazide cation (C₇H₉N₃O₃) and the trifluoroacetate anion (C₂HF₃O₂).
-
3-Maleimidopropiohydrazide (C₇H₉N₃O₃):
-
Carbon (C): 7 x 12.011 = 84.077
-
Hydrogen (H): 9 x 1.008 = 9.072
-
Nitrogen (N): 3 x 14.007 = 42.021
-
Oxygen (O): 3 x 15.999 = 47.997
-
Subtotal: 183.167 g/mol
-
-
Trifluoroacetic Acid (C₂HF₃O₂):
-
Total Molecular Weight:
-
183.167 g/mol + 114.0233 g/mol = 297.1903 g/mol
-
This calculated value aligns with the most frequently cited molecular weight of 297.19 g/mol [3][4][5][6]. The minor discrepancies observed in some sources can be attributed to the use of rounded atomic weights in their calculations.
| Property | Value | Source |
| Definitive Molecular Weight | 297.19 g/mol | Calculated |
| Molecular Formula | C₉H₁₀F₃N₃O₅ (as the salt) | [4][5] |
| CAS Number | 359436-61-6 | [3][4][7][8] |
| Appearance | White to off-white solid | [8] |
| Melting Point | 120-123 °C | [5][8] |
The Chemistry of Bioconjugation: A Tale of Two Reactive Groups
The utility of this compound stems from its heterobifunctional nature, allowing for sequential and controlled conjugation of two different molecules.
The Thiol-Reactive Maleimide
The maleimide group is highly specific for sulfhydryl groups, found in the side chains of cysteine residues in proteins and peptides. The reaction proceeds via a Michael addition, forming a stable thioether bond. This reaction is most efficient at a pH range of 6.5-7.5, where the thiol group is sufficiently nucleophilic to attack the double bond of the maleimide ring, yet the concentration of competing nucleophiles like hydroxide ions is low.
The Carbonyl-Reactive Hydrazide
The hydrazide group at the other end of the molecule is poised to react with carbonyl groups (aldehydes and ketones). This reaction forms a hydrazone bond, which is notably reversible under acidic conditions. This pH-sensitive linkage is a key feature exploited in the design of drug delivery systems, where a payload can be released in the acidic environment of endosomes or lysosomes.
Applications in Research and Drug Development
The unique chemical properties of this compound have led to its widespread adoption in several key areas of biomedical research.
Antibody-Drug Conjugates (ADCs)
A prime application is in the development of ADCs for targeted cancer therapy. In this context, the maleimide group can be used to attach the crosslinker to a monoclonal antibody that has been engineered to contain free cysteine residues. The hydrazide group is then available to conjugate a cytotoxic drug that has been modified to contain an aldehyde or ketone. This creates a targeted delivery system where the potent drug is selectively delivered to cancer cells expressing the antigen recognized by the antibody.
pH-Sensitive Drug Delivery Systems
The acid-labile nature of the hydrazone bond is leveraged in the creation of drug delivery vehicles that release their cargo in response to a drop in pH. For instance, nanoparticles or liposomes can be functionalized with this crosslinker. A therapeutic agent is then attached via the hydrazone linkage. When these delivery systems are internalized by cells and traffic to the acidic compartments of the endo-lysosomal pathway, the hydrazone bond is cleaved, releasing the drug where it is needed.
Immobilization of Biomolecules
This compound is also an effective tool for immobilizing proteins, peptides, or other thiol-containing molecules onto surfaces that have been functionalized with aldehyde or ketone groups. This is a common strategy in the development of biosensors, diagnostic assays, and affinity chromatography matrices.
Experimental Protocols: A Step-by-Step Guide
The following protocols are provided as a starting point and should be optimized for your specific application.
Protocol 1: Two-Step Conjugation of a Protein to an Aldehyde-Containing Molecule
This protocol first modifies the protein with the crosslinker, followed by conjugation to the second molecule.
Step 1: Modification of the Protein with this compound
-
Dissolve the Protein: Prepare a solution of your thiol-containing protein in a suitable buffer at a pH of 7.0-7.5 (e.g., phosphate-buffered saline, PBS).
-
Prepare the Crosslinker Solution: Immediately before use, dissolve this compound in a water-miscible organic solvent like DMSO or DMF.
-
Reaction: Add a 10- to 20-fold molar excess of the dissolved crosslinker to the protein solution.
-
Incubation: Allow the reaction to proceed for 1-2 hours at room temperature or 4°C.
-
Purification: Remove the excess, unreacted crosslinker by dialysis or size-exclusion chromatography.
Step 2: Conjugation to the Aldehyde-Containing Molecule
-
Prepare the Second Molecule: Dissolve your aldehyde-containing molecule in a compatible buffer.
-
Conjugation Reaction: Mix the maleimide-modified protein with a molar excess of the aldehyde-containing molecule. The optimal pH for hydrazone formation is typically between 5.0 and 6.0.
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature.
-
Final Purification: Purify the final conjugate using an appropriate chromatographic technique to remove any unreacted starting materials.
Visualizing the Workflow
Caption: A two-step bioconjugation workflow using this compound.
Conclusion
This compound is a powerful and versatile heterobifunctional crosslinker that enables the elegant and efficient conjugation of diverse biomolecules. Its well-defined reactivity, coupled with the pH-sensitive nature of the hydrazone bond it forms, provides researchers with a sophisticated tool for a wide range of applications, from the construction of targeted therapeutics to the development of novel diagnostic platforms. By understanding the underlying chemical principles and employing robust, optimized protocols, scientists can fully harness the potential of this important reagent in their research and development endeavors.
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National Institute of Standards and Technology. (n.d.). Trifluoroacetic acid. NIST Chemistry WebBook. Retrieved from [Link]
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Molar Mass Calculator. (n.d.). C2HF3O2 (Trifluoroacetic acid) molar mass. Retrieved from [Link]
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The Hydrazide Group: A Keystone for Controlled Bioconjugation with 3-Maleimidopropiohydrazide Trifluoroacetate
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
3-Maleimidopropiohydrazide Trifluoroacetate (MPH) is a heterobifunctional crosslinking reagent that has emerged as a powerful tool in bioconjugation, enabling the precise, sequential linkage of biomolecules. Its utility is anchored in the orthogonal reactivity of its two terminal functional groups: a maleimide and a hydrazide. While the maleimide’s reactivity towards sulfhydryl groups is well-documented, the critical and nuanced role of the hydrazide group is often underappreciated. This guide provides an in-depth exploration of the hydrazide moiety's function within the MPH linker, offering a detailed examination of its reaction mechanism with carbonyls, the chemical principles governing its application, and field-proven protocols for its strategic use in constructing complex bioconjugates like antibody-drug conjugates (ADCs) and functionalized nanoparticles.
Introduction: The Power of Orthogonal Chemistry in Bioconjugation
In the sophisticated landscape of drug development and proteomics, the ability to link distinct molecular entities—such as a targeting antibody and a therapeutic payload—with precision is paramount. Heterobifunctional crosslinkers are the molecular bridges that make this possible.[1][2] These reagents possess two different reactive groups, allowing for a controlled, two-step conjugation process that minimizes the formation of undesirable homodimers and complex product mixtures.[1][2][]
This compound (MPH) embodies this principle of orthogonality. It is designed with two chemically distinct reactive ends:
-
A Maleimide Group: Targets sulfhydryl (thiol) groups, predominantly found on cysteine residues in proteins.
-
A Hydrazide Group: Targets carbonyl groups, specifically aldehydes and ketones.
This dual-specificity allows a researcher to first engage a thiol-containing biomolecule (e.g., a monoclonal antibody with a native or engineered cysteine) and then, after purification, conjugate this intermediate to a second molecule bearing an aldehyde or ketone (e.g., a cytotoxic drug or a signaling probe). This guide will focus specifically on the second, crucial step of this process: the chemistry of the hydrazide group.
The Chemical Anatomy of this compound (MPH)
To understand the role of the hydrazide, we must first visualize the entire molecule and the function of each component.
Caption: Aniline acts as a nucleophilic catalyst to form a more reactive intermediate.
The Orthogonal Partner: The Maleimide-Thiol Reaction
To fully leverage MPH, one must also master its other reactive end. The maleimide group reacts with sulfhydryl groups via a Michael addition mechanism. T[4]his reaction is highly efficient and selective for thiols within a pH range of 6.5 to 7.5 .
[4][5]* Below pH 6.5: The reaction rate slows as the thiol group (-SH) is less likely to be in its more nucleophilic thiolate form (-S⁻).
-
Above pH 7.5: The maleimide ring becomes increasingly susceptible to hydrolysis, rendering it inactive. Furthermore, reaction with primary amines (e.g., lysine residues) becomes a competing side reaction.
[5]The distinct optimal pH ranges for the maleimide-thiol (6.5-7.5) and hydrazide-carbonyl (4.5-6.0) reactions are the foundation of MPH's utility as a two-step crosslinker. A researcher can perform the maleimide conjugation first at neutral pH, purify the intermediate, and then execute the hydrazide conjugation in a slightly acidic buffer, ensuring no cross-reactivity.
Stability of the Conjugate: Thioether vs. Hydrazone Bonds
The ultimate stability of the final bioconjugate is determined by the covalent linkages formed.
-
Thioether Bond (from Maleimide): The bond formed between the maleimide and a thiol is a stable thioether linkage. However, the succinimide ring it forms is susceptible to rearrangement, particularly when the conjugation occurs at an N-terminal cysteine, which can lead to the formation of a thiazine structure. A[6]dditionally, the thioether bond itself can undergo a retro-Michael reaction, leading to dissociation, though this is often slow under physiological conditions.
-
Acyl Hydrazone Bond (from Hydrazide): The acyl hydrazone bond formed by MPH is generally stable at neutral physiological pH (pH 7.4). H[7][8]owever, its key feature is its susceptibility to hydrolysis under acidic conditions. T[7][8]his pH-dependent lability is a significant advantage in drug delivery systems, where a drug can be stably linked to a carrier in the bloodstream (pH 7.4) but released in the acidic microenvironment of a tumor or within the endosomes/lysosomes of a cell (pH 5.0-6.0). T[9]he stability of the hydrazone bond is also influenced by the structure of the carbonyl partner; hydrazones formed from aromatic aldehydes are generally more stable to hydrolysis than those formed from aliphatic aldehydes due to electronic conjugation.
[7]### 6. Quantitative Data: A Comparative Look at Reaction Kinetics
The choice of a bioconjugation strategy often depends on the required reaction speed. The table below provides a comparative overview of second-order rate constants for various common bioconjugation reactions, highlighting the relative speeds of the maleimide and hydrazide chemistries.
| Reaction Type | Reactants | Approx. Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Typical pH | Notes |
| Thiol-Maleimide | Cysteine + Maleimide | 10² - 10³ | 6.5 - 7.5 | Very fast and efficient for cysteine targeting. |
| Hydrazone Formation | Hydrazide + Aromatic Aldehyde | 2 - 20 (catalyzed) | 7.4 | Rate is highly dependent on substrate and catalyst. |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Azide + Strained Alkyne (e.g., DBCO) | ~1 | 7.4 | Widely used "click" chemistry, moderate speed. |
| IEDDA Cycloaddition | Tetrazine + trans-Cyclooctene (TCO) | 10³ - 10⁶ | 7.4 | Extremely fast kinetics, among the fastest bioorthogonal reactions. |
| Staudinger Ligation | Azide + Phosphine | 10⁻³ | 7.4 | Slow kinetics, often requires higher concentrations or longer reaction times. |
This table provides approximate values for comparison; actual rates can vary significantly based on specific reactants, solvent, temperature, and catalysts.
Experimental Protocols: A Field-Proven, Two-Step Workflow
This section provides a detailed, self-validating protocol for the sequential conjugation of a thiol-containing protein (Molecule A, e.g., an antibody) to a carbonyl-containing molecule (Molecule B, e.g., a drug) using MPH.
Pre-Requisite: Managing the Trifluoroacetate (TFA) Salt
MPH is supplied as a TFA salt, which can lower the pH of solutions and potentially interfere with biological assays. F[10][11]or sensitive applications, exchanging the TFA counterion for a more benign one like chloride or acetate is recommended.
Protocol for TFA/HCl Salt Exchange: 1[1][12][13]. Dissolve the MPH-TFA salt in distilled water (e.g., 1 mg/mL). 2. Add 100 mM HCl to achieve a final HCl concentration of 2-10 mM. 3. Incubate for 1-5 minutes at room temperature. 4. Freeze the solution rapidly (e.g., in liquid nitrogen). 5. Lyophilize overnight to remove all liquid. 6. Repeat the dissolution, acidification, freezing, and lyophilization cycle two more times to ensure complete exchange.
Step 1: Maleimide-Thiol Conjugation (Protein + MPH)
This step conjugates the maleimide end of MPH to the thiol group on Molecule A.
Materials:
-
Thiol-containing protein (Molecule A)
-
MPH (as HCl or acetate salt, if exchanged)
-
Conjugation Buffer: Phosphate-buffered saline (PBS) or HEPES buffer, pH 7.0-7.5, degassed with argon or nitrogen. *[14][15] Reducing Agent (Optional): Tris(2-carboxyethyl)phosphine (TCEP) if disulfide bonds in the protein need to be reduced.
-
Quenching Reagent: L-cysteine or β-mercaptoethanol.
-
Purification System: Size-exclusion chromatography (SEC) column (e.g., PD-10 desalting column) or dialysis system. *[14] Anhydrous DMSO or DMF for preparing the MPH stock solution.
[14]Workflow Diagram:
Caption: Workflow for the initial maleimide-thiol conjugation step.
Protocol:
-
Prepare Molecule A: Dissolve the thiol-containing protein in degassed Conjugation Buffer to a concentration of 1-10 mg/mL. I[14]f necessary, reduce existing disulfide bonds by adding a 10-fold molar excess of TCEP and incubating for 30 minutes at room temperature.
-
Prepare MPH Stock: Immediately before use, dissolve MPH in anhydrous DMSO or DMF to create a 10 mM stock solution. Maleimides are susceptible to hydrolysis in aqueous solutions.
-
Conjugation: While gently stirring, add the MPH stock solution to the protein solution to achieve a 10- to 20-fold molar excess of MPH over the protein. 4[14]. Incubation: Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light. 5[14]. Purification: Remove excess, unreacted MPH and byproducts by passing the reaction mixture over a size-exclusion chromatography column (e.g., a desalting column) equilibrated with the buffer for the next step (e.g., MES buffer, pH 5.5). T[14]his step is critical to prevent unwanted reactions in the subsequent step.
-
Characterization: Confirm the successful conjugation of MPH to Molecule A via mass spectrometry (observing the expected mass shift) or other appropriate analytical techniques.
Step 2: Hydrazide-Carbonyl Conjugation (A-MPH + Molecule B)
This step links the now-exposed hydrazide group on the purified intermediate to the carbonyl group on Molecule B.
Materials:
-
Purified A-MPH intermediate from Step 1.
-
Carbonyl-containing molecule (Molecule B).
-
Reaction Buffer: MES or acetate buffer, pH 4.5-6.0.
-
Catalyst (Optional): Aniline stock solution (e.g., 1 M in DMSO).
-
Purification System: SEC, dialysis, or HPLC, as appropriate for the final conjugate.
Protocol:
-
Prepare Reactants: Dissolve Molecule B in the Reaction Buffer (with a small amount of co-solvent like DMSO if needed for solubility). The purified A-MPH intermediate should already be in a compatible buffer from the previous purification step.
-
Conjugation: Combine the A-MPH intermediate and Molecule B (using a 5- to 10-fold molar excess of Molecule B).
-
Catalysis (if reacting at pH > 6.0): If performing the reaction at a higher pH, add aniline to a final concentration of 10-100 mM to catalyze the reaction. 4[16]. Incubation: Incubate the reaction for 4-24 hours at room temperature, protected from light. Monitor the reaction progress using an appropriate technique (e.g., HPLC, SDS-PAGE).
-
Purification: Purify the final conjugate (A-Linker-B) from excess Molecule B and other reagents using a suitable method such as size-exclusion chromatography, dialysis, or preparative HPLC.
-
Final Characterization: Thoroughly characterize the final conjugate to confirm its identity, purity, and integrity using techniques like mass spectrometry, SDS-PAGE, and functional assays.
Conclusion: The Hydrazide as a Tool for Precision Engineering
The hydrazide group of this compound is not merely a secondary reactive site; it is a key enabler of advanced bioconjugation strategies. Its unique, pH-dependent reactivity with carbonyls provides an orthogonal handle to the well-established maleimide-thiol chemistry. This allows for the rational, sequential assembly of complex biomolecular architectures. By understanding the underlying chemical mechanisms, the influence of pH, the utility of catalysis, and the stability of the resulting hydrazone bond, researchers can harness the full potential of MPH. From creating pH-responsive drug delivery systems to precisely labeling cellular components, the deliberate and controlled chemistry of the hydrazide group empowers scientists and drug developers to build more effective and sophisticated tools for research and medicine.
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An In-depth Technical Guide on the Trifluoroacetate Counterion in Drug Development
Introduction: The Unseen Partner in Drug Development
In the realm of pharmaceutical sciences, particularly in the development of peptide and small molecule therapeutics, the active pharmaceutical ingredient (API) rarely exists in isolation. It is most often accompanied by a counterion, an ion that balances the charge of the API. While seemingly a minor component, the choice and presence of a counterion can profoundly influence the physicochemical properties, stability, and biological activity of a drug candidate. This guide focuses on a ubiquitous yet often scrutinized counterion: trifluoroacetate (TFA).
Trifluoroacetic acid (TFA) is a structurally simple but potent organic acid, widely employed in modern synthetic chemistry.[1] Its unique properties, including high acidity (pKa ~0.5), volatility, and solubility in organic solvents, make it an indispensable tool in solid-phase peptide synthesis (SPPS) and reversed-phase high-performance liquid chromatography (RP-HPLC) for purification.[1][2][3] Consequently, APIs, especially cationic peptides, are frequently isolated as TFA salts.[4][5][6]
However, the presence of the trifluoroacetate counterion is not always benign. It can introduce experimental variability, interfere with biological assays, and in some instances, elicit undesired physiological responses.[3][7] Therefore, a thorough understanding of the purpose, impact, and management of the TFA counterion is paramount for researchers, scientists, and drug development professionals. This guide provides a comprehensive technical overview of the trifluoroacetate counterion, from its chemical origins to strategies for its detection, quantification, and removal.
The Dual Role of Trifluoroacetate: A Necessary Tool with Potential Drawbacks
The prevalence of the trifluoroacetate counterion in research-grade and early-phase drug candidates is a direct consequence of its utility in chemical synthesis and purification.
A Cornerstone of Peptide Synthesis and Purification
In SPPS, TFA is the reagent of choice for the cleavage of peptides from the solid-phase resin and the simultaneous removal of acid-labile protecting groups from amino acid side chains.[1] Its strong acidity ensures a rapid and complete reaction, which is critical for maximizing the yield and purity of the synthesized peptide.[1]
During purification by RP-HPLC, a low concentration of TFA (typically 0.1%) is often added to the mobile phase.[2][3] Here, it serves as an ion-pairing agent, forming a neutral complex with the positively charged API. This interaction enhances the retention of the analyte on the hydrophobic stationary phase, leading to improved peak shape and resolution.[2] The volatility of TFA is another advantageous property, as it can be easily removed by lyophilization.[1]
The "TFA Problem": Unintended Consequences in Drug Development
Despite its utility, residual trifluoroacetate can be problematic in subsequent stages of drug development. The amount of residual TFA in a lyophilized peptide powder can be substantial, ranging from 10% to 45% by weight.[7] Peptides with a higher number of basic residues, such as arginine, lysine, and histidine, tend to retain more TFA due to stronger ionic interactions.[7]
The concerns associated with the TFA counterion can be categorized as follows:
-
Biological Interference : The trifluoroacetate ion itself can exhibit biological activity. It has been reported to be cytotoxic at certain concentrations, inhibit cell proliferation, and trigger apoptosis.[7][8] Furthermore, TFA can interfere with enzymatic assays and receptor-binding studies, potentially leading to an inaccurate assessment of a drug candidate's potency and efficacy.[3][7] In some cases, TFA-modified proteins have been shown to induce immune responses.[3]
-
Alteration of Physicochemical Properties : The presence of the TFA counterion can influence the solubility, stability, and aggregation propensity of a peptide or small molecule.[7] This can impact formulation development and the biopharmaceutical performance of the drug candidate.
-
Analytical Interference : The strong acidity of residual TFA can lower the pH of experimental solutions, which may denature proteins or affect pH-sensitive interactions.[7] Additionally, TFA has a strong absorbance in the infrared region, which can interfere with spectroscopic analyses like Fourier-transform infrared (FTIR) spectroscopy.[4][5][7]
Given these potential issues, the careful management of the trifluoroacetate counterion is a critical aspect of the transition from early-stage research to preclinical and clinical development.
A Decision-Making Framework for Managing Trifluoroacetate
The decision to remove or exchange the trifluoroacetate counterion is not always straightforward and depends on a variety of factors, including the intended application of the compound, the properties of the API, and regulatory considerations.
Caption: Decision framework for managing the TFA counterion.
Analytical Techniques for the Detection and Quantification of Trifluoroacetate
Accurate and reliable analytical methods are essential for determining the amount of residual trifluoroacetate in a sample. Several techniques are commonly employed, each with its own advantages and limitations.
| Analytical Technique | Principle | Advantages | Disadvantages | References |
| Ion Chromatography (IC) | Separation of ions based on their affinity for an ion-exchange resin, followed by conductivity detection. | High sensitivity and specificity for anions. Can simultaneously quantify other ions. | Requires specialized instrumentation. | [9] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | 19F NMR is used to detect and quantify the fluorine atoms in the trifluoroacetate ion. | Highly specific for fluorine-containing compounds. Provides quantitative information. | Lower sensitivity compared to other methods. Requires an NMR spectrometer. | [4][5][10] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Measures the absorption of infrared radiation by the sample. The C=O stretch of TFA has a characteristic absorption band. | Rapid and non-destructive. Can be used for qualitative and semi-quantitative analysis. | Can be subject to interference from other components in the sample. | [4][5][7][10] |
| High-Performance Liquid Chromatography (HPLC) with Evaporative Light Scattering Detection (ELSD) | Separation by HPLC followed by detection of the non-volatile analyte after evaporation of the mobile phase. | Universal detector for non-volatile compounds. Does not require a chromophore. | Response can be non-linear. Lower sensitivity for volatile compounds. | [10] |
| Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) | High-resolution separation by UPLC coupled with highly sensitive and specific detection by mass spectrometry. | Very high sensitivity and specificity. Can detect TFA at very low concentrations. | Requires sophisticated and expensive instrumentation. | [11][12] |
Experimental Protocol: Quantification of Trifluoroacetate by Ion Chromatography
This protocol provides a general procedure for the quantification of TFA in a peptide sample using ion chromatography with suppressed conductivity detection.
-
Sample Preparation:
-
Accurately weigh a known amount of the lyophilized peptide sample.
-
Dissolve the sample in a known volume of deionized water to achieve a target concentration (e.g., 1 mg/mL).
-
If necessary, filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
-
-
Standard Preparation:
-
Chromatographic Conditions:
-
Analysis:
-
Inject a fixed volume of the calibration standards and the sample solution into the ion chromatograph.
-
Integrate the peak corresponding to the trifluoroacetate anion.
-
Construct a calibration curve by plotting the peak area of the standards against their concentration.
-
Determine the concentration of TFA in the sample solution from the calibration curve.
-
Calculate the weight percentage of TFA in the original lyophilized peptide sample.
-
Methods for Trifluoroacetate Removal and Counterion Exchange
When the presence of trifluoroacetate is deemed undesirable, several methods can be employed for its removal or exchange with a more biocompatible counterion, such as acetate or chloride.[7] The choice of method depends on the physicochemical properties of the API, the desired final counterion, and the scale of the operation.
| Method | Principle | Advantages | Disadvantages | References |
| Ion-Exchange Chromatography | The API solution is passed through a column packed with an anion-exchange resin that has been pre-equilibrated with the desired counterion. | Can achieve a high degree of counterion exchange. | Can be time-consuming. Potential for API loss due to non-specific binding to the resin. | [4][5][7] |
| Reverse-Phase HPLC | The API is purified using RP-HPLC with a mobile phase containing the desired counterion (e.g., acetic acid or hydrochloric acid) instead of TFA. | Combines purification and counterion exchange in a single step. | May require optimization of chromatographic conditions. Potential for incomplete exchange. | [4][5][7][14] |
| Repeated Lyophilization with a Strong Acid | The API is dissolved in a dilute solution of a strong acid with a volatile counterion (e.g., HCl) and then lyophilized. This process is repeated several times. | Simple and effective for exchanging TFA with chloride. | The highly acidic conditions can cause degradation of acid-labile APIs.[4][5] Requires multiple cycles for complete exchange.[10][14] | |
| Deprotonation/Reprotonation Cycle | The API is dissolved in a basic solution to deprotonate the charged groups, followed by reprotonation with the desired acid. | Can achieve complete removal of TFA. | The basic conditions can cause degradation of base-labile APIs. | [4][5] |
Experimental Protocol: Trifluoroacetate to Chloride Exchange by Repeated Lyophilization
This protocol describes a common procedure for exchanging the trifluoroacetate counterion with chloride.
-
Dissolution: Dissolve the peptide-TFA salt in a dilute solution of hydrochloric acid (e.g., 10 mM HCl) at a concentration of approximately 1 mg/mL.[10][14]
-
Incubation: Allow the solution to stand at room temperature for a few minutes to facilitate the initial ion exchange.[14]
-
Freezing: Freeze the solution, for example, in a dry ice/acetone bath or a -80°C freezer.[14]
-
Lyophilization: Lyophilize the frozen solution until all the solvent has been removed.
-
Repetition: Repeat steps 1-4 for a total of 2-3 cycles to ensure complete exchange.[10][14]
-
Final Reconstitution: After the final lyophilization, the peptide is obtained as the hydrochloride salt and can be reconstituted in the desired buffer for subsequent experiments.
Caption: Workflow for TFA to HCl counterion exchange.
Regulatory Considerations and Future Perspectives
From a regulatory standpoint, the salt form of an API is considered an integral part of the drug substance. While TFA salts are common in early-stage research, for therapeutic applications, more biologically compatible counterions like acetate and chloride are generally preferred.[15] The use of a TFA salt in a final drug product is not precluded, but it requires rigorous justification and toxicological assessment to ensure patient safety.[15] Regulatory agencies may consider a change in the counterion to constitute a new chemical entity, which could have significant implications for the drug development and approval process.[15]
The potential toxicity of trifluoroacetate is a subject of ongoing research and debate. While some studies have indicated low to moderate toxicity in mammals, concerns remain about its environmental persistence and potential for bioaccumulation.[16][17][18][19] As our understanding of the long-term effects of TFA evolves, regulatory guidelines for its acceptable levels in pharmaceutical products may become more stringent.[20][21][22]
Conclusion
The trifluoroacetate counterion is a double-edged sword in drug development. Its utility in synthesis and purification is undeniable, but its potential to influence the physicochemical and biological properties of a drug candidate necessitates careful consideration and management. A proactive approach, involving the accurate quantification of residual TFA and, when necessary, its removal or exchange, is crucial for ensuring the reliability of experimental data and the safety and efficacy of novel therapeutics. As the field of drug development continues to advance, a deeper understanding of the role of counterions will remain a key factor in the successful translation of promising molecules from the laboratory to the clinic.
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Elimination and exchange of trifluoroacetate counter-ion from cationic peptides: a critical evaluation of different approaches. (n.d.). PubMed. Retrieved from [Link]
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An analytical method for trifluoroacetic Acid in water and air samples using headspace gas chromatographic determination of the methyl ester. (n.d.). PubMed. Retrieved from [Link]
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Trifluoroacetic Acid: Toxicity, Sources, Sinks and Future Prospects. (2022). MDPI. Retrieved from [Link]
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SOURCES, FATES, TOXICITY, AND RISKS OF TRIFLUOROACETIC ACID AND ITS SALTS: RELEVANCE TO SUBSTANCES REGULATED UNDER THE MONTREAL. (n.d.). Ozone Secretariat. Retrieved from [Link]
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(PDF) Elimination and exchange of trifluoroacetate counter-ion from cationic peptides: A critical evaluation of different approaches. (n.d.). ResearchGate. Retrieved from [Link]
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TFA removal service: switch to acetate or HCl salt form of peptide. (n.d.). LifeTein. Retrieved from [Link]
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Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation. (2025). MDPI. Retrieved from [Link]
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Mammalian toxicity of trifluoroacetate and assessment of human health risks due to environmental exposures. (2023). PubMed. Retrieved from [Link]
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Routine Determination of Trifluoroacetic Acid (TFA) and Difluoroacetic Acid (DFA) in Surface and Drinking Water by Direct Injection Using UPLC-MS/MS. (n.d.). LabRulez LCMS. Retrieved from [Link]
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Post Cleavage Purification and Analysis of Peptides; TFA removal. (n.d.). AAPPTec. Retrieved from [Link]
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The Role of Counter-Ions in Peptides—An Overview. (2020). PMC - NIH. Retrieved from [Link]
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XII. BIOLOGICAL AND HEALTH EFFECTS. (n.d.). NASA. Retrieved from [Link]
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Trifluoroacetic acid. (n.d.). Wikipedia. Retrieved from [Link]
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Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery. (2025). Faraday Discussions (RSC Publishing). Retrieved from [Link]
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Routine Determination of Trifluoroacetic Acid (TFA) and Difluoroacetic Acid (DFA) in Surface and Drinking Water. (n.d.). Waters Corporation. Retrieved from [Link]
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HPLC Analysis of TFA. (n.d.). SIELC Technologies. Retrieved from [Link]
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Trifluoroacetic acid. (n.d.). Solubility of Things. Retrieved from [Link]
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Counter-ion effect on antistaphylococcal activity and cytotoxicity of selected antimicrobial peptides. (n.d.). PMC - NIH. Retrieved from [Link]
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Elimination and exchange of trifluoroacetate counter‐ion from cationic peptides: a critical evaluation of different approaches. (n.d.). Semantic Scholar. Retrieved from [Link]
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〈503.1〉 Trifluoroacetic Acid (TFA) in Peptides. (n.d.). USP-NF ABSTRACT. Retrieved from [Link]
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Mammalian toxicity of trifluoroacetate and assessment of human health risks due to environmental exposures. (n.d.). OUCI. Retrieved from [Link]
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State of the Art and Development Trends in Obtaining Fast-Dissolving Forms of Creatine Monohydrate. (n.d.). MDPI. Retrieved from [Link]
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EFSA Proposes New Health Guidance Values for Trifluoroacetic Acid. (2025). Foresight. Retrieved from [Link]
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〈503.1〉 Trifluoroacetic Acid (TFA) in Peptides. (n.d.). Scribd. Retrieved from [Link]
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Trifluoroacetic acid (TFA) – FAQ. (2025). CHEM Trust. Retrieved from [Link]
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Derivation of permitted daily exposure value for trifluoroacetic acid as an impurity in pharmaceutical products. (n.d.). ResearchGate. Retrieved from [Link]
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Mastering the Integrity of 3-Maleimidopropiohydrazide Trifluoroacetate: A Guide to Storage, Stability, and Handling
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary: 3-Maleimidopropiohydrazide Trifluoroacetate is a powerful heterobifunctional crosslinker pivotal in bioconjugation and drug delivery system development. Its utility is derived from two distinct reactive moieties: a thiol-reactive maleimide and a carbonyl-reactive hydrazide. However, the compound's efficacy is critically dependent on maintaining its chemical integrity, which is threatened by specific environmental factors. This guide provides a comprehensive overview of the core principles and actionable protocols for the proper storage and handling of this reagent, ensuring reproducible and successful conjugation outcomes. The central directive is to mitigate the risk of hydrolysis, particularly of the maleimide ring, through stringent control of temperature, moisture, and pH.
Introduction: The Dual-Action Crosslinker
3-Maleimidopropiohydrazide, supplied as a trifluoroacetate (TFA) salt (MPH-TFA), is a key tool for covalently linking molecules.[1] Its heterobifunctional nature allows for sequential or orthogonal conjugation strategies. The maleimide group facilitates a highly selective Michael addition reaction with sulfhydryl (thiol) groups, commonly found in cysteine residues of proteins and peptides.[2][3] Simultaneously, the hydrazide moiety enables the formation of a stable hydrazone bond upon reaction with carbonyl groups (aldehydes or ketones), which can be present on carrier molecules or introduced via oxidative cleavage of carbohydrates.[4] This dual reactivity makes MPH-TFA indispensable for creating complex biomolecular architectures, such as antibody-drug conjugates (ADCs) and pH-responsive drug delivery systems.[4]
However, this reactivity is a double-edged sword. The very functional groups that enable conjugation are also susceptible to degradation, primarily through hydrolysis. Understanding the mechanisms of instability is paramount for any researcher employing this reagent.
Chemical Structure and Functional Group Reactivity
To master the handling of MPH-TFA, one must first appreciate its constituent parts and their inherent chemical tendencies.
Caption: Core components of this compound.
-
Maleimide Group: An unsaturated imide that undergoes a rapid and selective reaction with thiols at a neutral to slightly acidic pH (6.5-7.5) to form a stable thioether bond.[2]
-
Hydrazide Group: A potent nucleophile that reacts with aldehydes and ketones to form a hydrazone linkage. This reaction is often acid-catalyzed and the resulting bond can exhibit pH-dependent stability, a feature exploited in drug release mechanisms.[4][5]
-
Trifluoroacetate (TFA) Counterion: The TFA salt form generally enhances the solubility and handling of the parent molecule. However, TFA is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[6][7] This property is a critical consideration for storage.
Core Stability Considerations: The Battle Against Hydrolysis
The primary degradation pathway for MPH-TFA is hydrolysis, which can impact both the maleimide and hydrazide functionalities.
The Vulnerability of the Maleimide Ring
The most significant stability concern is the hydrolysis of the maleimide ring.[2] In the presence of water, especially under neutral to alkaline conditions, the imide ring can open to form a maleamic acid derivative.[2][8] This ring-opened structure is unreactive towards thiol groups, resulting in a complete loss of function for that part of the molecule.[2]
Causality: The susceptibility to hydrolysis increases significantly with rising pH.[2] While the optimal pH for the thiol-maleimide reaction is 6.5-7.5, prolonged incubation in aqueous buffers within this range, particularly at the upper end, will lead to progressive inactivation of the reagent.
Caption: Hydrolysis inactivates the maleimide functional group.
Hydrazide and Hydrazone Stability
The hydrazide group itself is generally more stable than the maleimide group in solid form. However, once it has reacted to form a hydrazone bond, the stability of that linkage is pH-dependent. Studies on similar conjugates show that hydrazones are more stable as the pH approaches neutrality and are susceptible to cleavage under acidic conditions.[5][9] This is often a desired property for designing acid-cleavable linkers in drug delivery, but it underscores the need for careful pH control in experimental design.
The Role of the Trifluoroacetate Counterion
The TFA salt is highly stable and does not degrade under normal laboratory conditions.[10] However, its hygroscopic nature is a major indirect threat.[7][11] Absorbed moisture can create a microenvironment around the solid MPH-TFA particles, initiating the maleimide hydrolysis cascade even before the compound is formally dissolved. This is the primary reason why stringent dry storage is mandatory.
Recommended Storage and Handling Protocols
A self-validating protocol is one where adherence to the steps inherently protects the reagent's integrity. The following protocols are designed with this principle in mind.
Long-Term Storage (Solid Form)
The primary objective is to create an environment that is cold, dry, and inert.
| Parameter | Recommendation | Rationale |
| Temperature | -20°C | Slows down all potential chemical degradation pathways.[4][12] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces oxygen and, more importantly, ambient moisture to prevent hydrolysis.[4] |
| Container | Tightly-sealed, amber vial | Prevents moisture ingress and protects from light, which can accelerate degradation of some organic molecules. |
| Environment | Store inside a desiccator | Provides a secondary barrier against ambient moisture, especially crucial if the container is opened frequently. |
Preparation and Short-Term Storage of Stock Solutions
Core Directive: Do not store MPH-TFA in aqueous solutions.[2] Prepare stock solutions fresh for each experiment. If a stock solution must be made, use an anhydrous, amine-free organic solvent.
Experimental Protocol: Stock Solution Preparation
-
Equilibration: Remove the MPH-TFA vial from the -20°C freezer and place it in a desiccator at room temperature for at least 20-30 minutes. Causality: This prevents atmospheric moisture from condensing onto the cold solid when the vial is opened.
-
Solvent Selection: Use a high-quality, anhydrous grade of a polar aprotic solvent such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO). Ensure the solvent is stored over molecular sieves to maintain its dryness.
-
Dissolution: Under a dry, inert atmosphere (e.g., in a glove box or under a stream of argon), add the desired volume of anhydrous solvent to the vial to achieve the target concentration (e.g., 10-20 mM).
-
Usage and Storage: Use the solution immediately. If temporary storage is unavoidable, tightly seal the vial, purge with inert gas, and store at -20°C for a very limited time (not to exceed 24 hours). Repeated freeze-thaw cycles should be avoided.
Workflow for Optimal Reagent Handling
Caption: Recommended workflow for handling MPH-TFA.
Experimental Best Practices
Protocol: Thiol-Maleimide Conjugation
-
Protein Preparation: Ensure the protein containing the free thiol (cysteine) is in a buffer at pH 6.5-7.5. The buffer must be free of primary amines (e.g., Tris) and other thiols (e.g., DTT). Phosphate-buffered saline (PBS) or HEPES are common choices.
-
Reagent Addition: Calculate the required molar excess of MPH-TFA. Add the freshly prepared MPH-TFA stock solution (from anhydrous DMF/DMSO) to the protein solution. The final concentration of the organic solvent should typically be kept below 10% (v/v) to avoid protein denaturation.
-
Incubation: Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C.
-
Quenching (Optional but Recommended): Add a small molecule thiol (e.g., L-cysteine or β-mercaptoethanol) to quench any unreacted maleimide groups.
-
Purification: Remove excess crosslinker and by-products immediately via size-exclusion chromatography (SEC) or dialysis.
Protocol: Hydrazide-Carbonyl Conjugation
-
Carbonyl Generation: If necessary, generate aldehyde groups on the target molecule (e.g., by periodate oxidation of a glycoprotein).
-
Conjugation: Dissolve the carbonyl-containing molecule in a slightly acidic buffer (e.g., acetate buffer, pH 4.5-5.5). Add the thiol-conjugated intermediate from the previous step.
-
Incubation: Allow the reaction to proceed for several hours to overnight at room temperature.
-
Purification: Purify the final conjugate using an appropriate chromatographic method to remove unreacted starting materials.
Conclusion
The successful application of this compound hinges on a disciplined approach to its storage and handling. The compound's dual reactivity is mirrored by its dual vulnerabilities, primarily to hydrolysis. By implementing a strict protocol of cold, desiccated, and inert storage for the solid reagent, and by utilizing freshly prepared solutions in anhydrous organic solvents for experiments, researchers can ensure the maximum reactivity and integrity of this versatile crosslinker. These measures form a self-validating system that minimizes reagent failure and promotes reproducible, high-quality results in the development of advanced bioconjugates.
References
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Cui, L., et al. (2007). Catalysis of imido-group hydrolysis in a maleimide conjugate. Bioorganic & Medicinal Chemistry Letters, 17(22), 6286-9. [Link]
-
ResearchGate. (2007). Catalysis of imido group hydrolysis in a maleimide conjugate. [Link]
-
PubMed. (2007). Catalysis of imido group hydrolysis in a maleimide conjugate. Bioorganic & Medicinal Chemistry Letters. [Link]
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ResearchGate. (2009). Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution. [Link]
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Wikipedia. (n.d.). Maleimide. [Link]
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PubMed. (2009). Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution. Carbohydrate Research. [Link]
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MDPI. (2023). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Molecules. [Link]
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ResearchGate. (n.d.). Stability study of hydrazones. [Link]
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National Center for Biotechnology Information. (n.d.). Biologically important hydrazide-containing fused azaisocytosines as antioxidant agents. PMC. [Link]
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Methodological & Application
Application Notes & Protocols: A Guide to Protein Crosslinking Using 3-Maleimidopropiohydrazide Trifluoroacetate (MPH)
Introduction: The Power of Heterobifunctional Crosslinking
In the intricate world of proteomics, diagnostics, and therapeutic development, the ability to covalently link two or more biomolecules with precision is paramount. 3-Maleimidopropiohydrazide (MPH) emerges as a powerful tool in this context. It is a heterobifunctional crosslinking agent, meaning it possesses two different reactive groups at either end of a spacer arm. This dual reactivity allows for sequential, controlled conjugation reactions, minimizing the formation of unwanted homodimers and complex polymers.[1]
MPH is particularly valuable for its ability to link:
-
A thiol-containing molecule (e.g., a protein with cysteine residues) via its maleimide group .
-
A carbonyl-containing molecule (e.g., a glycoprotein with aldehyde groups generated by oxidation) via its hydrazide group .
This targeted approach is fundamental in constructing sophisticated biomolecular architectures such as antibody-drug conjugates (ADCs), enzyme-antibody conjugates for immunoassays, and for studying protein-protein interactions.[2][] This guide provides a comprehensive overview of the underlying chemistry and a detailed, field-proven protocol for the successful application of MPH in protein crosslinking.
The Core Chemistry: A Tale of Two Reactions
Understanding the mechanism of each reactive group is critical for optimizing the crosslinking protocol and troubleshooting potential issues.
The Maleimide-Thiol Reaction: Specificity and Stability
The maleimide group exhibits high reactivity and specificity towards sulfhydryl (thiol) groups, primarily found in cysteine residues of proteins.[4] The reaction proceeds via a Michael addition, forming a stable, covalent thioether bond.
Key Considerations for Maleimide Chemistry:
-
pH is Crucial: The reaction is most efficient and specific at a pH range of 7.0-7.5.[5][6] Below pH 7.0, the reaction rate slows considerably. Above pH 8.0, the maleimide group can react with primary amines (e.g., lysine), and it also becomes more susceptible to hydrolysis, rendering it inactive.
-
Thiol Availability: In many proteins, cysteine residues exist as disulfide bonds (cystine), which are unreactive with maleimides.[7] Therefore, a reduction step using an agent like tris(2-carboxyethyl)phosphine (TCEP) is often necessary to free the thiol groups. TCEP is ideal as it is odorless, stable, and does not contain thiols itself, thus not competing in the reaction.[8]
-
Preventing Re-oxidation: Free thiols can re-oxidize to form disulfide bonds, especially in the presence of oxygen. Using degassed buffers and/or performing the reaction under an inert gas (e.g., nitrogen or argon) can prevent this side reaction.[5][7]
The Hydrazide-Carbonyl Reaction: Forming the Hydrazone Linkage
The hydrazide moiety reacts with carbonyl groups (aldehydes and ketones) to form a hydrazone bond.[9] Aldehydes are generally more reactive than ketones.[10] In protein chemistry, aldehydes are not naturally abundant but can be intentionally introduced.
Key Considerations for Hydrazide Chemistry:
-
Generating Carbonyls: A common method to generate aldehyde groups on proteins is through the gentle oxidation of carbohydrate moieties on glycoproteins. Sodium periodate (NaIO₄) can selectively cleave the bond between adjacent hydroxyl groups (cis-diols) found in sugar residues (like sialic acid), converting them into reactive aldehydes.
-
Reaction pH and Catalysis: The formation of a hydrazone bond is typically favored under slightly acidic conditions (pH 5-7).[9] However, protein stability can be a concern at lower pH. A significant advancement is the use of aniline as a catalyst, which can dramatically increase the reaction rate at near-neutral pH (6.0-7.0), making the ligation more efficient under biocompatible conditions.[9][11]
-
Bond Stability: While covalent, the hydrazone bond can be susceptible to hydrolysis over time, especially at acidic pH.[12] For many applications, its stability is sufficient. If enhanced stability is required, the hydrazone bond can be reduced to a more stable secondary amine using a reducing agent like sodium cyanoborohydride.
Below is a diagram illustrating the dual reaction mechanism of MPH.
Comprehensive Crosslinking Protocol
This protocol provides a step-by-step guide for conjugating a thiol-containing protein (Protein A) to a glycoprotein (Protein B).
Materials and Reagents
-
Crosslinker: 3-Maleimidopropiohydrazide Trifluoroacetate (MPH)
-
Proteins: Protein A (containing free thiols or reducible disulfides) and Protein B (a glycoprotein)
-
Buffers:
-
Phosphate-Buffered Saline (PBS), pH 7.2-7.4: For general protein handling and maleimide reaction. Prepare and degas by bubbling with N₂ or Argon for 15-20 minutes.
-
Acetate Buffer (100 mM), pH 5.5: For periodate oxidation.
-
Phosphate Buffer (100 mM), pH 6.0-7.0: For hydrazone ligation.
-
-
Reagents:
-
TCEP-HCl (tris(2-carboxyethyl)phosphine hydrochloride): For disulfide bond reduction.
-
Sodium Periodate (NaIO₄): For oxidizing glycoproteins.
-
Glycerol or Ethylene Glycol: To quench the periodate reaction.
-
Aniline (optional, recommended): For catalysis of hydrazone formation. Prepare a fresh stock solution.
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF): To dissolve MPH.
-
-
Equipment:
-
Reaction vials
-
Stir plate and stir bars
-
Spectrophotometer for protein concentration measurement
-
Purification system: Size-Exclusion Chromatography (SEC) / Gel Filtration column (e.g., Sephadex G-25) or Dialysis cassettes (MWCO appropriate for your proteins).
-
Analytical equipment: SDS-PAGE system, Mass Spectrometer (optional).
-
Experimental Workflow Overview
The overall process involves preparing each protein, reacting the first with MPH, purifying the intermediate, and then conjugating it to the second protein.
Detailed Step-by-Step Protocol
Part I: Preparation and Modification of Protein A with MPH
-
Protein A Preparation & Reduction: a. Dissolve Protein A in degassed PBS (pH 7.2) to a concentration of 1-10 mg/mL.[5] b. To reduce disulfide bonds, add a 10 to 50-fold molar excess of TCEP. c. Incubate for 30-60 minutes at room temperature under an inert gas atmosphere if possible.
-
MPH Stock Solution Preparation: a. Immediately before use, dissolve MPH in anhydrous DMSO or DMF to create a 10-20 mM stock solution. MPH is susceptible to hydrolysis, so do not prepare aqueous stock solutions for storage.[8]
-
Reaction of Protein A with MPH: a. Add a 10 to 20-fold molar excess of the MPH stock solution to the reduced Protein A solution. The final DMSO/DMF concentration should ideally be below 10% (v/v) to avoid protein denaturation. b. Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.[6]
-
Purification of Protein A-MPH Intermediate: a. Remove excess, unreacted MPH and TCEP immediately following the incubation. b. The preferred method is Size-Exclusion Chromatography (SEC) using a desalting column (e.g., G-25) equilibrated with a suitable buffer for the next step (e.g., Phosphate Buffer, pH 6.5). c. Collect the protein-containing fractions. The resulting Protein A-MPH can be used immediately or stored appropriately (typically at -80°C).
Part II: Preparation of Carbonyl-Containing Protein B
-
Oxidation of Glycoprotein B: a. Exchange the buffer of Protein B into 100 mM Acetate Buffer, pH 5.5, using a desalting column or dialysis. Adjust protein concentration to 1-5 mg/mL. b. Prepare a fresh solution of sodium periodate (NaIO₄) in the same acetate buffer. c. Add NaIO₄ to the protein solution to a final concentration of 1-2 mM. Protect the reaction from light by wrapping the vial in aluminum foil. d. Incubate for 20-30 minutes at 4°C or on ice. Over-incubation can lead to non-specific protein damage.
-
Quenching and Purification: a. Quench the reaction by adding glycerol to a final concentration of 15-20 mM and incubate for 10-15 minutes on ice. b. Immediately purify the aldehyde-modified Protein B (Protein B-CHO) from excess reagents using a desalting column equilibrated with Phosphate Buffer (pH 6.0-7.0).
Part III: Final Conjugation and Characterization
-
Conjugation of Protein A-MPH to Protein B-CHO: a. Combine the purified Protein A-MPH and Protein B-CHO in Phosphate Buffer (pH 6.0-7.0) at a desired molar ratio (typically starting with 1:1 or a slight excess of one component). b. For catalyzed ligation, add aniline to a final concentration of 10-20 mM from a freshly prepared stock.[9] c. Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle stirring. Monitor reaction progress by SDS-PAGE if possible.
-
Purification of the Final Conjugate: a. Purify the final conjugate from unreacted proteins and other reagents. SEC is often effective at separating the higher molecular weight conjugate from the individual protein components. Other methods like ion-exchange or affinity chromatography may also be used depending on the proteins' properties.
-
Characterization of the Conjugate: a. SDS-PAGE Analysis: Run samples of Protein A, Protein B, and the final conjugate on an SDS-PAGE gel. A successful conjugation will show a new band at a higher molecular weight corresponding to the A-B conjugate. b. Mass Spectrometry: For definitive confirmation, analyze the final product using MALDI-TOF or ESI-MS to verify the expected molecular weight of the conjugate.[13] c. Functional Assays: Perform relevant bioassays to ensure that the biological activities of the conjugated proteins (e.g., antibody binding) are retained.
Quantitative Parameters & Troubleshooting
Table 1: Summary of Recommended Reaction Conditions
| Step | Parameter | Recommended Value | Rationale & Notes |
| Thiol Reduction | Reagent | TCEP | Does not interfere with the maleimide reaction. |
| Molar Excess (TCEP:Protein) | 10-50x | Ensures complete reduction of accessible disulfide bonds. | |
| Buffer | Degassed PBS, pH 7.2-7.4 | Optimal pH for thiol stability and subsequent maleimide reaction. | |
| Maleimide Rxn | Molar Excess (MPH:Protein) | 10-20x | Drives the reaction to completion.[4] |
| pH | 7.0-7.5 | Balances reaction speed with maleimide stability.[6] | |
| Temperature / Time | RT for 1-2h or 4°C overnight | Slower reaction at 4°C may be beneficial for sensitive proteins. | |
| Carbonyl Gen. | Reagent | Sodium Periodate (NaIO₄) | Selectively oxidizes cis-diols in sugars. |
| Concentration | 1-2 mM | Minimizes non-specific protein oxidation. | |
| pH / Buffer | pH 5.5 / Acetate Buffer | Optimal pH for periodate activity. | |
| Hydrazone Rxn | pH / Buffer | pH 6.0-7.0 / Phosphate Buffer | Compromise between hydrazone formation and protein stability. |
| Catalyst (optional) | 10-20 mM Aniline | Significantly increases reaction rate at near-neutral pH.[9][11] | |
| Temperature / Time | RT for 2-4h or 4°C overnight | Reaction kinetics are slower than the maleimide step. |
Table 2: Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low/No Conjugation | Incomplete disulfide reduction. | Increase TCEP concentration or incubation time. Confirm reduction with Ellman's reagent. |
| Hydrolyzed MPH or maleimide group. | Prepare MPH stock solution fresh in anhydrous solvent. Ensure reaction pH is not >7.5. | |
| Inefficient periodate oxidation. | Confirm glycoprotein nature of Protein B. Check age and quality of NaIO₄. | |
| Low hydrazone reaction efficiency. | Decrease pH towards 6.0 if protein is stable. Add aniline catalyst. Increase reaction time. | |
| Protein Precipitation | High concentration of organic solvent. | Keep final DMSO/DMF concentration below 10%. Add it dropwise while stirring. |
| Protein instability at reaction pH. | Perform a pH stability study for your proteins. For hydrazone step, use aniline to react at a more neutral pH. | |
| Aggregation after conjugation. | Optimize molar ratios to avoid over-conjugation. Include stabilizing excipients (e.g., arginine, sucrose) in buffers. | |
| Multiple/High MW Bands on SDS-PAGE | Inter-protein crosslinking of Protein A. | Ensure a sufficient molar excess of MPH over Protein A to cap all available thiols. |
| Non-specific reactions. | Ensure buffers are free of primary amines (e.g., Tris) during maleimide reaction. Adhere strictly to recommended pH ranges. |
Conclusion
The 3-Maleimidopropiohydrazide (MPH) crosslinker provides a robust and versatile method for the site-specific conjugation of proteins. By leveraging the distinct reactivities of its maleimide and hydrazide functionalities, researchers can construct complex bioconjugates with a high degree of control. Success hinges on a solid understanding of the underlying chemistry, careful optimization of reaction parameters such as pH and molar ratios, and rigorous purification and characterization of the final product. The protocols and insights provided in this guide serve as a comprehensive resource for scientists and developers aiming to harness the power of MPH in their research.
References
-
ACS Publications. (n.d.). Hydrazino-Pictet-Spengler Ligation as a Biocompatible Method for the Generation of Stable Protein Conjugates. Bioconjugate Chemistry. Retrieved from [Link]
-
Dirksen, A., & Dawson, P. E. (2008). Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling. Bioconjugate Chemistry. Retrieved from [Link]
-
Bio-Synthesis Inc. (2022). Maleimide labeling of thiolated biomolecules. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Catalyst free hydrazone ligation for protein labeling and modification using electron-deficient benzaldehyde reagents. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
MDPI. (n.d.). The Effects of Cross-Linking Agents on the Mechanical Properties of Poly (Methyl Methacrylate) Resin. Retrieved from [Link]
-
PMC. (2022). Characterization of protein unfolding by fast cross-linking mass spectrometry using di-ortho-phthalaldehyde cross-linkers. Retrieved from [Link]
-
PMC. (n.d.). Optimization of Formaldehyde Cross-Linking for Protein Interaction Analysis of Non-Tagged Integrin β1. Retrieved from [Link]
-
STAR Protocols. (2024). Protocol for protein modification using oxalyl thioester-mediated chemoselective ligation. Retrieved from [Link]
-
PMC. (n.d.). Characterization of protein crosslinks via mass spectrometry and an open-modification search strategy. Retrieved from [Link]
-
PubMed. (2019). Hydrophilic Sequence-Defined Cross-Linkers for Antibody-Drug Conjugates. Retrieved from [Link]
-
Thermo Fisher Scientific via YouTube. (2018). Strategies for successful crosslinking and bioconjugation applications. Retrieved from [Link]
-
PubMed. (2022). A pH-responsive crosslinker platform for antibody-drug conjugate (ADC) targeting delivery. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of cross-linking agent. Retrieved from [Link]
-
PMC. (2022). Applications of MALDI-MS/MS-Based Proteomics in Biomedical Research. Retrieved from [Link]
-
MDPI. (2021). Optimization of Collagen Chemical Crosslinking to Restore Biocompatibility of Tissue-Engineered Scaffolds. Retrieved from [Link]
-
MDPI. (2022). Insights on Chemical Crosslinking Strategies for Proteins. Retrieved from [Link]
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Application Notes and Protocols: A Step-by-Step Guide for Sulfhydryl and Carbonyl Reactive Crosslinking
Introduction to Covalent Crosslinking: Precision Engineering for Biomolecules
In the landscape of biological research and therapeutic development, the ability to covalently link biomolecules with precision and stability is paramount. Crosslinking, the process of chemically joining two or more molecules with a covalent bond, is a cornerstone technique for applications ranging from the study of protein-protein interactions to the construction of highly targeted antibody-drug conjugates (ADCs).[1] The specificity of a crosslinking reaction is dictated by the reactive groups on the crosslinker and the target functional groups present on the biomolecules.[2] Among the most robust and widely utilized strategies are those that target sulfhydryl and carbonyl groups.
Sulfhydryl groups, found in the side chains of cysteine residues, offer a relatively unique and highly reactive target for conjugation, as they are less abundant than primary amines.[3] Carbonyl groups (aldehydes and ketones), while not naturally abundant on proteins, can be selectively generated on the carbohydrate moieties of glycoproteins, providing an orthogonal and strategically advantageous site for modification, often distant from the protein's active sites.[2][4][5]
This comprehensive guide provides a detailed exploration of sulfhydryl and carbonyl reactive crosslinking chemistries. We will delve into the underlying mechanisms, provide field-proven, step-by-step protocols, and offer insights into the critical parameters that govern the success of these powerful bioconjugation techniques.
Section 1: Sulfhydryl-Reactive Crosslinking
Principle and Specificity: Targeting Cysteine's Thiol
The sulfhydryl group (-SH) of cysteine is a potent nucleophile, making it an ideal target for specific covalent modification.[3][6] In proteins, pairs of cysteines often form disulfide bonds (-S-S-) that are crucial for structural integrity. To make them available for conjugation, these disulfide bonds must first be reduced to free sulfhydryl groups.[3][7] The selective targeting of these less-abundant residues allows for more precise control over the site of conjugation compared to more ubiquitous groups like primary amines (lysine).[3]
Key Reagents and Chemistries
Two of the most prominent classes of sulfhydryl-reactive reagents are maleimides and pyridyl disulfides.
-
Maleimides: These reagents react with sulfhydryl groups via a Michael addition mechanism, forming a stable, non-reversible thioether bond.[6][8][9] The reaction is highly efficient and selective for thiols within a pH range of 6.5-7.5.[3][9][10] At pH values above 7.5, reactivity towards primary amines increases, and the maleimide group itself is more susceptible to hydrolysis.[3][10][11]
-
Pyridyl Disulfides: These compounds react with sulfhydryls through a thiol-disulfide exchange reaction, forming a new disulfide bond and releasing a pyridine-2-thione molecule.[12][13] This reaction is advantageous because the release of pyridine-2-thione can be monitored spectrophotometrically to quantify the reaction progress. The resulting disulfide bond is cleavable by reducing agents, which can be a desirable feature for applications requiring payload release.[13]
Table 1: Comparison of Common Sulfhydryl-Reactive Chemistries
| Feature | Maleimide Chemistry | Pyridyl Disulfide Chemistry |
| Reactive Group | Maleimide | Pyridyl Disulfide |
| Target | Sulfhydryl (-SH) | Sulfhydryl (-SH) |
| Bond Formed | Stable Thioether | Reversible Disulfide |
| Optimal pH | 6.5 - 7.5 | Wide pH range |
| Byproduct | None | Pyridine-2-thione (Abs at ~343 nm) |
| Bond Stability | High, non-cleavable | Cleavable with reducing agents |
Workflow for Sulfhydryl-Reactive Crosslinking
Caption: General workflow for sulfhydryl-reactive crosslinking.
Detailed Protocol 1: Maleimide-Thiol Conjugation
This protocol provides a general guideline for conjugating a maleimide-containing molecule to a protein with available sulfhydryl groups.
Materials:
-
Protein containing free sulfhydryls (or to be reduced)
-
Maleimide-activated crosslinker or payload
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2, degassed
-
Reducing Agent (if needed): TCEP (Tris(2-carboxyethyl)phosphine) or DTT (Dithiothreitol)
-
Desalting column
-
Quenching Reagent: Cysteine or β-mercaptoethanol
-
DMSO or DMF (for dissolving water-insoluble maleimides)
Procedure:
-
Protein Preparation and Reduction (if necessary):
-
If your protein contains disulfide bonds that need to be reduced, dissolve it in Reaction Buffer.
-
Add a 10-50 fold molar excess of a reducing agent like TCEP. TCEP is often preferred as it does not contain a thiol and therefore does not need to be removed before the maleimide reaction.[3] If using DTT, it must be completely removed before adding the maleimide reagent.[3][7]
-
Incubate for 30-60 minutes at room temperature.
-
Crucial Step: If DTT was used, remove it and excess reducing agent using a desalting column equilibrated with degassed Reaction Buffer.
-
-
Crosslinker Preparation:
-
Immediately before use, dissolve the maleimide reagent in an appropriate solvent (DMSO or DMF for hydrophobic reagents, or Reaction Buffer for water-soluble ones) to create a concentrated stock solution.[7] Aqueous solutions of maleimides are not recommended for long-term storage due to hydrolysis.[10]
-
-
Conjugation Reaction:
-
Add a 10-20 fold molar excess of the dissolved maleimide reagent to the protein solution. The optimal ratio may need to be determined empirically.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C. Protect from light if using a fluorescent maleimide.
-
-
Quenching the Reaction:
-
To stop the reaction and consume any unreacted maleimide, add a quenching reagent like free cysteine or β-mercaptoethanol to a final concentration of ~10 mM. Incubate for 15-30 minutes.
-
-
Purification:
-
Remove excess, unreacted crosslinker and quenching reagent by dialysis or using a desalting column.
-
Critical Parameters and Troubleshooting for Maleimide Reactions
-
pH Control: Maintaining a pH between 6.5 and 7.5 is critical for thiol specificity.[3][9][10] Higher pH leads to competitive reactions with amines and increased hydrolysis of the maleimide ring.[3][10]
-
Reducing Agents: Ensure complete removal of thiol-containing reducing agents like DTT before adding the maleimide reagent.[3]
-
Maleimide Stability: The thioether bond can undergo a retro-Michael reaction, especially if adjacent to an N-terminal cysteine, which can lead to a thiazine rearrangement.[8][14] This is more pronounced at higher pH.[14] If possible, avoid conjugating to N-terminal cysteines or perform the reaction at a slightly acidic pH (~6.5) to minimize this side reaction.[8]
-
Low Conjugation Efficiency: This could be due to re-oxidation of sulfhydryls to disulfides. Ensure buffers are degassed. Insufficient molar excess of the maleimide reagent or hydrolysis of the maleimide prior to conjugation can also be culprits.[11]
Section 2: Carbonyl-Reactive Crosslinking
Principle and Specificity: Targeting Aldehydes and Ketones
Carbonyl groups (aldehydes and ketones) are excellent targets for bioconjugation due to their rarity in native proteins, which ensures high specificity.[2][4][15] These reactive groups can be introduced into biomolecules, particularly the carbohydrate moieties of glycoproteins, through mild oxidation with sodium periodate (NaIO₄).[4][5] This process cleaves the bond between adjacent hydroxyl groups (vicinal diols) on sugar residues, creating two reactive aldehyde groups.[5] This strategy is particularly useful for antibodies, as the carbohydrates are often located in the Fc region, away from the antigen-binding site, thus preserving the antibody's function.[4]
Key Reagents and Chemistries
The generated aldehydes are targeted by nucleophiles such as hydrazides and aminooxy compounds.
-
Hydrazides: React with aldehydes to form a hydrazone bond.[4][16][17] While relatively stable, this bond can be further stabilized by reduction with sodium cyanoborohydride (NaCNBH₃) to form an irreversible secondary amine bond.[4] The reaction is most efficient at a slightly acidic pH of 5-7.[2][17]
-
Aminooxy Compounds: React with aldehydes or ketones to form a highly stable oxime linkage.[16][18][19] Oximation is generally more stable than hydrazone formation across a wider pH range.[20] The reaction can be slow at neutral pH but is significantly accelerated by catalysts like aniline.[17][19][21][22]
Table 2: Comparison of Common Carbonyl-Reactive Chemistries
| Feature | Hydrazide Chemistry | Aminooxy Chemistry (Oximation) |
| Reactive Group | Hydrazide (-CONHNH₂) | Aminooxy (-ONH₂) |
| Target | Aldehyde (-CHO) | Aldehyde (-CHO), Ketone (C=O) |
| Bond Formed | Hydrazone | Oxime |
| Optimal pH | 5.0 - 7.0 | ~4.5 (uncatalyzed), can be neutral with catalyst |
| Catalyst | Aniline can increase efficiency | Aniline and its derivatives are effective catalysts |
| Bond Stability | Moderately stable, reversible at low pH | Highly stable |
Workflow for Carbonyl-Reactive Crosslinking
Sources
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- 2. info.gbiosciences.com [info.gbiosciences.com]
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- 22. Efficient Bioconjugation of Protein Capture Agents to Biosensor Surfaces Using Aniline-Catalyzed Hydrazone Ligation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3-Maleimidopropiohydrazide Trifluoroacetate in pH-Responsive Drug Delivery
Introduction: The Imperative for Precision in Drug Delivery
The central challenge in modern therapeutics, particularly in oncology, is maximizing the therapeutic index—delivering a potent cytotoxic payload to pathological tissues while minimizing exposure to healthy cells.[1] Stimuli-responsive drug delivery systems have emerged as a powerful strategy to address this challenge.[2][3] These systems are engineered to release their cargo in response to specific physiological cues within the target microenvironment. One of the most exploited triggers is the acidic milieu of tumors and the progressively lower pH within endosomal and lysosomal compartments of cancer cells.[4][5]
This document provides a comprehensive guide to the application of 3-Maleimidopropiohydrazide Trifluoroacetate (MPH), a heterobifunctional crosslinker, in the design and synthesis of pH-responsive drug delivery systems. MPH is uniquely suited for this purpose, featuring a maleimide group for covalent attachment to thiol-bearing carriers (e.g., proteins, nanoparticles) and a hydrazide moiety for the formation of an acid-labile hydrazone bond with a carbonyl-containing drug.[6] The trifluoroacetate salt form enhances its solubility and handling.[7]
The principle underpinning this technology is the differential stability of the hydrazone linkage: it remains largely intact at the neutral pH of the bloodstream (pH ~7.4) but undergoes accelerated hydrolysis in acidic environments (pH 4.5-6.5), leading to site-specific drug release.[][9]
Section 1: The Chemistry of pH-Responsive Drug Release with MPH
The utility of MPH in pH-responsive drug delivery is rooted in the reversible formation of a hydrazone bond. This section elucidates the key chemical reactions and the mechanism of pH-dependent cleavage.
The Heterobifunctional Nature of MPH
3-Maleimidopropiohydrazide is a crosslinker with two distinct reactive groups:
-
Maleimide Group: This group selectively reacts with sulfhydryl (thiol) groups, typically from cysteine residues on proteins or engineered thiol groups on drug carriers, to form a stable thioether bond.[10][11][12] This reaction proceeds optimally at a pH range of 7.0-7.5.[10][11]
-
Hydrazide Group: The terminal hydrazide (-NH-NH2) reacts with carbonyl groups (aldehydes or ketones) present on a drug molecule or a modified prodrug to form a hydrazone bond (-C=N-NH-).[6] This condensation reaction is often catalyzed by a mild acid.[13]
The Mechanism of pH-Sensitive Hydrazone Cleavage
The stability of the hydrazone bond is highly dependent on pH.[14] At neutral pH, the bond is relatively stable, ensuring that the drug remains conjugated to its carrier during systemic circulation.[] However, in the acidic environment of a tumor or within the endo-lysosomal pathway (pH 4.5-5.5), the hydrazone bond is susceptible to hydrolysis.[][15]
The cleavage mechanism involves the protonation of the imine nitrogen, followed by the nucleophilic attack of a water molecule.[14] This leads to the cleavage of the C-N bond, releasing the original carbonyl-containing drug and the hydrazide-modified carrier.[14] The rate of hydrolysis is influenced by the electronic properties of the substituents on the carbonyl compound; hydrazones derived from aliphatic aldehydes are generally more acid-sensitive than those from aromatic aldehydes.[14][16]
Section 2: Experimental Design and Protocols
This section provides detailed, step-by-step protocols for the synthesis and characterization of a pH-responsive drug-carrier conjugate using MPH.
Materials and Reagents
| Reagent | Recommended Supplier | Purpose |
| This compound (MPH) | BenchChem, TCI | Heterobifunctional crosslinker |
| Thiol-containing Carrier (e.g., BSA, thiolated polymer) | Various | Drug delivery vehicle |
| Carbonyl-containing Drug (e.g., Doxorubicin) | Various | Therapeutic payload |
| Anhydrous Dimethylformamide (DMF) or DMSO | Various | Solvent for dissolving MPH and other reagents |
| Phosphate Buffered Saline (PBS), pH 7.4 | Various | Buffer for conjugation and stability studies |
| Acetate Buffer, pH 5.0 | Various | Buffer for pH-responsive release studies |
| TCEP (tris(2-carboxyethyl)phosphine) | Various | Reducing agent for disulfide bonds (if necessary) |
| Purification Columns (e.g., Gel Filtration, Dialysis) | Various | Removal of unreacted reagents |
Protocol 1: Conjugation of MPH to a Thiol-Containing Carrier
This protocol describes the reaction of the maleimide group of MPH with a thiol-containing carrier molecule.
Workflow for MPH Conjugation to a Thiol-Carrier
Caption: Workflow for conjugating MPH to a thiol-containing carrier.
Step-by-Step Procedure:
-
Prepare the Carrier Solution: Dissolve the thiol-containing carrier (e.g., protein, peptide) in a degassed buffer at a pH of 7.0-7.5 (e.g., PBS, HEPES).[11][12] The concentration should typically be between 1-10 mg/mL.[11][12] Ensure the buffer is free of competing thiols.[10]
-
Reduce Disulfide Bonds (Optional): If the carrier contains disulfide bonds that need to be reduced to expose free thiols, add a 10-100x molar excess of TCEP and incubate for 20-30 minutes at room temperature.[10]
-
Prepare the MPH Stock Solution: Prepare a 10 mM stock solution of MPH in anhydrous DMSO or DMF.[10][11]
-
Conjugation Reaction: Add the MPH stock solution to the carrier solution to achieve a 10-20x molar excess of MPH to the carrier.[10] Mix gently.
-
Incubation: Flush the reaction vial with an inert gas (e.g., nitrogen or argon), seal it, and protect it from light. Incubate the mixture for 2 hours at room temperature or overnight at 4°C.
-
Purification: Remove excess, unreacted MPH using a suitable method such as gel filtration, dialysis, or HPLC.[10][11] The purified product is the hydrazide-activated carrier.
Protocol 2: Formation of the Hydrazone Bond with a Carbonyl-Containing Drug
This protocol details the conjugation of the hydrazide-activated carrier with a drug molecule containing an aldehyde or ketone group.
Workflow for Hydrazone Bond Formation
Caption: Workflow for forming the pH-sensitive hydrazone bond.
Step-by-Step Procedure:
-
Prepare Solutions: Dissolve the purified hydrazide-activated carrier in a suitable buffer (pH 5-7).[17] Dissolve the carbonyl-containing drug in a compatible solvent (e.g., DMSO, DMF, or aqueous buffer).
-
Conjugation Reaction: Add the drug solution to the hydrazide-activated carrier solution. The reaction can be performed in aqueous buffers, and a mild acid catalyst (e.g., aniline) can be used to accelerate the reaction, though it often proceeds efficiently without it.[17]
-
Incubation: Allow the reaction to proceed at room temperature for several hours to overnight. Monitor the reaction progress using a suitable analytical technique (e.g., HPLC, UV-Vis spectroscopy).
-
Purification: Purify the resulting drug-carrier conjugate to remove any unreacted drug. This can be achieved through dialysis, gel filtration, or other chromatographic techniques.
Protocol 3: In Vitro pH-Responsive Drug Release Study
This protocol is designed to evaluate the pH-dependent cleavage of the hydrazone bond and the subsequent release of the drug.
Workflow for In Vitro Release Study
Caption: Workflow for evaluating pH-responsive drug release.
Step-by-Step Procedure:
-
Prepare Samples: Prepare solutions of the drug-carrier conjugate at a known concentration in two different buffers: a physiological buffer (e.g., PBS, pH 7.4) and an acidic buffer (e.g., acetate buffer, pH 5.0).[18]
-
Incubation: Incubate the samples at 37°C.[18]
-
Sample Collection: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each sample.
-
Analysis: Analyze the aliquots to quantify the amount of released drug. HPLC is a common method for separating the released drug from the conjugate and quantifying its concentration.[14] Alternatively, if the drug has a distinct UV-Vis absorbance, spectrophotometry can be used after separating the free drug (e.g., via a centrifugal filter device).
-
Data Analysis: Calculate the cumulative percentage of drug released at each time point for both pH conditions. Plot the percentage of cumulative drug release versus time to generate release profiles.
Section 3: Characterization and Data Interpretation
Successful synthesis and characterization are crucial for validating the drug delivery system.
Characterization Techniques
| Technique | Purpose | Expected Outcome |
| NMR Spectroscopy | To confirm the structure of the MPH linker and its conjugates. | Appearance of characteristic peaks for the maleimide, hydrazide, and subsequently, the hydrazone protons. |
| Mass Spectrometry | To determine the molecular weight of the conjugate and confirm conjugation. | An increase in mass corresponding to the addition of the MPH linker and the drug molecule. |
| UV-Vis Spectroscopy | To quantify the amount of conjugated drug. | Using the Beer-Lambert law to calculate the drug-to-carrier ratio based on the drug's known molar absorptivity. |
| HPLC | To assess purity and quantify drug release. | A shift in retention time after each conjugation step. In release studies, a peak corresponding to the free drug will appear and increase over time.[14] |
Interpreting Release Profiles
The in vitro release study should demonstrate a clear difference in the rate and extent of drug release between the two pH conditions.
-
At pH 7.4: A slow, minimal release of the drug is expected, indicating the stability of the hydrazone linker in physiological conditions. This is critical for minimizing off-target toxicity.[]
-
At pH 5.0: A significantly faster and more extensive drug release should be observed, confirming the acid-labile nature of the hydrazone bond.[18] This mimics the conditions within endosomes and lysosomes, where drug release is desired.[9]
Conclusion
This compound is a versatile and effective tool for the development of pH-responsive drug delivery systems. By leveraging the specific reactivity of its maleimide and hydrazide groups, researchers can construct sophisticated conjugates that remain stable in circulation and selectively release their therapeutic payload in the acidic microenvironments characteristic of many diseases. The protocols and guidelines presented here provide a robust framework for the successful application of MPH in this exciting and impactful area of research.
References
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Torchilin, V. P., et al. (2007). Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH-Stability of PEG-PE Conjugates. Bioconjugate Chemistry. Available at: [Link]
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El-Sayed, A., et al. (2025). Unlocking pH-responsive dual payload release through hydrazone linkage chemistry. Bioorganic & Medicinal Chemistry. Available at: [Link]
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BioActs. (2024). Maleimide Conjugation Protocol for Thiol Dyes. Available at: [Link]
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Torchilin, V. P., et al. (2007). The Effect of Substitutes at the Hydrazone Linkage on the pH Stability of PEG−PE Conjugates. Bioconjugate Chemistry. Available at: [Link]
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Jain, S., et al. (2016). Hydrazone linkages in pH responsive drug delivery systems. European Journal of Pharmaceutical Sciences. Available at: [Link]
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Li, X., et al. (2017). A pH-responsive nanocontainer based on hydrazone-bearing hollow silica nanoparticles for targeted tumor therapy. Journal of Materials Chemistry B. Available at: [Link]
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Mura, S., et al. (2013). pH-responsive Nanoparticles for Drug Delivery. PMC. Available at: [Link]
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Narayanaswamy, R., et al. (2019). Evaluation of the best pH-sensitive linker using norbornene-derived polymers. Polymer Chemistry. Available at: [Link]
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Creative Biolabs. (n.d.). pH-Sensitive Linker Synthesis Service. Available at: [Link]
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BroadPath. (2024). Cleavable Linkers Play a Pivotal Role in the Success of Antibody-Drug Conjugates (ADCs). Available at: [Link]
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Kusa, A. C., et al. (2013). Comparison of Hydrazone Heterobifunctional Crosslinking Agents for Reversible Conjugation of Thiol-Containing Chemistry. Molecular Pharmaceutics. Available at: [Link]
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Science.gov. (n.d.). ph-sensitive hydrazone bond: Topics. Available at: [Link]
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Deshpande, S., et al. (2022). Peptide-Drug Conjugates with Different Linkers for Cancer Therapy. Pharmaceuticals. Available at: [Link]
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CAS. (2023). Role of ADC linker design in advancing cancer therapies. Available at: [Link]
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Dirksen, A., et al. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition. Available at: [Link]
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Warren County Jail. (n.d.). This compound, 250MG. Available at: [Link]
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ResearchGate. (n.d.). Condensation reaction between hydrazine and carbonyl compounds to form hydrazone derivatives. Available at: [Link]
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Trent, A., et al. (2012). Drug release from hydrazone-containing peptide amphiphiles. Journal of Controlled Release. Available at: [Link]
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ADC Review. (2019). A Review of Cleavable Linkers. Available at: [Link]
-
Semantic Scholar. (2017). Simple and efficient approach for synthesis of hydrazones from carbonyl compounds and hydrazides catalyzed by meglumine. Available at: [Link]
-
ResearchGate. (n.d.). Hydrazone bond cleavage in D20HcnCh conjugate. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides). Available at: [Link]
-
MDPI. (2023). Synthesis and Antibacterial Evaluation of 5-Aminosalicylic Acid Derivatives. Available at: [Link]
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Ghaeini, H., et al. (2019). pH-Sensitive stimulus-responsive nanocarriers for targeted delivery of therapeutic agents. Expert Opinion on Drug Delivery. Available at: [Link]
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MDPI. (2024). Construction of pH-Responsive Drug Carrier Based on Molecularly Imprinted Polymers for Controlled Capecitabine Release. Available at: [Link]
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MDPI. (2024). Engineering pH and Temperature-Triggered Drug Release with Metal-Organic Frameworks and Fatty Acids. Available at: [Link]
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MDPI. (2023). One-Pot Preparation of HCPT@IRMOF-3 Nanoparticles for pH-Responsive Anticancer Drug Delivery. Available at: [Link]
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Application Notes and Protocols for Surface Immobilization using 3-Maleimidopropiohydrazide Trifluoroacetate (MPH)
Introduction: A Tale of Two Chemistries for Precision Surface Engineering
In the intricate world of bioconjugation and surface science, the ability to anchor biomolecules with precision and stability is paramount. Applications ranging from biosensors and immunoassays to drug delivery systems and cell adhesion studies rely on the robust immobilization of proteins, peptides, or other molecules of interest onto a solid support. 3-Maleimidopropiohydrazide Trifluoroacetate (MPH) emerges as a powerful tool in this endeavor, offering a heterobifunctional crosslinking strategy that leverages two distinct and highly specific chemical reactions.
MPH is a water-soluble reagent featuring a maleimide group at one end and a hydrazide group at the other.[1] This dual-functionality allows for a two-step covalent attachment process:
-
Maleimide-Thiol Conjugation: The maleimide moiety reacts specifically with sulfhydryl (thiol) groups, typically found in cysteine residues of proteins and peptides, to form a stable thioether bond. This reaction is most efficient at a pH range of 6.5-7.5.[2][3]
-
Hydrazide-Carbonyl Conjugation: The hydrazide group readily reacts with carbonyl groups (aldehydes and ketones) to form a hydrazone bond. This reaction is favored under mild acidic conditions (pH 5-7).[1][4] Aldehyde groups can be introduced into glycoproteins through periodate oxidation of their carbohydrate moieties.[5][6]
The trifluoroacetate salt form of MPH enhances its solubility in aqueous buffers, facilitating its use in biological applications. This guide provides a comprehensive overview of the principles and detailed protocols for utilizing MPH to immobilize molecules onto various surfaces.
The Two-Pronged Approach: Orienting Your Molecule with MPH
The beauty of a heterobifunctional linker like MPH lies in the control it offers over the immobilization strategy. Depending on the available functional groups on your molecule of interest and the surface, you can choose one of two primary workflows.
Workflow A: Molecule with Thiol, Surface with Carbonyl
This approach is ideal for proteins or peptides with available cysteine residues or engineered thiol groups. The surface is first functionalized with aldehyde or ketone groups.
Workflow B: Molecule with Carbonyl, Surface with Thiol
This strategy is well-suited for glycoproteins that can be oxidized to generate aldehyde groups, or molecules functionalized with carbonyls. The surface, in this case, is modified to present thiol groups.
The choice between these workflows is dictated by the nature of the molecule to be immobilized and the chemistry of the substrate.
Visualizing the Immobilization Workflow
The following diagram illustrates the general steps involved in surface immobilization using MPH.
Caption: General workflow for molecule immobilization using MPH.
Core Protocols: A Step-by-Step Guide
Herein, we provide detailed protocols for the two primary workflows using MPH.
Protocol 1: Immobilization of a Thiol-Containing Molecule onto a Carbonyl-Functionalized Surface
This protocol is exemplified by the attachment of a peptide containing a cysteine residue to a surface functionalized with aldehyde groups.
Materials and Reagents:
-
This compound (MPH)
-
Thiol-containing molecule (e.g., peptide with a cysteine residue)
-
Aldehyde-functionalized surface (e.g., aldehyde-coated glass slide or microplate)
-
Reaction Buffer 1 (for Hydrazide Reaction): 100 mM MES or Acetate buffer, pH 5.0-6.0.
-
Reaction Buffer 2 (for Maleimide Reaction): 100 mM Phosphate buffer with 150 mM NaCl and 10 mM EDTA, pH 7.2-7.5.
-
Wash Buffer: Phosphate Buffered Saline (PBS) with 0.05% Tween-20 (PBST).
-
Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS.
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).
-
(Optional) Aniline (for catalysis of hydrazone formation).
Experimental Procedure:
-
Preparation of MPH Solution:
-
Immediately before use, dissolve MPH in anhydrous DMF or DMSO to a concentration of 10-20 mg/mL.
-
-
Step 1: Functionalization of the Surface with MPH (Hydrazide Reaction)
-
Dilute the MPH stock solution into Reaction Buffer 1 to a final concentration of 1-5 mg/mL.
-
(Optional) For catalysis, add aniline to the MPH solution to a final concentration of 10 mM.[1][4]
-
Add the MPH solution to the aldehyde-functionalized surface and incubate for 2-4 hours at room temperature with gentle agitation.
-
Wash the surface thoroughly with Wash Buffer (3 x 5 minutes) to remove excess MPH.
-
-
Step 2: Immobilization of the Thiol-Containing Molecule (Maleimide Reaction)
-
Dissolve the thiol-containing molecule in Reaction Buffer 2 to a desired concentration (e.g., 0.1-1 mg/mL).
-
Note: If the molecule contains disulfide bonds, it may be necessary to reduce them prior to this step using a reducing agent like TCEP (tris(2-carboxyethyl)phosphine).[7][8] Avoid using DTT or β-mercaptoethanol as they contain thiols and will compete with the reaction.[2]
-
Add the solution of the thiol-containing molecule to the MPH-functionalized surface.
-
Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.
-
-
Step 3: Post-Immobilization Processing
-
Wash the surface extensively with Wash Buffer (3 x 5 minutes) to remove any unbound molecules.
-
To block any remaining reactive groups and prevent non-specific binding, incubate the surface with Blocking Buffer for 1 hour at room temperature.
-
Wash the surface with PBS (3 x 5 minutes) and store in an appropriate buffer at 4°C until use.
-
Protocol 2: Immobilization of a Carbonyl-Containing Molecule onto a Thiol-Functionalized Surface
This protocol is suitable for glycoproteins that have been oxidized to generate aldehyde groups.
Materials and Reagents:
-
This compound (MPH)
-
Carbonyl-containing molecule (e.g., oxidized glycoprotein)
-
Thiol-functionalized surface (e.g., thiol-silanized glass slide)
-
Reaction Buffer 1 (for Maleimide Reaction): 100 mM Phosphate buffer with 150 mM NaCl and 10 mM EDTA, pH 7.2-7.5.
-
Reaction Buffer 2 (for Hydrazide Reaction): 100 mM MES or Acetate buffer, pH 5.0-6.0.
-
Wash Buffer: Phosphate Buffered Saline (PBS) with 0.05% Tween-20 (PBST).
-
Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS.
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).
-
(Optional) Aniline.
Experimental Procedure:
-
Preparation of MPH Solution:
-
Prepare a fresh stock solution of MPH in anhydrous DMF or DMSO as described in Protocol 1.
-
-
Step 1: Functionalization of the Molecule with MPH (Maleimide Reaction)
-
Dissolve the thiol-containing molecule in Reaction Buffer 1.
-
Add the MPH stock solution to the molecule solution to achieve a 10-20 fold molar excess of MPH.
-
Incubate for 2 hours at room temperature.
-
Remove excess MPH using a desalting column or dialysis against Reaction Buffer 2.
-
-
Step 2: Immobilization onto the Thiol-Functionalized Surface (Hydrazide Reaction)
-
Add the MPH-functionalized molecule solution to the thiol-functionalized surface.
-
(Optional) Add aniline to a final concentration of 10 mM to catalyze the reaction.
-
Incubate for 2-4 hours at room temperature or overnight at 4°C.
-
-
Step 3: Post-Immobilization Processing
-
Follow the washing and blocking steps as described in Protocol 1.
-
Quantitative Data and Reaction Parameters
| Parameter | Maleimide-Thiol Reaction | Hydrazide-Carbonyl Reaction |
| pH | 6.5 - 7.5[2][3] | 5.0 - 7.0[1][4] |
| Recommended Buffers | Phosphate, HEPES, MOPS | MES, Acetate |
| Reaction Time | 2-4 hours at RT, or overnight at 4°C | 2-4 hours at RT |
| Temperature | 4-25°C | 25°C |
| Catalyst | Not required | Aniline (optional, but recommended)[1][4] |
| Inhibitors | Thiol-containing reagents (DTT, β-mercaptoethanol)[2] | None commonly encountered |
Mechanism of Action: A Visual Explanation
The following diagram illustrates the chemical reactions at the heart of the MPH crosslinking strategy.
Caption: Chemical reactions of MPH with thiol and carbonyl groups.
Troubleshooting and Expert Insights
| Issue | Possible Cause | Suggested Solution |
| Low Immobilization Efficiency | - Incomplete reaction. - Hydrolysis of maleimide group at high pH. - Oxidation of thiol groups. | - Optimize reaction time and concentration of MPH and molecule. - Ensure pH for maleimide reaction is strictly between 6.5-7.5.[2] - Use fresh buffers and consider degassing to minimize oxidation.[7][8] - For hydrazide reaction, add aniline catalyst.[1][4] |
| High Non-specific Binding | - Incomplete blocking of the surface. - Hydrophobic or ionic interactions. | - Increase concentration and/or incubation time of the blocking agent (e.g., BSA, casein). - Consider using a different blocking agent such as polyethylene glycol (PEG). - Ensure thorough washing between steps. |
| Loss of Molecule Activity | - Steric hindrance upon immobilization. - Denaturation of the molecule. | - Consider reversing the immobilization strategy (Workflow A vs. B) to alter the orientation of the molecule. - Use a longer chain crosslinker to provide more space between the molecule and the surface. |
Surface Characterization
Confirming the successful immobilization of your molecule is a critical final step. Several surface-sensitive techniques can be employed:
-
X-ray Photoelectron Spectroscopy (XPS): To confirm the presence of elements specific to the immobilized molecule.
-
Atomic Force Microscopy (AFM): To visualize the topography of the surface and observe changes upon molecule immobilization.[9]
-
Contact Angle Measurement: To assess changes in surface wettability.
-
Fluorescence Microscopy: If the immobilized molecule is fluorescently labeled, this provides a direct way to visualize its presence and distribution on the surface.
Conclusion: Unlocking New Possibilities in Surface Science
This compound is a versatile and powerful crosslinker that provides researchers with a high degree of control over the immobilization of molecules onto surfaces. By understanding the underlying chemistries and following well-defined protocols, scientists can create robust and functionalized surfaces for a wide array of applications in research, diagnostics, and drug development. The ability to choose the orientation of the immobilized molecule through two distinct workflows makes MPH an invaluable tool for precision surface engineering.
References
Sources
- 1. カルボニル反応性架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 3. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 4. Carbonyl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. Reagents for Modifying Aldehydes and Ketones—Section 3.3 | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. Atomic force microscopy for the characterization of immobilized enzyme molecules on biosensor surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: Optimizing pH for Hydrazide-Carbonyl Ligation
Introduction
The formation of a hydrazone bond via the condensation of a hydrazide and a carbonyl (aldehyde or ketone) is a cornerstone of modern bioconjugation and materials science.[1][2] Its high chemoselectivity, proceeding readily in aqueous environments, has established it as a critical tool for creating antibody-drug conjugates (ADCs), assembling hydrogels, and immobilizing biomolecules.[1][3] However, the success of this ligation is governed by a parameter that is both fundamentally critical and deceptively complex: the reaction pH.
The rate of hydrazone formation exhibits a profound dependence on pH, a relationship that must be carefully navigated to achieve efficient conjugation without compromising the stability of the reactants or the final product. This guide provides a deep dive into the mechanistic basis of this pH dependence, offering field-proven insights and detailed protocols to empower researchers to control and optimize the hydrazide-carbonyl reaction for their specific applications.
The Underlying Mechanism: A Reaction of Two pH-Dependent Steps
The hydrazide-carbonyl ligation proceeds through a two-step, reversible mechanism. Understanding the distinct pH requirements of each step is the key to mastering the reaction.[4][5]
-
Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the terminal nitrogen of the hydrazide on the electrophilic carbonyl carbon. This forms a transient, tetrahedral carbinolamine (or hemiaminal) intermediate. This step is most efficient when the hydrazide is in its neutral, non-protonated state, which is favored at neutral to basic pH.[4]
-
Acid-Catalyzed Dehydration: The tetrahedral intermediate then undergoes dehydration to eliminate a molecule of water, forming the stable C=N double bond of the hydrazone. This elimination step is the rate-limiting step at neutral pH and is effectively catalyzed by acid (protons).[4][6][7][8]
Caption: The two-step mechanism of hydrazone formation.
This two-step process creates a classic "Goldilocks" scenario regarding pH. An ideal pH must be low enough to catalyze the dehydration step but high enough to maintain a sufficient concentration of the unprotonated, nucleophilic hydrazide.[4][9]
The pH Optimum: A Delicate Balance
The overall rate of hydrazone formation typically follows a bell-shaped curve as a function of pH.[9]
-
At Low pH (pH < 4): The abundance of protons efficiently catalyzes the dehydration of the tetrahedral intermediate. However, the hydrazide nucleophile itself becomes protonated to form an unreactive hydrazinium ion.[4] With a dwindling concentration of active nucleophile, the initial attack becomes the rate-limiting step, and the overall reaction rate plummets.
-
At Neutral to High pH (pH > 7): The hydrazide is fully deprotonated and highly nucleophilic, allowing for the rapid formation of the tetrahedral intermediate. However, the scarcity of protons means the subsequent dehydration step is not effectively catalyzed and becomes the rate-limiting bottleneck, leading to a slow overall reaction.[6][8]
For most simple aryl and alkyl hydrazides and carbonyls, the optimal balance between these opposing effects is found in a weakly acidic environment, typically between pH 4.5 and 5.5 .[4][10][11]
Factors Modulating the pH-Rate Profile
While the pH 4.5-5.5 range is a valuable starting point, the precise optimum can be influenced by reactant structure and the use of catalysts.
Structural Effects of Reactants
The electronic and structural properties of both the hydrazide and carbonyl partners can significantly alter reaction kinetics.
-
Carbonyl Partner: Aldehydes are intrinsically more reactive than ketones due to reduced steric hindrance and greater electrophilicity of the carbonyl carbon.[12][13] Aromatic aldehydes bearing ortho-substituents (e.g., -OH, -Cl, -PO3H2) can exhibit accelerated reaction rates, even at neutral pH, due to intramolecular general acid catalysis.[4][6][14]
-
Hydrazide Partner: Hydrazides featuring neighboring acidic or basic groups, such as ortho-carboxy-phenylhydrazine, can act as intramolecular catalysts, significantly accelerating the reaction at neutral pH by facilitating proton transfer during the dehydration step.[6][8] Electron-donating groups on an aryl hydrazide generally increase nucleophilicity and reaction rates.[7][15]
Nucleophilic Catalysis: Overcoming the Neutral pH Barrier
For many bioconjugation applications, performing reactions at physiological pH (6.5 - 7.4) is mandatory, a regime where the uncatalyzed reaction is often impractically slow.[4] This challenge is overcome by using a nucleophilic catalyst, with aniline being the most common and well-studied example.[16][17][18]
Aniline catalysis proceeds by first reacting with the carbonyl to form a highly reactive protonated Schiff base intermediate. This intermediate is more susceptible to attack by the hydrazide than the original carbonyl, dramatically accelerating the overall reaction rate. This catalytic effect is particularly pronounced at neutral pH, enabling efficient ligations under biologically compatible conditions.[4][10]
| Condition | Relative Rate Enhancement | Notes |
| pH 7.4, No Catalyst | Baseline (1x) | Reaction is often very slow; dehydration is rate-limiting. |
| pH 4.5, No Catalyst | High (~10-50x) | Optimal pH for uncatalyzed reaction. |
| pH 7.4, 10-100 mM Aniline | Very High (~40x) | Aniline dramatically accelerates the rate-limiting step at neutral pH.[4] |
| pH 4.5, 10-100 mM Aniline | Extremely High (~400x) | Catalysis provides a synergistic benefit even at the optimal acidic pH.[4] |
Stability Considerations
The stability of the final hydrazone product is also pH-dependent. Since hydrolysis is the reverse of formation, it is also acid-catalyzed.[3][19] Consequently, hydrazone linkages are:
This property is a double-edged sword. While it necessitates careful buffer choice for stable conjugates, it is also exploited in the design of acid-cleavable linkers for drug delivery systems, which release their cargo in the acidic environment of endosomes or lysosomes.
Experimental Protocols
Protocol 1: Empirical Determination of Optimal pH
This protocol provides a framework for screening a range of pH values to identify the optimum for a specific hydrazide-carbonyl pair.
Caption: Workflow for pH optimization screening.
Methodology:
-
Buffer Preparation: Prepare a series of buffers spanning the desired range (e.g., 100 mM Sodium Acetate for pH 4.0, 5.0; 100 mM Sodium Phosphate for pH 6.0, 7.0, 8.0).
-
Stock Solutions: Prepare concentrated stock solutions of the hydrazide and carbonyl components in a compatible organic solvent (e.g., DMSO, DMF).
-
Reaction Initiation: In separate vials for each pH point, add the buffer. Initiate the reaction by adding a small volume of each reactant stock solution (e.g., to a final concentration of 1 mM each). Ensure the final percentage of organic solvent is constant across all reactions and is low enough (e.g., <5%) not to significantly alter the buffer pH.
-
Incubation: Incubate all reactions at a constant, controlled temperature (e.g., 25°C or 37°C).
-
Monitoring: At regular time intervals, take an aliquot from each reaction and quench it if necessary (e.g., by rapid freezing or dilution into a mobile phase).
-
Analysis: Analyze the aliquots by a suitable method like RP-HPLC to quantify the consumption of reactants and the formation of the hydrazone product.
-
Data Interpretation: Calculate the initial reaction rate for each pH value. Plot the rate versus pH to visualize the bell-shaped curve and identify the optimal pH.
Protocol 2: General Ligation at Optimal Acidic pH (Uncatalyzed)
This protocol is suitable for reactant pairs that are stable and react efficiently under acidic conditions.
-
Reagent Preparation:
-
Dissolve the carbonyl component in 100 mM sodium acetate buffer, pH 4.7.
-
Dissolve the hydrazide component in a minimal amount of organic co-solvent (e.g., DMSO) and then dilute into the same pH 4.7 buffer.
-
-
Reaction: Combine the two solutions to achieve the desired final concentrations (typically in the range of 1-10 mM).
-
Incubation: Stir or agitate the reaction mixture at room temperature.
-
Monitoring & Workup: Monitor the reaction progress by TLC or HPLC. Once complete, the product can be purified by standard methods such as chromatography or precipitation.
Protocol 3: Aniline-Catalyzed Ligation at Physiological pH
This protocol is designed for bioconjugation applications where neutral pH is required.
-
Buffer Preparation: Prepare a suitable buffer, such as 100 mM sodium phosphate, pH 7.4 (or PBS).
-
Catalyst Preparation: Prepare a fresh 1 M stock solution of aniline in a compatible organic solvent like DMSO. (Caution: Aniline is toxic and should be handled with appropriate personal protective equipment in a fume hood).
-
Reaction Setup:
-
Dissolve the biomolecule containing the carbonyl or hydrazide moiety in the pH 7.4 buffer.
-
Add the aniline stock solution to the reaction mixture to a final concentration of 20-100 mM.[4][18]
-
Initiate the ligation by adding the corresponding hydrazide or carbonyl conjugation partner (often at a 5-10 fold molar excess).
-
-
Incubation: Incubate the reaction at room temperature or 37°C for 2-12 hours.
-
Purification: Remove excess small molecules and the aniline catalyst using techniques appropriate for the biomolecule, such as dialysis, size-exclusion chromatography (SEC), or tangential flow filtration (TFF).
References
-
Dirksen, A., & Dawson, P. E. (2006). Nucleophilic Catalysis of Hydrazone Formation and Transimination: Implications for Dynamic Covalent Chemistry. Journal of the American Chemical Society. [Link]
-
Dirksen, A., & Dawson, P. E. (2006). Nucleophilic catalysis of hydrazone formation and transimination: implications for dynamic covalent chemistry. PubMed. [Link]
-
Trausel, F., et al. (2018). Aniline Catalysed Hydrazone Formation Reactions Show a Large Variation in Reaction Rates and Catalytic Effects. TU Delft Research Portal. [Link]
-
Crisalli, P., & Kool, E. T. (2013). Nucleophilic catalysis of p-substituted aniline derivatives in acylhydrazone formation and exchange. Semantic Scholar. [Link]
-
Kalia, J., & Raines, R. T. (2008). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Accounts of Chemical Research. [Link]
-
Sattler, M., & Fruk, L. (2014). Aniline-catalysed acylhydrazone formation. ResearchGate. [Link]
-
Wikipedia. (n.d.). Hydrazone. Wikipedia. [Link]
-
Gudmundsdottir, A. V., Paul, C. E., & Nitz, M. (2009). Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution. PubMed. [Link]
-
Chemistry LibreTexts. (2023). Reactivity of Aldehydes & Ketones. Chemistry LibreTexts. [Link]
-
Crisalli, P., & Kool, E. T. (2013). Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH. The Journal of Organic Chemistry. [Link]
-
Kölmel, D. K., & Kool, E. T. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical Reviews. [Link]
-
Michigan State University Department of Chemistry. (n.d.). Aldehydes and Ketones. MSU Chemistry. [Link]
-
McKay, C. S., & Finn, M. G. (2014). Rapid and reversible hydrazone bioconjugation in cells without the use of extraneous catalysts. Organic & Biomolecular Chemistry. [Link]
-
Newkome, G. R., & Fishel, D. L. (1966). Synthesis of Simple Hydrazones of Carbonyl Compounds by an Exchange Reaction. The Journal of Organic Chemistry. [Link]
-
Kalia, J., & Raines, R. T. (2011). Advances in Bioconjugation. Current Organic Chemistry. [Link]
-
Georgieva, M., et al. (2018). PRELIMINARY DETERMINATION OF HYDROLYTIC STABILITY OF A PYRROLE-BASED HYDRAZIDE AND ITS HYDRAZONE. ResearchGate. [Link]
-
Dirksen, A., et al. (2006). Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling. Bioconjugate Chemistry. [Link]
-
OrgoSolver. (n.d.). Wolff-Kishner Reduction: Hydrazone Formation and Base/Heat Deoxygenation. OrgoSolver. [Link]
-
Science.gov. (n.d.). pH-sensitive hydrazone bond: Topics. Science.gov. [Link]
-
Gudmundsdottir, A. V., Paul, C. E., & Nitz, M. (2009). Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution. ResearchGate. [Link]
-
Newkome, G. R., & Fishel, D. L. (1966). Ethanone, 1-phenyl-, hydrazone. Organic Syntheses Procedure. [Link]
-
Kalia, J., & Raines, R. T. (2006). Hydrolytic Stability of Hydrazones and Oximes. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Crisalli, P., & Kool, E. T. (2014). Fast Alpha Nucleophiles: Structures that Undergo Rapid Hydrazone/Oxime Formation at Neutral pH. Organic Letters. [Link]
-
Master Organic Chemistry. (2018). The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. Master Organic Chemistry. [Link]
-
Wang, P., et al. (2015). Fast and catalyst-free hydrazone ligation via ortho-halo-substituted benzaldehydes for protein C-terminal labeling at neutral pH. ResearchGate. [Link]
-
CK-12 Foundation. (n.d.). Chemical Properties of Aldehydes and Ketones. CK-12 Foundation. [Link]
-
KPU Pressbooks. (n.d.). 2.3 Reactivities of Aldehydes and Ketones. Organic Chemistry II. [Link]
-
Master Organic Chemistry. (2017). Aldehydes and Ketones: 14 Reactions With The Same Mechanism. Master Organic Chemistry. [Link]
-
Miller, A. W., et al. (2020). Enhancing the Kinetics of Hydrazone Exchange Processes: An Experimental and Computational Study. LJMU Research Online. [Link]
-
Crisalli, P., & Kool, E. T. (2014). Fast Alpha Nucleophiles: Structures that Undergo Rapid Hydrazone/Oxime Formation at Neutral pH. ACS Publications. [Link]
-
Crisalli, P., & Kool, E. T. (2014). Fast Alpha Nucleophiles: Structures that Undergo Rapid Hydrazone/Oxime Formation at Neutral pH. PubMed Central. [Link]
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- 22. researchgate.net [researchgate.net]
Troubleshooting & Optimization
impact of trifluoroacetate on experimental results.
<Technical Support Center: Impact of Trifluoroacetate (TFA) on Experimental Results
A Guide for Researchers, Scientists, and Drug Development Professionals
From the Office of the Senior Application Scientist
Welcome to the technical support center. This guide is designed to provide in-depth, practical solutions to common issues encountered due to the presence of trifluoroacetate (TFA) in scientific experiments. As a ubiquitous counterion from peptide synthesis and a mobile phase additive in chromatography, its impact is far-reaching and often underestimated.[1][2][3] This resource explains the underlying mechanisms of TFA interference and provides actionable troubleshooting strategies to ensure the integrity of your results.
Section 1: Liquid Chromatography (HPLC & UPLC)
Trifluoroacetic acid is a powerful ion-pairing agent, prized for its ability to improve peak shape and resolution in reverse-phase chromatography, particularly for peptides and proteins.[4][5] However, its benefits come with trade-offs that can affect downstream applications.
Frequently Asked Questions (FAQs)
Q1: Why is TFA used as a mobile phase additive in HPLC? A1: TFA serves two primary functions. First, as a strong acid (pKa ~0.5), it ensures that acidic residues (like aspartic and glutamic acid) and the C-terminus of peptides are fully protonated, reducing peak tailing. Second, it acts as an ion-pairing reagent.[6][7][8] The trifluoroacetate anion (TFA⁻) forms a neutral complex with positively charged sites on an analyte, such as lysine, arginine residues, and the N-terminus.[5][9] This increases the analyte's overall hydrophobicity, leading to greater retention and sharper peaks on a reverse-phase (e.g., C18) column.[5]
Q2: I'm not adding TFA to my mobile phase, but my column seems contaminated. Why? A2: TFA is notoriously "sticky" and can persistently adsorb to HPLC system components, including tubing, frits, and especially the stationary phase of the column.[10][11] If a column was previously used with a TFA-containing mobile phase, it can leach TFA for a significant time, affecting subsequent analyses even with TFA-free eluents. It is a best practice to dedicate specific columns for methods that use ion-pairing reagents.[10]
Troubleshooting Guide
Problem: My peptide has poor retention and broad peaks, even with a C18 column.
-
Cause: Insufficient ion-pairing. For highly basic or polar peptides, a low concentration of TFA may not be enough to effectively neutralize charges and promote hydrophobic interaction with the stationary phase.
-
Solution:
-
Increase TFA Concentration: Incrementally increase the TFA concentration in your mobile phase from the typical 0.1% up to 0.15% or 0.2%. Monitor peak shape and retention time. Be aware that higher TFA concentrations will exacerbate issues in downstream MS analysis and may decrease protein recovery.[12]
-
Check Mobile Phase pH: Ensure the pH of your mobile phase is below the pKa of your analyte's acidic functional groups (typically pH < 4) to ensure full protonation. TFA at 0.1% typically brings the mobile phase pH to ~2.[12]
-
Problem: My peak shapes are good, but my protein recovery is low.
-
Cause: While TFA improves chromatography, high concentrations can sometimes lead to decreased recovery. This is thought to be due to enhanced hydrophobic interactions between the protein-TFA ion pair and the stationary phase, making the protein difficult to elute.[12]
-
Solution:
-
Optimize TFA Concentration: Low TFA concentrations (<0.05%) can lead to poor recovery due to strong ionic interactions with residual silanols on the column.[12] Conversely, very high concentrations (>0.1%) can also decrease recovery. Experiment with TFA concentrations between 0.05% and 0.1% to find the optimal balance for your specific protein.[12]
-
Consider an Alternative Acid: For applications where recovery is critical and MS is not used, explore other ion-pairing agents. However, for most protein and peptide work, optimizing TFA concentration is the most direct approach.
-
Section 2: Mass Spectrometry (LC-MS)
This is the area where TFA causes the most significant problems. While it is an excellent chromatographic tool, it is notoriously detrimental to electrospray ionization (ESI) mass spectrometry.[11][13][14]
Frequently Asked Questions (FAQs)
Q1: Why does TFA suppress the signal in my ESI-MS? A1: TFA causes ion suppression through several mechanisms. In positive ion mode, the highly stable TFA⁻ anion forms strong ion pairs with the positively charged analyte molecules in the ESI droplet.[15][16] This neutralizes the analyte, preventing it from becoming a gas-phase ion and reaching the detector.[16] The TFA anion itself is also highly surface-active and competes with the analyte for access to the droplet surface where ionization occurs.[13]
Q2: What are TFA adducts and how do they affect my spectra? A2: TFA adducts are ions where one or more trifluoroacetate molecules remain non-covalently bound to the analyte ion. For an analyte (M), instead of just seeing the protonated molecule [M+H]⁺, you may see a series of peaks corresponding to [M+H+TFA]⁺, [M+H+2TFA]⁺, etc.[17][18][19] This splits the total ion current for your analyte across multiple species, reducing the intensity of your primary ion of interest and complicating data interpretation, especially for large molecules like proteins where adducts can obscure the true isotopic envelope.[17][18]
Troubleshooting Guide
Problem: My LC peak looks great, but my MS signal is extremely low or absent.
-
Cause: Severe ion suppression caused by TFA from the LC mobile phase.
-
Solution:
-
Switch to a MS-Friendly Acid: The most effective solution is to replace TFA with an alternative acid like formic acid (FA) or difluoroacetic acid (DFA).[15][20][21] Formic acid (0.1%) is the most common choice, as it provides good protonation without causing significant ion suppression.[15] Chromatography may be slightly poorer than with TFA, but the MS sensitivity gain is often dramatic.[22]
-
Reduce TFA Concentration: If TFA is absolutely required for chromatographic separation, use the lowest possible concentration that provides acceptable peak shape (e.g., 0.02% - 0.05%).
-
Post-Column Modification: A more advanced technique involves the post-column addition of a reagent to mitigate TFA's effects. For instance, infusing a dilute solution of ammonium hydroxide post-column can dissociate the analyte-TFA ion pair, freeing the protonated analyte for detection and improving signal by 1.2 to 20 times.[23][24]
-
Problem: My mass spectrum is noisy and shows multiple adduct peaks, making it hard to identify my compound's mass.
-
Cause: TFA adduct formation and potential contamination of the ion source.
-
Solution:
-
Optimize Source Conditions: For intact proteins, increasing the cone gas flow (e.g., from 50 L/hour to 200 L/hour) can sometimes help desolvate the ions more effectively and reduce the level of adducts.[17]
-
Clean the Mass Spectrometer Source: TFA is not very volatile and can build up on source components like the sample cone over time, leading to persistent adduct formation.[17] Regular cleaning of the ion source is crucial when using TFA-containing mobile phases.
-
Use a TFA Removal Protocol: If the sample was purified using HPLC with TFA and then lyophilized, the final peptide product is a TFA salt.[9][25] This residual TFA must be removed before MS analysis. (See Section 4 for protocols).
-
Data Summary: Mobile Phase Additive Comparison
| Additive | Typical Conc. | Chromatographic Performance | MS Signal Suppression | Key Feature |
| Trifluoroacetic Acid (TFA) | 0.1% | Excellent | Severe | Superior ion-pairing for sharp peaks.[18] |
| Formic Acid (FA) | 0.1% | Good | Minimal | Gold standard for MS compatibility.[15][20] |
| Difluoroacetic Acid (DFA) | 0.1% | Very Good | Moderate | A compromise offering better chromatography than FA with less suppression than TFA.[26] |
Section 3: Biological Assays (Cell-based, Enzymatic)
Residual TFA from peptide synthesis and purification can be toxic or cause unintended biological effects, leading to unreliable and misleading results in sensitive assays.[2][25]
Frequently Asked Questions (FAQs)
Q1: How can trace amounts of TFA from my synthetic peptide affect my cell culture experiments? A1: Residual TFA can be directly cytotoxic, even at nanomolar concentrations.[2][3] It has been shown to inhibit cell proliferation in some cell types and, paradoxically, stimulate it in others.[25][27] This introduces a significant, uncontrolled variable into your experiment, potentially leading to false positive or false negative results.[25]
Q2: My enzyme inhibition assay is giving inconsistent results. Could TFA be the cause? A2: Yes. TFA is a strong acid, and even small amounts can alter the pH of your assay buffer, which is critical for enzyme activity.[2][25] Furthermore, the trifluoroacetate anion can directly interfere with enzyme function, sometimes acting as an unintended modulator of receptors or competing with phosphate groups in active sites.[2][25]
Troubleshooting Guide
Problem: I observe unexpected cytotoxicity or changes in cell proliferation in my control (vehicle-only) wells.
-
Cause: The peptide solvent (e.g., water or DMSO) used to dissolve the lyophilized peptide contains a high concentration of TFA, which is co-delivered to the cells.
-
Solution:
-
Perform a Salt Exchange: Before using the peptide in any biological assay, you must remove the TFA counterions and exchange them for a more biocompatible one, such as acetate or hydrochloride (HCl).[4][9][28] This is the most critical step for ensuring reliable biological data.
-
Quantify Peptide Concentration Accurately: Remember that a significant portion (10-45%) of the mass of a lyophilized peptide powder can be the TFA counterion.[29] Accurate peptide quantification should be performed after the salt exchange to ensure you are dosing your cells with the correct amount of active peptide.
-
Problem: My peptide, which should be active, shows no effect in an enzymatic assay.
-
Cause: The low pH caused by residual TFA may be denaturing your enzyme or altering its optimal conformation.[2]
-
Solution:
-
Mandatory TFA Removal: Perform a TFA/HCl or TFA/Acetate exchange protocol on the peptide stock. (See Section 4 for protocols).
-
Verify Final pH: After adding the TFA-free peptide solution to your assay buffer, double-check the final pH of the reaction mixture to ensure it remains within the optimal range for your enzyme.
-
Section 4: TFA Removal Protocols & Workflows
For most downstream applications, especially LC-MS and all biological assays, removing TFA from a purified sample is not optional—it is mandatory for data integrity.
Protocol 1: TFA/HCl Exchange via Lyophilization
This is the most common and effective method for removing TFA and replacing it with the hydrochloride salt.[2][9]
Step-by-Step Methodology:
-
Dissolution: Dissolve the lyophilized peptide-TFA salt in distilled water at a concentration of approximately 1 mg/mL.[9]
-
Acidification: Add a solution of 100 mM HCl to the peptide solution to achieve a final HCl concentration between 2 mM and 10 mM.[9][28] A concentration of 10 mM HCl is often optimal.[1]
-
Incubation: Let the solution stand at room temperature for 1 minute to ensure complete protonation and counterion exchange.[9][28]
-
Freezing: Flash-freeze the solution using liquid nitrogen. This ensures small ice crystals form, which facilitates more efficient lyophilization.[9][28]
-
Lyophilization: Lyophilize the sample overnight until it is a completely dry powder.[9][28]
-
Repeat: To ensure complete removal, repeat steps 1-5 at least two more times.[9] Three cycles are standard practice.
-
Final Reconstitution: After the final lyophilization, the peptide is in its HCl salt form and can be reconstituted in the appropriate buffer for your experiment.[9]
Protocol 2: TFA/Acetate Exchange via Anion Exchange Resin
This method is useful for peptides that may be sensitive to the highly acidic conditions of the HCl exchange protocol.[30]
Step-by-Step Methodology:
-
Resin Preparation: Prepare a small column with a strong anion exchange resin. Ensure there is a 10- to 50-fold excess of anion binding sites on the resin relative to the amount of TFA in your sample.[28]
-
Equilibration: Elute the column with a 1 M solution of sodium acetate.[28]
-
Washing: Thoroughly wash the column with distilled, deionized water to remove all excess sodium acetate.[28]
-
Sample Loading: Dissolve the peptide-TFA salt in distilled water and load it onto the column.[28]
-
Elution & Collection: Elute the column with distilled water. The peptide, now in its acetate salt form, will flow through while the trifluoroacetate anions remain bound to the resin. Collect the fractions containing your peptide.[28]
-
Lyophilization: Combine the peptide-containing fractions and lyophilize to obtain the final peptide acetate salt.[28]
Workflow Diagrams
Section 5: Nuclear Magnetic Resonance (NMR) Spectroscopy
TFA can also present challenges in NMR, either as a contaminant or when used intentionally.
Frequently Asked Questions (FAQs)
Q1: I see an unexpected peak in my 19F NMR spectrum. Could it be TFA? A1: Yes. Residual TFA is a common contaminant in synthetic samples and is readily observed in 19F NMR. The chemical shift of the TFA group's fluorine atoms can vary, typically appearing in the range of -67 to -85 ppm relative to CFCl₃, with a common reference value around -78.5 ppm.[31][32] Its exact position is influenced by solvent, concentration, and interactions with the analyte.[31]
Q2: Can TFA be used intentionally in 1H NMR? A2: Yes, TFA can be used as a chemical exchange agent to simplify 1H NMR spectra.[33] When a small amount of TFA is added to a sample in a solvent like DMSO-d6, its acidic proton rapidly exchanges with all other labile protons in the sample (e.g., -OH, -NH₂, -COOH).[33][34] This collapses all the individual labile proton signals into a single, broad peak at a downfield chemical shift (often >10 ppm), which can help to resolve overlapping signals in the main spectral region.[33][34]
Troubleshooting Guide
Problem: The signal for my labile protons (e.g., -OH, -NH) is overlapping with my analyte signals in 1H NMR.
-
Cause: Signal crowding in the 1H NMR spectrum.
-
Solution:
-
Add a Drop of TFA: Add a small amount (e.g., one drop or ~15 µL) of TFA directly to the NMR sample.[33][34]
-
Re-acquire Spectrum: Re-run the 1H NMR experiment. The labile protons will now appear as a single broad signal at a different, downfield chemical shift, uncovering the previously obscured signals of your analyte.[33][34] This also simplifies the multiplicity of adjacent protons by removing J-coupling to the exchangeable protons.[33]
-
References
-
Post Cleavage Purification and Analysis of Peptides; TFA removal. AAPPTECLink
-
Navigating Trifluoroacetate (TFA) Removal from Synthetic Peptides: A Technical Guide. BenchchemLink
-
How to remove TFA from synthetic peptides using HCl?. LifeTeinLink
-
Top 5 Reasons Your Peptide-Based Assays Fail. GenScriptLink
-
Ion Pairing Reagents For Hplc. Loba ChemieLink
-
Importance of ion pair reagents on reverse phase HPLC. Pharmaguideline ForumLink
-
Enhancing Sensitivity of Liquid Chromatography–Mass Spectrometry of Peptides and Proteins Using Supercharging Agents. NIHLink
-
Elimination and exchange of trifluoroacetate counter-ion from cationic peptides: a critical evaluation of different approaches. Toxic DocsLink
-
Excessive TFA adducts seen on intact protein mass spectra - WKB117940. WatersLink
-
Ion-Pair Reagents for HPLC. TCI ChemicalsLink
-
Issues and Solutions to the Use of Ion-Pairing Reagents. Welch MaterialsLink
-
Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation. PubMed CentralLink
-
The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. Chromatography OnlineLink
-
Should I Have TFA Removed from My Peptide?. LifeTeinLink
-
TFA vs. Formic Acid. Chromatography ForumLink
-
TFA Removal From Peptides. OmizzurLink
-
In mass spectrometry, why does TFA (trifluoroacetic acid) cause ionization suppression, and what che... Show More. ProprepLink
-
Is TFA or formic acid better as an acidic mobile phase additive for Cogent TYPE-C columns. MicroSolv Technology CorporationLink
-
High-Sensitivity TFA-free LC-MS for Profiling Histones. PMC - NIHLink
-
Mitigation of signal suppression caused by the use of trifluoroacetic acid in liquid chromatography mobile phases during liquid chromatography/mass spectrometry analysis via post-column addition of ammonium hydroxide. PubMedLink
-
What is best for mAb LC/MS analysis, 0.1% Formic acid or 0.1% TFA in mobile phase and sample? and why?. ResearchGateLink
-
Bisquaternary ammonium adduct with trifluoroacetate. Secrets of ScienceLink
-
Trifluoroacetic acid (TFA) or formic acid in solid phase extraction prior to ESI-LC-MS analysis?. ResearchGateLink
-
HPLC-DAD analysis for phenolics. Using 0.1% TFA in mobile phase instead of 0.1% Formic Acid (for phenol analysis). RedditLink
-
What type of problem occurred when trifluoroacetic acid will be used in the mobile phase during LC-MS/MS analysis to identify petrochemical ??. ResearchGateLink
-
does residual TFA (from synthetic peptides) actually matter?. RedditLink
-
19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. DovepressLink
-
Navigating the Removal of Trifluoroacetic Acid (TFA) from Synthetic Peptides: A Technical Guide. BenchchemLink
-
Straight dope on using trifluoroacetic acid (TFA) with MS?. Chromatography ForumLink
-
Ion suppression with TFA. Chromatography ForumLink
-
Mitigation of signal suppression caused by the use of trifluoroacetic acid in liquid chromatography mobile phases during liquid chromatography/mass spectrometry analysis via post-column addition of ammonium hydroxide. ResearchGateLink
-
Trifluoroacetic acid as excipient destabilizes melittin causing the selective aggregation of melittin within the centrin-melittin-trifluoroacetic acid complex. NIHLink
-
Technical Support Center: Controlling for TFA Salt Effects in Experiments. BenchchemLink
-
Quantitation of Total PFAS Including Trifluoroacetic Acid with Fluorine Nuclear Magnetic Resonance Spectroscopy. PMC - NIHLink
-
Water signal displacement in 1H NMR spectroscopy using trifluoroacetic acid. NanalysisLink
-
Chemical Exchange Agents to Simplify NMR Spectra. University of Ottawa NMR Facility BlogLink
-
Microfluidic ion stripper for removal of trifluoroacetic acid from mobile phases used in HILIC-MS of intact proteins. NIHLink
-
Trifluoroacetic Acid as a Molecular Probe for the Dense Phase in Liquid–Liquid Phase-Separating Peptide Systems. PubMed CentralLink
-
Impact of Counter-ion in Peptide on Studies in Different Research Fields. Creative PeptidesLink
-
Controlling formation of metal ion adducts and enhancing sensitivity in Liquid Chromatography Mass Spectrometry. Semantic ScholarLink
-
Recovery of Proteins Affected by Mobile Phase Trifluoroacetic Acid Concentration in Reversed-Phase Chromatography. Journal of Chromatographic Science | Oxford AcademicLink
-
Ultrashort-Chain PFAS: The global threat of trifluoroacetic acid. YouTubeLink
-
19F-NMR Spectra Recording with Trifluoroacetic Acid Reference. Physics ForumsLink
-
The Effects of Trifluoroacetic Acid (TFA) in Humans: A Rapid Review. MDPILink
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Technical Support Center: Troubleshooting Non-Specific Binding in Crosslinking Experiments
Welcome to the technical support center for protein crosslinking. As a Senior Application Scientist, I understand that achieving specific, meaningful crosslinks is paramount to your research. Non-specific binding (NSB) is a common and frustrating hurdle that can obscure genuine interactions and lead to false-positive results. This guide is designed to provide you with a deep understanding of why NSB occurs and to offer robust, field-proven strategies to mitigate it. We will move beyond simple checklists to explore the causality behind these experimental challenges, empowering you to design self-validating protocols and generate data you can trust.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you might encounter during your crosslinking experiments. Each issue is presented in a question-and-answer format, detailing potential causes and providing step-by-step solutions.
Question 1: Why am I seeing high molecular weight smears or insoluble aggregates at the top of my SDS-PAGE gel?
This is a classic sign of over-crosslinking, where the crosslinker is not only capturing your specific protein-protein interaction but also randomly linking abundant, spatially proximal proteins into large, insoluble complexes.[1]
Potential Causes:
-
Excessive Crosslinker Concentration: Too much crosslinker saturates the sample, leading to a highly dense network of crosslinks that includes random collisions, not just specific biological interactions.[2][3]
-
Prolonged Incubation Time: Allowing the reaction to proceed for too long increases the probability of non-specific crosslinking events.[1]
-
Suboptimal Quenching: Failure to effectively stop the crosslinking reaction allows it to continue after the intended endpoint, exacerbating non-specific crosslinking.
-
High Protein Concentration: Overly concentrated samples can promote aggregation and increase the frequency of random intermolecular encounters.[4][5]
Solutions & Methodologies:
-
Optimize Crosslinker Concentration: This is the most critical parameter. Instead of relying on a single concentration from a generic protocol, perform a titration experiment.
-
Protocol: Crosslinker Titration
-
Prepare identical aliquots of your protein sample (cell lysate, purified proteins, etc.).
-
Create a dilution series of your crosslinker (e.g., DSS, BS3, formaldehyde). A good starting point is to test a range of 20- to 500-fold molar excess of crosslinker over the total protein concentration.[1] For formaldehyde, concentrations between 0.4% and 2% are often used.[2]
-
Add each crosslinker concentration to a separate aliquot. Keep one aliquot as a "no crosslinker" negative control.
-
Incubate for a fixed, moderate time (e.g., 30 minutes at room temperature).[1]
-
Quench the reaction thoroughly (see Question 3 for details).
-
Analyze the results via SDS-PAGE and Western blotting for your protein of interest.
-
-
Interpretation: The optimal concentration will show a clear shift in the band for your target protein complex (dimer, trimer, etc.) without the formation of large aggregates in the stacking gel or wells.
-
-
Optimize Incubation Time:
-
Using the optimal crosslinker concentration determined above, set up a time-course experiment (e.g., 5, 15, 30, 60 minutes).
-
Quench each reaction at the specified time point.
-
Analyze by SDS-PAGE. The goal is to find the shortest time required to capture the specific interaction efficiently.[1]
-
-
Validate with Controls:
-
Negative Control (No Crosslinker): This sample should show no crosslinked species.
-
Single Protein Controls (for in vitro studies): If you are crosslinking two purified recombinant proteins (A and B), run separate experiments with only Protein A and only Protein B. This helps distinguish desired heterodimers from homodimers or non-specific aggregates.[5]
-
Question 2: My Western blot shows multiple unexpected bands after crosslinking. How do I know which ones are real?
Multiple bands can arise from non-specific crosslinking to other proteins, the capture of larger, indirect complexes, or binding of your antibody or sample components to the immunoprecipitation (IP) beads.
Potential Causes:
-
Crosslinker Reactivity: The crosslinker may be reacting with abundant cellular proteins that are not true interaction partners. This is especially common in in vivo crosslinking where the cellular environment is crowded.[1]
-
Non-Specific Binding to IP Beads: During co-immunoprecipitation (Co-IP), proteins can bind directly to the Protein A/G agarose or magnetic beads.[6][7]
-
Non-Specific Binding to the Antibody: The IP antibody itself can non-specifically bind to proteins other than the intended target.[6][8]
Solutions & Methodologies:
-
Pre-clear the Lysate: This crucial step removes proteins that have an affinity for the IP beads.
-
Protocol: Lysate Pre-clearing
-
Before adding your specific antibody, incubate the cell lysate with beads alone (e.g., Protein A/G agarose) for 30-60 minutes at 4°C.[6][8]
-
Centrifuge the mixture to pellet the beads.
-
Carefully transfer the supernatant (the pre-cleared lysate) to a new tube.
-
Proceed with your standard Co-IP protocol by adding your primary antibody to this pre-cleared lysate.
-
-
-
Use Proper Controls for Co-IP:
-
Isotype Control: Perform a parallel IP with a non-specific antibody of the same isotype and from the same host species as your primary antibody. This control will reveal any bands that result from non-specific binding to the immunoglobulin itself.[6][8]
-
Beads-Only Control: Incubate the pre-cleared lysate with just the beads (no antibody). This confirms that your pre-clearing step was effective and that the remaining signal is not from bead binding.[6]
-
-
Optimize Wash Buffers: Increasing the stringency of your wash steps can remove weakly bound, non-specific proteins.
-
Increase Salt Concentration: Try increasing the NaCl concentration in your wash buffer (e.g., from 150 mM to 300 mM or even 500 mM) to disrupt electrostatic interactions.[9]
-
Add Detergents: Include or increase the concentration of a mild non-ionic detergent like NP-40 or Triton X-100 in your wash buffers to reduce hydrophobic interactions.[7][10]
-
Diagram 1: The Problem - Specific vs. Non-Specific Crosslinking
Caption: Differentiating desired specific crosslinks from random, non-specific events.
Question 3: How can I be sure my crosslinking reaction has stopped completely?
Incomplete quenching is a hidden source of non-specific binding. If the crosslinker remains active during lysis and downstream processing, it will continue to form covalent bonds indiscriminately.
Potential Causes:
-
Insufficient Quenching Reagent: Not adding enough quenching agent to out-compete all remaining reactive sites on the crosslinker.
-
Inappropriate Quenching Reagent: Using a quencher that is not effective for the specific chemistry of your crosslinker.
Solutions & Methodologies:
-
Use the Correct Quencher in Molar Excess: The quenching agent must contain a primary amine to react with and cap any unreacted crosslinker molecules.
-
For Amine-Reactive Crosslinkers (e.g., NHS esters like DSS, BS3): Use a buffer containing a high concentration of a primary amine, such as Tris or glycine.[1] A common final concentration is 50-100 mM Tris or glycine.
-
For Formaldehyde: Quench with glycine, typically at a final concentration of 100-125 mM.[1]
-
-
Ensure Adequate Quenching Time: Allow the quenching reaction to proceed for a sufficient duration, typically 15 minutes at room temperature, to ensure all reactive crosslinker is neutralized before proceeding to cell lysis.[1]
Diagram 2: Role of Blocking and Quenching
Caption: How quenching stops the reaction and blocking prevents surface binding.
Frequently Asked Questions (FAQs)
Q1: How do I choose the right crosslinker to minimize non-specific binding?
The choice of crosslinker is a critical first step. Key properties to consider are:
-
Spacer Arm Length: Shorter spacer arms increase specificity by ensuring that only very closely interacting proteins are crosslinked.[1] This minimizes the capture of proteins that are merely "bystanders."
-
Hydrophobicity: For in vivo crosslinking, use membrane-permeable (hydrophobic) crosslinkers like DSS or DSG to target intracellular interactions. For cell-surface proteins, use water-soluble (hydrophilic), membrane-impermeable crosslinkers like BS3 to avoid lysing the cells and crosslinking cytosolic contents.[1][11]
-
Reactive Group: While amine-reactive NHS-esters are common, consider other chemistries if lysine residues are not available or are part of the interaction interface.[12]
Q2: What is the role of blocking agents, and which one should I use?
Blocking agents are inert molecules used to saturate non-specific binding sites on surfaces, such as Western blot membranes or IP beads, preventing your antibody or other proteins from sticking to them.[13][14]
| Blocking Agent | Common Use Case | Typical Concentration | Considerations |
| Bovine Serum Albumin (BSA) | General blocking for Westerns, Co-IP, ELISAs. Good for phospho-protein detection as it's non-glycosylated. | 1-5% (w/v) | Can cause background if your primary antibody cross-reacts with it.[9][14] |
| Non-fat Dry Milk | Cost-effective general blocking agent for Western blotting. | 5% (w/v) | Contains phosphoproteins (casein), which can interfere with the detection of phosphorylated targets. Not recommended for biotin-based detection systems. |
| Glycine/Tris | Used to quench crosslinking reactions, not typically as a surface blocking agent. | 50-100 mM | Essential for stopping the crosslinking reaction itself.[1] |
| Polyethylene Glycol (PEG) | Can be added to buffers to reduce non-specific interactions by creating a hydration layer.[11][15] | Varies | Using PEGylated linkers can also increase solubility and reduce aggregation.[11] |
Q3: Can my buffer composition contribute to non-specific binding?
Absolutely. The buffer environment dictates the physicochemical interactions between molecules.
-
pH: The buffer pH affects the charge of proteins. Operating near a protein's isoelectric point can reduce solubility and promote aggregation.[9] Most amine-reactive crosslinkers work best at a slightly alkaline pH (7.5-8.5).[1]
-
Salt Concentration: Low salt buffers can promote non-specific electrostatic (charge-based) interactions. Increasing the salt concentration (e.g., NaCl to 300-500 mM) can disrupt these false-positive interactions.[9]
-
Detergents/Surfactants: Low concentrations of non-ionic surfactants (e.g., 0.05% Tween-20, Triton X-100) can disrupt non-specific hydrophobic interactions.[9]
Q4: What is the ultimate validation that my crosslinked band represents a specific interaction?
No single technique is foolproof. A multi-faceted approach provides the strongest evidence.
-
Mass Spectrometry (MS): The gold standard. MS analysis can identify the exact proteins in your crosslinked complex and even pinpoint the specific amino acid residues that were linked.[4][16][17]
-
Reciprocal Co-IP: If you pull down Protein A and detect Protein B, confirm the interaction by performing the reverse experiment: pull down Protein B and detect Protein A.
-
Knockout/Knockdown Validation: Perform the crosslinking experiment in cells where the suspected interaction partner has been knocked out or knocked down. The specific crosslinked band should disappear.
-
Mutation of Interaction Interface: If the binding interface between the two proteins is known, mutating key residues should abolish the interaction and prevent the formation of the crosslinked complex.
By systematically optimizing your protocol and incorporating the right controls, you can confidently distinguish true biological interactions from experimental artifacts, ensuring the integrity and impact of your research.
Diagram 3: A Logical Troubleshooting Workflow
Sources
- 1. Crosslinking Protein Interaction Analysis | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. Optimization of Formaldehyde Cross-Linking for Protein Interaction Analysis of Non-Tagged Integrin β1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinetic principles of chemical cross-link formation for protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The beginning of a beautiful friendship: Cross-linking/mass spectrometry and modelling of proteins and multi-protein complexes - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. Immunoprecipitation Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]
- 9. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 10. Co-immunoprecipitation troubleshooting, tips and tricks | Proteintech Group [ptglab.com]
- 11. youtube.com [youtube.com]
- 12. Cross-Linking and Mass Spectrometry Methodologies to Facilitate Structural Biology: Finding a Path through the Maze - PMC [pmc.ncbi.nlm.nih.gov]
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- 16. Protocol for Chemical Cross-Linking - Creative Proteomics [creative-proteomics.com]
- 17. pnas.org [pnas.org]
Validation & Comparative
A Technical Guide to Bioconjugation: Comparing 3-Maleimidopropiohydrazide Trifluoroacetate (MPH) with Mainstream Crosslinking Chemistries
For researchers, scientists, and drug development professionals, the precise and stable linkage of biomolecules is paramount. The choice of a crosslinker can dictate the efficacy, stability, and functionality of the final conjugate, be it an antibody-drug conjugate (ADC), an immobilized enzyme, or a fluorescently labeled protein. This guide provides an in-depth comparison of 3-Maleimidopropiohydrazide Trifluoroacetate (MPH), a heterobifunctional crosslinker with unique dual reactivity, against established crosslinking agents such as Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC), N-hydroxysuccinimide (NHS) esters, and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Introduction: The Central Role of Crosslinkers in Bioconjugation
Bioconjugation is the art and science of covalently linking two molecules, where at least one is a biomolecule. This process is fundamental to numerous applications, from diagnostics to therapeutics. At the heart of this process lies the crosslinker, a molecule with at least two reactive ends that can form stable covalent bonds with specific functional groups on other molecules. An ideal crosslinker offers high specificity, efficiency, and stability of the resulting conjugate.
This guide will dissect the functionalities of MPH and its counterparts, providing a framework for selecting the most appropriate tool for your bioconjugation needs. We will explore the underlying chemistries, compare their performance based on available data, and provide detailed experimental protocols.
Deep Dive: this compound (MPH)
MPH is a heterobifunctional crosslinker possessing two distinct reactive moieties: a maleimide group and a hydrazide group.[1] This unique combination allows for a two-pronged approach to conjugation, offering versatility that is not present in more traditional crosslinkers.
-
The Maleimide Group: This functional group reacts specifically with sulfhydryl (thiol) groups, most commonly found on the side chains of cysteine residues in proteins. The reaction, a Michael addition, proceeds efficiently at a pH range of 6.5-7.5, forming a stable thioether bond.[2]
-
The Hydrazide Group: This moiety reacts with carbonyl groups (aldehydes and ketones) to form a hydrazone bond. This reaction is particularly useful as aldehydes can be generated on glycoproteins through gentle oxidation of their carbohydrate moieties. The hydrazone linkage is notably pH-sensitive, being relatively stable at physiological pH (~7.4) but susceptible to hydrolysis under acidic conditions (pH 4.5-6.0), a feature that can be exploited for controlled drug release in the acidic microenvironment of tumors or within endosomes and lysosomes.[3][4]
This dual reactivity allows for orthogonal conjugation strategies, where the two ends of the MPH molecule can be reacted sequentially and selectively with different functional groups.
Comparative Analysis of Crosslinking Chemistries
The selection of a crosslinker is a critical decision that should be based on the specific requirements of the application, including the target functional groups, desired stability of the linkage, and the need for cleavability.
MPH vs. SMCC: A Tale of Two Heterobifunctionals
Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) is a widely used heterobifunctional crosslinker in the development of ADCs.[5] It features an NHS ester for reaction with primary amines (lysine residues and N-termini) and a maleimide for targeting thiols.
| Feature | 3-Maleimidopropiohydrazide (MPH) | Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) |
| Reactive Groups | Maleimide (-SH reactive), Hydrazide (-CHO, -C=O reactive) | NHS Ester (-NH₂ reactive), Maleimide (-SH reactive) |
| Target Residues | Cysteine, Oxidized Carbohydrates | Lysine, N-terminus, Cysteine |
| Resulting Linkage | Thioether, Hydrazone (pH-sensitive) | Amide, Thioether |
| Linkage Stability | Thioether is stable; Hydrazone is acid-labile. | Both Amide and Thioether bonds are highly stable. |
| Key Advantage | Orthogonal conjugation potential; pH-sensitive release mechanism. | Well-established chemistry; creates highly stable, non-cleavable conjugates. |
| Potential Drawback | Hydrazone linkage may have lower plasma stability compared to amide bonds. | Thioether linkage can be susceptible to retro-Michael addition (thiol exchange).[6][7] |
Causality Behind Experimental Choices: The choice between MPH and SMCC often hinges on the desired release mechanism for a conjugated payload. For ADCs, if pH-dependent release within the acidic environment of a tumor cell is desired, the hydrazone linkage of MPH is advantageous.[4] Conversely, if a highly stable, non-cleavable linkage is required, where the payload is released upon lysosomal degradation of the antibody, the amide and thioether bonds formed by SMCC are preferable.[8]
MPH vs. NHS Esters: Specificity and Stability
N-hydroxysuccinimide (NHS) esters are a class of amine-reactive crosslinkers that form stable amide bonds with primary amines.[9] They can be homobifunctional (e.g., Disuccinimidyl suberate - DSS) or heterobifunctional (like the NHS ester moiety in SMCC).
| Feature | 3-Maleimidopropiohydrazide (MPH) | NHS Esters (e.g., DSS, BS³) |
| Target Group | Sulfhydryls (-SH), Carbonyls (-CHO, -C=O) | Primary Amines (-NH₂) |
| Residues | Cysteine, Oxidized Carbohydrates | Lysine, N-terminus |
| Specificity | High for both reactive ends under controlled conditions. | Lower, as lysine residues are often abundant on protein surfaces. |
| Bond Formed | Thioether, Hydrazone | Amide |
| Bond Stability | Thioether is stable; Hydrazone is pH-sensitive. | Very High |
| Key Advantage | Orthogonal and site-specific conjugation potential. | High reactivity and formation of very stable bonds. |
| Potential Drawback | Potential for lower plasma stability of the hydrazone bond. | Can lead to heterogeneous products due to multiple reactive sites. |
Causality Behind Experimental Choices: When site-specificity is critical, MPH offers a distinct advantage. The relatively low abundance of cysteine residues and the ability to selectively generate aldehyde groups provide greater control over the conjugation site compared to the often numerous and surface-exposed lysine residues targeted by NHS esters.
MPH vs. EDC/NHS: "Zero-Length" Crosslinking
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with NHS is a "zero-length" crosslinker, meaning it facilitates the formation of an amide bond between a carboxyl group and a primary amine without becoming part of the final linkage.
| Feature | 3-Maleimidopropiohydrazide (MPH) | EDC/NHS Chemistry |
| Mechanism | Covalent linkage via maleimide and hydrazide reactive groups. | Facilitates direct amide bond formation between -COOH and -NH₂. |
| Target Groups | -SH and -CHO/-C=O | -COOH and -NH₂ |
| Resulting Linkage | Thioether and Hydrazone | Amide |
| Spacer Arm | Yes | No ("Zero-Length") |
| Key Advantage | Introduces a spacer arm and offers orthogonal reactivity. | Creates a native-like amide bond with no additional atoms. |
| Potential Drawback | Introduces a non-native chemical linker. | Can lead to intramolecular crosslinking and polymerization if not controlled. |
Causality Behind Experimental Choices: EDC/NHS is the preferred method when the goal is to form a direct, native-like amide bond between two proteins or between a protein and a small molecule without introducing a spacer. MPH, on the other hand, is chosen when a spacer is desired and when its unique reactive ends are needed for a specific conjugation strategy.
Experimental Protocols and Methodologies
The following protocols are provided as a guide and may require optimization for specific applications.
Two-Step Conjugation of a Drug to an Antibody using MPH
This protocol describes the conjugation of a thiol-containing drug to an antibody with oxidized carbohydrate moieties.
Workflow Diagram:
Caption: Workflow for two-step ADC synthesis using MPH.
Methodology:
-
Antibody Oxidation:
-
Prepare the antibody in an appropriate buffer (e.g., PBS, pH 7.4).
-
Add a freshly prepared solution of sodium periodate to a final concentration of 1-2 mM.
-
Incubate the reaction for 30 minutes at room temperature in the dark.
-
Quench the reaction by adding ethylene glycol to a final concentration of 10-20 mM and incubate for 10 minutes.
-
Remove excess reagents by passing the solution through a desalting column equilibrated with an acetate buffer (pH 5.5).
-
-
MPH Conjugation to Antibody:
-
Dissolve MPH in the acetate buffer (pH 5.5).
-
Add a 50- to 100-fold molar excess of MPH to the aldehyde-modified antibody.
-
Incubate for 2-4 hours at room temperature.
-
Remove excess MPH using a desalting column equilibrated with a phosphate buffer (pH 7.2).
-
-
Drug Conjugation:
-
Dissolve the thiol-containing drug in an appropriate solvent.
-
Add a 5- to 10-fold molar excess of the drug to the MPH-activated antibody.
-
Incubate for 1-2 hours at room temperature.
-
The reaction can be quenched by adding a small molecule thiol like N-acetylcysteine.
-
-
Purification and Characterization:
-
Purify the final ADC using size-exclusion chromatography (SEC) to remove unconjugated drug and other small molecules.
-
Characterize the conjugate by SDS-PAGE to confirm conjugation, and by mass spectrometry and hydrophobic interaction chromatography (HIC) to determine the drug-to-antibody ratio (DAR).[4][10][11]
-
Comparative Stability Assay: Hydrazone vs. Amide Linkage
This assay compares the stability of an MPH-linked conjugate (via the hydrazone bond) to an NHS ester-linked conjugate in different pH environments.
Workflow Diagram:
Caption: Workflow for comparing linker stability.
Methodology:
-
Prepare Conjugates: Synthesize protein conjugates using MPH (targeting an aldehyde) and a comparable NHS ester crosslinker (targeting amines).
-
Incubation: Dilute each conjugate to a final concentration of 1 mg/mL in two different buffers: PBS (pH 7.4) and an acetate buffer (pH 5.0). Incubate the samples at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 2, 6, 24, and 48 hours).
-
Analysis: Analyze the aliquots by reverse-phase HPLC or SDS-PAGE to separate the intact conjugate from the released protein and payload.
-
Quantification: Quantify the amount of intact conjugate at each time point by measuring the peak area (HPLC) or band intensity (SDS-PAGE).
-
Data Analysis: Plot the percentage of intact conjugate remaining over time for each condition to determine the half-life of the linkage at different pH values.
Mechanism of Action: A Visual Representation
The distinct reaction mechanisms of MPH and SMCC are illustrated below.
MPH Reaction Mechanism:
Caption: MPH's two-step orthogonal reaction.
SMCC Reaction Mechanism:
Caption: SMCC's two-step conjugation pathway.
Conclusion and Future Perspectives
This compound (MPH) offers a unique and powerful tool for bioconjugation, distinguished by its dual-reactive nature. The ability to target sulfhydryl and carbonyl groups orthogonally provides a high degree of control and specificity in the design of complex bioconjugates. The pH-sensitive hydrazone linkage is a particularly attractive feature for applications requiring controlled release in acidic environments, such as targeted drug delivery to tumors.
While established crosslinkers like SMCC and NHS esters form highly stable bonds and have a long history of successful application, MPH provides a valuable alternative for researchers seeking to implement pH-responsive and site-specific conjugation strategies. The choice of crosslinker will always be application-dependent, and a thorough understanding of the underlying chemistries is essential for success. As the field of bioconjugation continues to evolve, the demand for versatile and precisely controllable crosslinking reagents like MPH is expected to grow, paving the way for the next generation of sophisticated biotherapeutics and diagnostic tools.
References
-
Boyd, S. J., et al. (2016). Understanding How the Stability of the Thiol-Maleimide Linkage Impacts the Pharmacokinetics of Lysine-Linked Antibody-Maytansinoid Conjugates. Bioconjugate Chemistry, 27(7), 1739-1746. [Link]
-
ResearchGate. Understanding How the Stability of the Thiol-Maleimide Linkage Impacts the Pharmacokinetics of Lysine-Linked Antibody-Maytansinoid Conjugates | Request PDF. [Link]
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Shen, B. Q., et al. (2021). Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency. Pharmaceutical Research, 38(6), 937-947. [Link]
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Creative Biolabs. pH-Sensitive Linker Synthesis Service. [Link]
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Agilent. Characterization of Antibody‑Drug Conjugates Using 2D-LC and Native MS. [Link]
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LCGC International. Perspectives and Characterization on Antibody–Drug Conjugates. [Link]
-
Agilent. Characterization of Antibody‑Drug Conjugates Using 2D-LC and Native MS. [Link]
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NIH. Tuning the Cross-Linking Density and Cross-Linker in Core Cross-Linked Polymeric Micelles and Its Effects on the Particle Stability in Human Blood Plasma and Mice. [Link]
-
Zhang, D., et al. (2017). Kinetics study of degradation of maleimide-thiol conjugates in reducing environments. RSC Advances, 7(53), 33418-33425. [Link]
-
Kalia, J., & Raines, R. T. (2008). Hydrolytic stability of hydrazones and oximes. Angewandte Chemie International Edition, 47(39), 7523-7526. [Link]
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Hendricks, J. A., et al. (2011). Drug release from hydrazone-containing peptide amphiphiles. Journal of visualized experiments: JoVE, (57), e3343. [Link]
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Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie (International ed. in English), 47(39), 7523–7526. [Link]
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Wakankar, A., et al. (2011). Analytical methods for physicochemical characterization of antibody drug conjugates. mAbs, 3(2), 161-172. [Link]
-
Rijcken, C. J. F., et al. (2023). Tuning the Cross-Linking Density and Cross-Linker in Core Cross-Linked Polymeric Micelles and Its Effects on the Particle Stability in Human Blood Plasma and Mice. Biomacromolecules, 24(8), 3545-3556. [Link]
-
Interchim. SMCC, sSMCC, lc-SMCC Heterobifunctionnal crosslinkers. [Link]
-
Kalkhof, S., & Sinz, A. (2009). Chemical cross-linking with NHS esters: a systematic study on amino acid reactivities. Journal of mass spectrometry, 44(6), 877-888. [Link]
-
Lee, J. Y., et al. (2022). Research Article Tuning Mechanical Properties of Polymeric Hydrogels Using Orthogonally Functionalized Crosslinkers. International Journal of Polymer Science, 2022. [Link]
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Technology Networks. ADC Linker - Development and Challenges. [Link]
-
Liénard, M., et al. (2018). Insights into maleimide-thiol conjugation chemistry. Journal of controlled release, 273, 101-110. [Link]
-
Gaci, N., et al. (2015). A novel bio-orthogonal cross-linker for improved protein/protein interaction analysis. Journal of proteomics, 118, 123-134. [Link]
-
Götze, M., et al. (2015). Combining a NHS ester and glutaraldehyde improves crosslinking prior to MALDI MS analysis of intact protein complexes. Journal of mass spectrometry, 50(7), 918-924. [Link]
-
ResearchGate. Characterization of antibody-drug conjugates by mass spectrometry: Advances and future trends | Request PDF. [Link]
-
NIH. Effect of the Addition of a Cross-Linker and the Water pH on the Physical Properties of Films of pH-Responsive Polymer Particles at Air/Water Interfaces. [Link]
-
Su, D., et al. (2021). Antibody–drug conjugates: Recent advances in linker chemistry. Acta Pharmaceutica Sinica B, 11(12), 3889-3907. [Link]
-
Fine-Medicine. 3-Maleimidopropionic acid hydrazonium trifluoroacetate | 359436-61-6 | FM24997. [Link]
-
MDPI. Comparative Analysis of Crosslinking Methods and Their Impact on the Physicochemical Properties of SA/PVA Hydrogels. [Link]
-
ResearchGate. Effect of pH on the crosslinking reaction process of the polymer gel.. [Link]
-
NIH. Bioorthogonal Protein Conjugation: Application to the Development of a Highly Sensitive Bioluminescent Immunoassay for the Detection of Interferon-γ. [Link]
-
NIH. Antibody–drug conjugates: Recent advances in linker chemistry. [Link]
-
ResearchGate. (PDF) Effect of Crosslinking Agents, pH and Temperature on Swelling Behavior of Cross-linked Chitosan Hydrogel. [Link]
-
ResearchGate. (PDF) Current ADC linker chemistry. [Link]
-
NIH. Light-Induced Orthogonal Fragmentation of Crosslinked Peptides. [Link]
-
SlideShare. ADC Case Study-Custom Synthesis of ADC Linker-payload SET | PDF. [Link]
-
ResearchGate. Functionality and chemical stability of plasma polymer films exhibiting a vertical cross-linking gradient in their subsurface | Request PDF. [Link]
Sources
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- 5. SMCC and SMCC Plus™ Protein Crosslinkers | AAT Bioquest [aatbio.com]
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A Senior Application Scientist's Guide to Comparing the Efficiency of Maleimide-Containing Crosslinkers
For drug development professionals and researchers in bioconjugation, the choice of a crosslinker is a critical decision point that dictates the stability, efficacy, and safety of the final product, particularly for high-stakes therapeutics like Antibody-Drug Conjugates (ADCs).[1] Maleimide-based linkers have long been a cornerstone technology due to their highly selective and rapid reaction with thiol groups on cysteine residues under physiological conditions.[2][] However, the apparent simplicity of this chemistry belies a complex reality of potential instability that has driven the evolution of "next-generation" maleimide crosslinkers.
This guide provides an in-depth comparison of different maleimide-containing crosslinkers, moving beyond catalog specifications to explain the causality behind their performance differences. We will explore the core reaction, its inherent challenges, and the innovative solutions developed to overcome them, supported by experimental data and actionable protocols.
The Thiol-Maleimide Reaction: A Double-Edged Sword
The foundation of maleimide chemistry is the Michael addition, where the thiol group of a cysteine residue acts as a nucleophile, attacking one of the double-bonded carbons of the maleimide ring.[4] This reaction is remarkably efficient and specific within a pH range of 6.5 to 7.5.[5] At a neutral pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines, ensuring high chemoselectivity for cysteine over lysine residues.[5][6]
This specificity is the primary reason for the widespread adoption of maleimides in creating precisely defined bioconjugates. The workflow is generally straightforward, involving the preparation of the thiol-containing biomolecule, reaction with the maleimide linker, and subsequent purification.
Despite its efficiency, the standard maleimide linkage presents two significant stability challenges that can compromise a conjugate's integrity, especially in vivo.
Challenge 1: Hydrolysis of the Maleimide Ring
The maleimide ring itself is susceptible to hydrolysis, particularly at neutral or alkaline pH.[5][6] If the ring opens before the reaction with a thiol, it forms a maleamic acid derivative that is unreactive, leading to lower conjugation efficiency.[5] This necessitates careful handling of maleimide reagents, which should be stored in an anhydrous solvent and prepared for aqueous reactions immediately before use.[6]
Challenge 2: The Retro-Michael Reaction and Thiol Exchange
A more critical issue for therapeutics is the reversibility of the thioether bond formed.[6] The thiosuccinimide product can undergo a retro-Michael reaction, re-forming the maleimide and the free thiol. In the thiol-rich environment of the bloodstream, where molecules like glutathione and human serum albumin (HSA) are present in high concentrations, this reversibility leads to "thiol exchange."[6][7] The conjugated payload can detach from its antibody and attach to other circulating proteins, leading to off-target toxicity and reduced therapeutic efficacy.[1][7] This instability has been a major driver for the development of more robust maleimide linkers.
Comparative Analysis of Maleimide Crosslinkers
To address the stability issues of traditional maleimides, several "next-generation" alternatives have been developed. These can be broadly compared based on their reaction kinetics and, most importantly, the stability of both the unreacted linker and the final conjugate.
| Crosslinker Type | Key Feature | Reaction Rate | Pre-Conjugation Hydrolysis | Conjugate Stability (vs. Thiol Exchange) |
| Traditional Maleimide | Standard Michael acceptor | Fast | Moderate | Low (Susceptible to retro-Michael) |
| Dibromomaleimide (DBM) | Leaving groups for substitution | Very Fast | High | High (Forms stable aminothiomaleimide) |
| Diiodomaleimide (DIM) | Improved leaving groups | Extremely Fast | Moderate | High (Forms stable aminothiomaleimide) |
| Maleamic Methyl Ester | Ring-opened precursor | Moderate | N/A (Already hydrolyzed) | High (Directly forms stable product) |
Table 1: Performance Comparison of Different Maleimide-Based Crosslinker Chemistries.
Traditional Maleimides (e.g., SMCC-based)
These are the classic crosslinkers used in first-generation ADCs like Adcetris® and Kadcyla®. While the conjugation reaction is efficient, the resulting thiosuccinimide linkage is known to be unstable in vivo, with studies showing significant payload loss in plasma over several days.[1][8] The primary strategy to mitigate this has been to induce hydrolysis of the thiosuccinimide ring after conjugation by incubating the conjugate at a slightly elevated pH.[8] The resulting ring-opened structure is stable and not susceptible to the retro-Michael reaction.[5] However, this requires an additional process step and the kinetics can be slow.
Next-Generation Maleimides (NGMs)
Dibromomaleimides (DBMs) & Diiodomaleimides (DIMs) These innovative linkers operate on a different principle. Instead of just a Michael addition, the reaction involves a rapid addition-elimination sequence. A thiol first adds to the double bond, and this is followed by the elimination of a halide, which is then substituted by the thiol. This process can be repeated with a second nucleophile (like an amine) to create a stable, trifunctional, or dual-functionalized conjugate.[9]
-
Efficiency: A key advantage of NGMs like DIMs is their extremely rapid reaction rate with thiols, which allows for the efficient conjugation of even sterically hindered proteins.[10][11]
-
Stability: The major breakthrough is that the final conjugate is inherently stable and not prone to thiol exchange.[9][10][11] However, the unreacted maleimide itself can be susceptible to hydrolysis. Dibromomaleimide, for instance, has a short half-life in aqueous buffer, which can reduce conjugation efficiency if the reaction is not rapid.[10] Diiodomaleimides were developed as an improvement, offering an ideal balance of rapid conjugation and reduced pre-conjugation hydrolysis, making them highly effective even in challenging conjugation scenarios.[10][11]
Maleamic Methyl Esters This approach elegantly bypasses the problem of ring instability by starting with a ring-opened precursor. These linkers react with thiols under mild conditions to directly form the stable, hydrolyzed thioether product in a single step.[12] This eliminates the need for a separate post-conjugation hydrolysis step and avoids the potential for retro-Michael reactions altogether. Experimental data shows that ADCs constructed with these linkers exhibit significantly enhanced stability in plasma compared to their traditional maleimide counterparts.[12]
Quantitative Stability Data
The ultimate test of a linker's efficiency is its stability in a biologically relevant medium. The following data, synthesized from literature, illustrates the performance differences.
| Linker Type | ADC Model | Incubation Medium | Time (days) | Remaining Conjugated Drug (%) | Reference |
| Traditional Maleimide | Trastuzumab-Auristatin | Human Plasma | 6 | ~75% (25% payload loss) | [1] |
| Maleamic Methyl Ester | mil40-12b | Mouse Plasma | 14 | ~96.2% | [12] |
| Diiodomaleimide (DIM) | Trastuzumab-ADC | PBS pH 7.4 | 28 | Stable (DAR maintained) | [1] |
Table 2: Comparative Stability of ADCs with Different Maleimide-Based Linkers in Plasma. This data clearly demonstrates the superior stability of next-generation linkers over the traditional maleimide linkage.
Experimental Methodologies
To ensure trustworthy and reproducible results, rigorous and well-controlled experimental protocols are essential. The following sections provide self-validating methodologies for protein conjugation and stability assessment.
General Protocol for Protein-Maleimide Conjugation
This protocol provides a framework for conjugating a thiol-reactive maleimide dye or linker to an antibody or other protein. The causality behind each step is explained to empower the researcher to adapt it as needed.
1. Preparation of Protein Solution (The "Why"): To ensure the maleimide reacts specifically with cysteines, the protein must be in a buffer free of extraneous thiols (like DTT) and at the optimal pH for the reaction. Disulfide bonds, which render cysteines unreactive, must be reduced.
- Action: Dissolve the protein (e.g., an antibody) at 1–10 mg/mL in a degassed buffer such as 1X PBS or 100 mM HEPES, pH 7.0–7.5.[13]
- For Reduction (if needed): Add a 10–20 fold molar excess of TCEP (tris(2-carboxyethyl)phosphine) to the protein solution. TCEP is ideal because it is odorless and does not contain a thiol that needs to be removed before adding the maleimide. Incubate for 30–60 minutes at room temperature under an inert gas (nitrogen or argon) to prevent re-oxidation of thiols.[14]
- Post-Reduction: Remove excess TCEP using a desalting column equilibrated with the reaction buffer. This step is critical to prevent the TCEP from reacting with the maleimide linker.
2. Preparation of Maleimide Stock Solution (The "Why"): Due to the risk of hydrolysis, maleimide reagents should never be stored in aqueous solution.[5] A fresh stock solution in a dry, water-miscible organic solvent ensures maximum reactivity.
- Action: Allow the vial of maleimide reagent to warm to room temperature. Prepare a 10 mM stock solution in anhydrous DMSO or DMF.[14] Vortex to ensure complete dissolution.
3. Conjugation Reaction (The "Why"): A molar excess of the maleimide reagent is used to drive the reaction to completion. The reaction is typically performed at room temperature, but can be moved to 4°C to slow down competing hydrolysis and accommodate sensitive proteins.
- Action: While gently stirring the protein solution, add the maleimide stock solution to achieve a final molar ratio of 10:1 to 20:1 (maleimide:protein).[13]
- Incubation: Flush the vial with inert gas, seal it, and protect it from light. Incubate for 2 hours at room temperature or overnight at 4°C.
4. Purification of the Conjugate (The "Why"): Unreacted maleimide and byproducts must be removed to yield a pure conjugate and prevent further reactions.
- Action: Purify the conjugate using size-exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF).[14][15] The choice of method depends on the scale of the reaction and the properties of the conjugate.
5. Characterization (The "Why"): The final product must be analyzed to confirm successful conjugation and determine the drug-to-antibody ratio (DAR).
- Action: Analyze the purified conjugate using methods such as SDS-PAGE (to visualize the mass shift), UV-Vis spectroscopy (to determine the degree of labeling), mass spectrometry (for precise mass), and hydrophobic interaction chromatography (HIC) to assess the DAR distribution.[1][13]
Protocol for Assessing Conjugate Stability in Plasma
This protocol is designed to validate the stability of the linker-payload bond in a physiologically relevant environment.
1. Incubation:
- Action: Incubate the purified ADC in human or mouse plasma at a concentration of approximately 100 µg/mL at 37°C.[1] A control sample should be incubated in PBS.
2. Time Points:
- Action: Collect aliquots of the plasma sample at various time points (e.g., 0, 24, 48, 96, and 168 hours).[1] Immediately freeze the samples at -80°C to halt any further degradation.
3. Analysis:
- Action: Analyze the samples to determine the amount of intact ADC remaining. This is often done using an affinity-capture ELISA followed by detection with an anti-drug antibody, or by using advanced mass spectrometry techniques to measure the average DAR over time.
Conclusion and Authoritative Recommendations
The choice of a maleimide crosslinker is a balance of reactivity and stability.
-
Traditional Maleimides remain useful for applications where extreme long-term stability in vivo is not required or where post-conjugation stabilization is a feasible manufacturing step.
-
Next-Generation Maleimides (NGMs) are the clear choice for therapeutic applications, especially ADCs, where conjugate stability is paramount for safety and efficacy.
-
Diiodomaleimides (DIMs) offer a superior combination of extremely rapid reaction kinetics and the formation of a highly stable final product, making them ideal for complex, sterically hindered conjugations.[10][11]
-
Maleamic Methyl Ester-based linkers provide an elegant solution that directly yields the final, stable ring-opened product in a single step, simplifying the manufacturing process and ensuring conjugate robustness.[12]
-
As a Senior Application Scientist, my recommendation for teams developing therapeutic bioconjugates is to strongly prioritize the evaluation of next-generation maleimide platforms. The upfront investment in optimizing protocols with these advanced linkers will yield significant returns in the form of more stable, homogeneous, and ultimately safer and more effective products. The field continues to evolve, but the principles of balancing reaction efficiency with the mitigation of hydrolysis and retro-Michael side reactions will remain the central pillar of successful maleimide-based bioconjugation.
References
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Fortea, N., et al. (2018). Tuning the Hydrolytic Stability of Next Generation Maleimide Cross-Linkers Enables Access to Albumin-Antibody Fragment Conjugates and tri-scFvs. Bioconjugate Chemistry. Available at: [Link]
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Modern-day Scribe. (2024). Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide. Medium. Available at: [Link]
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McKinnon, K. M., et al. (2018). Control of Thiol-Maleimide Reaction Kinetics in PEG Hydrogel Networks. Acta Biomaterialia. Available at: [Link]
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Schlaad, H., et al. (2010). Thiol–maleimide “click” chemistry: evaluating the influence of solvent, initiator, and thiol on the reaction mechanism, kinetics, and selectivity. RSC Publishing. Available at: [Link]
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UCL Discovery. (2018). Tuning the Hydrolytic Stability of Next Generation Maleimide Cross-Linkers Enables Access to Albumin-Antibody Fragment Conjugate. UCL Discovery. Available at: [Link]
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PubMed. (2018). Control of thiol-maleimide reaction kinetics in PEG hydrogel networks. PubMed. Available at: [Link]
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JoVE. (2022). Protein Bioconjugates Via Cysteine-Maleimide Chemistry | Protocol Preview. YouTube. Available at: [Link]
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Journal of the American Chemical Society. (n.d.). On-Demand Thio-Succinimide Hydrolysis for the Assembly of Stable Protein–Protein Conjugates. JACS. Available at: [Link]
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PubMed Central. (n.d.). On-Demand Thio-Succinimide Hydrolysis for the Assembly of Stable Protein–Protein Conjugates. PMC. Available at: [Link]
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ResearchGate. (2025). (PDF) Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting. ResearchGate. Available at: [Link]
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Fontaine, S. D., et al. (2015). Long-Term Stabilization of Maleimide–Thiol Conjugates. Bioconjugate Chemistry. Available at: [Link]
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Wang, L., et al. (2022). Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index. National Institutes of Health. Available at: [Link]
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Zeglis, B. M., et al. (2013). Synthesis and Bioconjugation of Thiol-Reactive Reagents for the Creation of Site-Selectively Modified Immunoconjugates. PubMed Central. Available at: [Link]
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ResearchGate. (n.d.). (PDF) One-pot thiol–amine bioconjugation to maleimides: simultaneous stabilisation and dual functionalisation. ResearchGate. Available at: [Link]
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A Senior Application Scientist's Guide to Evaluating the Biocompatibility of 3-Maleimidopropiohydrazide Trifluoroacetate Conjugates
For researchers, scientists, and drug development professionals, the journey of creating a successful bioconjugate, such as an antibody-drug conjugate (ADC), is paved with critical decisions. One of the most pivotal is the choice of the linker, the molecular bridge that connects the biological moiety to the payload. The linker's properties profoundly influence the conjugate's stability, efficacy, and, most importantly, its biocompatibility. This guide provides an in-depth evaluation of conjugates formed using 3-Maleimidopropiohydrazide Trifluoroacetate (MPH), a heterobifunctional linker possessing both a thiol-reactive maleimide and a carbonyl-reactive hydrazide.
We will dissect the biocompatibility of MPH conjugates by examining its constituent reactive groups in comparison to viable alternatives. This analysis will be grounded in experimental data and will provide the "why" behind the "how" of experimental design, empowering you to make informed decisions in your research.
The Dual Nature of 3-Maleimidopropiohydrazide (MPH)
This compound is a crosslinking reagent that features two distinct reactive moieties: a maleimide group for selective conjugation to thiol groups (present in cysteine residues of proteins) and a hydrazide group for coupling with carbonyl groups (aldehydes or ketones).[1] This dual reactivity allows for a two-step conjugation strategy, offering versatility in the design of complex bioconjugates. The trifluoroacetate is a counterion resulting from the synthesis and purification process, and while generally considered to have low toxicity, its potential to influence in vitro assays should be considered.[2][3][4][5][6][7]
The core of evaluating the biocompatibility of an MPH-conjugate lies in understanding the in vivo behavior of the two linkages it forms: the thiosuccinimide bond from the maleimide-thiol reaction and the hydrazone bond from the hydrazide-carbonyl reaction.
Part 1: The Maleimide Moiety - A Tale of Reactivity and Reversibility
The Michael addition of a thiol to a maleimide is a widely used bioconjugation strategy due to its rapid kinetics and high selectivity for cysteine residues under physiological conditions.[8] This reaction has been utilized in FDA-approved ADCs, such as Adcetris® (brentuximab vedotin) and Kadcyla® (trastuzumab emtansine).[9] However, the resulting thiosuccinimide linkage is not without its liabilities.
The Challenge: In Vivo Instability
The primary biocompatibility concern with traditional maleimide conjugates is the reversibility of the thioether bond through a retro-Michael reaction.[10] In the presence of endogenous thiols like glutathione or albumin, the payload can be prematurely released from the antibody, leading to off-target toxicity and reduced therapeutic efficacy.[11]
The Solution: Engineering Stability
To address this instability, several next-generation maleimide-based linkers have been developed. A key strategy is the post-conjugation hydrolysis of the thiosuccinimide ring to form a stable, ring-opened succinamic acid thioether, which is resistant to the retro-Michael reaction.[9][10][12][13]
Here, we compare the stability of traditional maleimide linkages with more stable alternatives.
| Linker Technology | Linkage Type | Key Stability Feature | In Vivo Stability Profile |
| Traditional Maleimide | Thiosuccinimide | Susceptible to retro-Michael reaction. | Prone to cleavage, leading to payload loss over time.[12] |
| Hydrolyzed Maleimide | Ring-opened Maleamic Acid Thioether | The succinimide ring is hydrolyzed to a more stable, open-ring structure that is resistant to the retro-Michael reaction. | Significantly enhanced stability with reported half-lives exceeding two years for the ring-opened product.[9][12] |
| Self-Stabilizing Maleimides | Diaminopropionic acid-based maleimide | Engineered to undergo rapid intramolecular hydrolysis of the thiosuccinimide ring, forming a stable product. | Demonstrates a dramatic improvement in payload retention compared to conventional maleimide linkers in in vivo models.[12] |
| Dibromomaleimides | Dithiomaleimide | Forms a more stable linkage that can be further stabilized by hydrolysis. | Dithiomaleamic acid conjugates are unreactive toward serum thiols and do not undergo retro-Michael reactions.[14][15] |
The choice of maleimide chemistry has a direct impact on the immunogenicity of the resulting conjugate. While maleimide conjugation has been shown to enhance the immunogenicity of vaccines, in the context of therapeutic proteins, a more stable conjugate is generally desirable to minimize the potential for an anti-drug antibody (ADA) response.[9][16][17]
Part 2: The Hydrazide Moiety - A Question of pH-Sensitivity and Stability
The hydrazide group of MPH reacts with aldehydes or ketones to form a hydrazone bond. A key feature of hydrazone linkages is their pH-sensitivity; they are relatively stable at the physiological pH of blood (~7.4) but are designed to hydrolyze in the acidic environment of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0).[13][18] This property has been exploited for the controlled intracellular release of payloads.
The Challenge: Balancing Stability and Release
While pH-dependent cleavage is advantageous, the inherent instability of some hydrazone linkers can lead to premature drug release in circulation, a concern that plagued the first-generation ADC, Mylotarg™ (gemtuzumab ozogamicin).[13] The stability of the hydrazone bond is highly dependent on the electronic properties of the reacting carbonyl and hydrazine.[19]
The Alternative: Oxime Linkers for Enhanced Stability
For applications requiring greater stability, oxime linkers, formed from the reaction of an aminooxy group with a carbonyl, present a superior alternative. Oximes exhibit significantly greater hydrolytic stability across a broad pH range compared to hydrazones.[13][18][19][20]
| Linker Chemistry | Bond Type | Key Feature | Hydrolytic Stability |
| Hydrazone | C=N-NH | pH-sensitive; cleavable in acidic environments. | Less stable; half-life can be on the order of days in plasma.[17][18] |
| Oxime | C=N-O | Highly stable across a wide pH range. | Significantly more stable; rate constants for hydrolysis are nearly 1000-fold lower than for simple hydrazones.[19][20] |
Part 3: Experimental Protocols for Biocompatibility Assessment
A thorough evaluation of the biocompatibility of an MPH-conjugate requires a suite of well-designed experiments. Here, we provide streamlined protocols for key assays.
In Vitro Cytotoxicity Assessment
The goal of this assay is to determine the potency of the conjugate against target cells and to assess off-target toxicity on non-target cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for measuring cell viability.[3][4][11][12][21]
Experimental Workflow for Cytotoxicity Assessment
Caption: Workflow for determining in vitro cytotoxicity using the MTT assay.
Step-by-Step Methodology:
-
Cell Seeding: Seed both antigen-positive and antigen-negative cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of the MPH-conjugate, a relevant alternative conjugate (e.g., one with a more stable linker), and the free payload.
-
Treatment: Remove the culture medium and add the prepared compound dilutions to the cells. Incubate for a period relevant to the payload's mechanism of action (typically 72-120 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 1-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or an SDS-HCl solution) to dissolve the formazan crystals.
-
Readout: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and plot the results against the log of the conjugate concentration to determine the IC50 value.
A desirable MPH-conjugate will show high potency (low IC50) on target cells and significantly lower potency on non-target cells, indicating target-specific killing.
In Vivo Stability and Pharmacokinetics (PK)
Evaluating the in vivo stability of the conjugate is crucial to ensure the payload remains attached to the antibody in circulation. This is typically assessed through pharmacokinetic studies in animal models, such as mice.[1][22][23][24]
Experimental Workflow for In Vivo Stability Assessment
Caption: Workflow for assessing the in vivo stability and pharmacokinetics of a bioconjugate.
Step-by-Step Methodology:
-
Animal Dosing: Administer a single intravenous (IV) dose of the MPH-conjugate to a cohort of mice.
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 5 minutes, 1, 6, 24, 48, 96, and 168 hours post-dose).
-
Sample Processing: Process the blood to obtain plasma and store frozen until analysis.
-
Bioanalysis:
-
Total Antibody/Intact ADC: Use a ligand-binding assay, such as an ELISA, to measure the concentration of the total antibody and/or the intact ADC in the plasma samples.
-
Free Payload: Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the concentration of the released (free) payload.
-
-
Pharmacokinetic Modeling: Plot the concentration of each analyte over time and use pharmacokinetic software to calculate key parameters such as half-life (t½), clearance (CL), and area under the curve (AUC).
A stable conjugate will exhibit a long half-life for the intact ADC and minimal levels of free payload in circulation.
Immunogenicity Assessment
The potential for a bioconjugate to elicit an immune response, leading to the formation of anti-drug antibodies (ADAs), is a critical safety concern. ADAs can impact the efficacy and safety of the therapeutic. A bridging ELISA is a common format for detecting ADAs.[8][16][25][26][27]
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Safety Operating Guide
Navigating the Disposal of 3-Maleimidopropiohydrazide Trifluoroacetate: A Procedural Guide for Laboratory Professionals
For researchers at the forefront of drug development and bioconjugation, the heterobifunctional crosslinker 3-Maleimidopropiohydrazide Trifluoroacetate is a valuable tool. Its unique architecture, featuring a sulfhydryl-reactive maleimide group and a carbonyl-reactive hydrazide moiety, allows for the precise linkage of molecules. However, its utility in synthesis is matched by the critical need for meticulous handling and disposal. The presence of a reactive maleimide, a hydrazide derivative, and a strong trifluoroacetate acid salt necessitates a multi-faceted approach to waste management to ensure personnel safety and environmental compliance.
Core Principles of Safe Disposal: A Triad of Hazards
The disposal strategy for this compound is dictated by three primary hazard considerations:
-
Maleimide Reactivity: The maleimide group is an electrophile that readily reacts with nucleophiles, particularly thiols (sulfhydryls). This reactivity, while essential for its crosslinking function, also means it can react with biological molecules, posing a potential hazard. Therefore, a key step in disposal is the quenching or deactivation of this reactive group.
-
Hydrazide Toxicity: Hydrazine and its derivatives are classified as hazardous substances. They are known to be toxic and require careful handling to prevent exposure.
-
Trifluoroacetate Acidity and Environmental Persistence: Trifluoroacetic acid (TFA) is a strong, corrosive acid.[1][2] Its salt form in this compound means that in aqueous solutions, it can contribute to the acidity of the waste stream. TFA is also known for its persistence in the environment.
These three facets of the molecule's identity demand a disposal protocol that addresses each hazard systematically.
Personal Protective Equipment (PPE): The First Line of Defense
Before initiating any disposal procedures, the importance of appropriate Personal Protective Equipment (PPE) cannot be overstated. All operations involving this compound and its waste should be conducted in a certified chemical fume hood.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes of the acidic and potentially irritating compound. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). Double-gloving is recommended for direct handling. | Prevents skin contact with the maleimide, which can be a skin sensitizer, and the corrosive TFA. |
| Body Protection | A full-length laboratory coat. | Provides a barrier against accidental spills and contamination of personal clothing. |
| Respiratory | To be used in a well-ventilated area, preferably a fume hood. For spills outside a hood, a respirator may be needed. | While the compound is a solid, dust or aerosols can be generated. The hydrazide component and TFA vapors (if acidified) are hazardous upon inhalation.[1] |
Step-by-Step Disposal Protocol: From Benchtop to Final Disposition
The following protocol outlines the systematic approach to managing waste streams containing this compound.
Part 1: Waste Segregation at the Point of Generation
Proper segregation is the foundation of safe and compliant chemical waste disposal.
-
Designated Waste Containers: All waste containing this compound must be collected in clearly labeled, sealed, and chemically compatible hazardous waste containers. Do not mix this waste with other chemical streams unless compatibility has been confirmed.
-
Solid vs. Liquid Waste: Separate solid waste (e.g., contaminated gloves, weigh boats, pipette tips) from liquid waste (e.g., unused solutions, reaction mixtures, rinsates).
Part 2: Deactivation and Neutralization of Liquid Waste
This two-step process addresses the maleimide reactivity and the trifluoroacetate acidity.
Experimental Protocol: Deactivation and Neutralization
-
Prepare a Quenching Solution: In a suitably sized container within a chemical fume hood, prepare a quenching solution of a thiol-containing compound. A solution of 1 M dithiothreitol (DTT) or β-mercaptoethanol (BME) in a buffer such as phosphate-buffered saline (PBS) is effective.
-
Causality Explained: The thiol group of DTT or BME will readily undergo a Michael addition reaction with the maleimide ring, forming a stable, non-reactive thioether bond. This effectively "deactivates" the hazardous reactivity of the maleimide.
-
-
Deactivation: Slowly add the liquid waste containing this compound to the quenching solution. A 10-fold molar excess of the thiol compound is recommended to ensure complete reaction. Allow the mixture to react for at least one hour at room temperature with occasional stirring.
-
Neutralization: After deactivation, address the acidity of the trifluoroacetate. Slowly add a weak base, such as a saturated solution of sodium bicarbonate, to the quenched waste. Monitor the pH using pH indicator strips and adjust until the pH is between 6.0 and 8.0. Be cautious as the addition of bicarbonate to an acidic solution will generate carbon dioxide gas.
-
Causality Explained: Neutralizing the acidic waste minimizes its corrosive hazard and makes it safer for storage and transport. It is also often a requirement for acceptance by waste disposal facilities.
-
-
Collection and Labeling: Collect the treated liquid waste in a designated hazardous waste container. The label must clearly state: "Hazardous Waste: Deactivated and Neutralized this compound solution" and list the contents, including the quenching and neutralizing agents used.
Part 3: Management of Solid and Unused Product Waste
-
Contaminated Solid Waste: All disposable materials that have come into contact with this compound (e.g., gloves, pipette tips, absorbent paper) must be collected in a designated, sealed plastic bag or container labeled "Hazardous Waste: this compound Contaminated Debris".
-
Unused Solid Product: Unused or expired solid this compound should not be disposed of in the regular trash. It must be collected in its original container or a compatible, sealed container labeled "Hazardous Waste: Unused this compound".
-
Empty Containers: "Empty" containers that held the solid product are not truly empty and must be triple-rinsed with a suitable solvent (e.g., methanol or ethanol). The first rinsate is considered hazardous and must be collected and disposed of as hazardous liquid waste. After triple-rinsing and allowing the container to air-dry completely in a fume hood, deface the label before disposal.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound waste.
Spill Management
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
-
Evacuate and Alert: Alert others in the immediate area and evacuate if necessary.
-
Wear PPE: Don appropriate PPE, including gloves, eye protection, and a lab coat.
-
Containment: For a small spill of the solid, carefully sweep it up, avoiding dust generation, and place it into a sealed container for disposal as hazardous waste. For a liquid spill, contain it with an inert absorbent material like vermiculite or sand.
-
Collection: Carefully collect the absorbent material and place it in a sealed container labeled as hazardous waste.
-
Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by a water rinse. Collect all cleaning solutions as hazardous liquid waste.
Regulatory Compliance
All hazardous waste must be stored and disposed of in compliance with institutional and local regulatory guidelines, such as those from the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA). Store all waste containers in a designated, well-ventilated, and secure area away from incompatible materials. Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
By understanding the chemical nature of this compound and adhering to this systematic disposal protocol, laboratory professionals can ensure a safe working environment and maintain environmental stewardship.
References
-
Carl ROTH. Trifluoroacetic acid (TFA) Safety Data Sheet. [Link]
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A Senior Application Scientist's Guide to Handling 3-Maleimidopropiohydrazide Trifluoroacetate: A Protocol Rooted in Safety
Foundational Principle: Understanding the Hazard Profile
3-Maleimidopropiohydrazide Trifluoroacetate is a powerful heterobifunctional crosslinker, invaluable for bioconjugation.[1] However, its utility is derived from its inherent reactivity, which also defines its hazard profile. A comprehensive safety plan is not merely a suggestion; it is a prerequisite for handling this compound. The molecule's risk is a composite of its three key functional components: the maleimide group, the hydrazide moiety, and the trifluoroacetate salt.
A failure to appreciate the distinct and combined hazards of these components can lead to acute injury, chronic health effects, and compromised research. This guide is built on the principle of proactive risk mitigation through knowledge and procedural discipline.
| Component | Primary Hazards | Key Risks & Consequences |
| Maleimide Group | Potent thiol-reactive agent, corrosive, potential sensitizer.[2][3] | Causes severe chemical burns to skin and eyes upon contact.[4][5] Can trigger allergic skin reactions (sensitization) with repeated exposure.[5] Reacts readily with cysteine residues in proteins, posing a significant biological hazard. |
| Hydrazide Moiety | Toxic, corrosive, potential carcinogen.[6][7] | Toxic if inhaled and may be fatal if absorbed through the skin.[6] Extremely destructive to mucous membranes and the upper respiratory tract.[6] Classified as a corrosive material that can cause severe damage upon contact.[7] |
| Trifluoroacetate (TFA) Salt | Corrosive, irritant, harmful if swallowed. | The parent acid, Trifluoroacetic Acid (TFA), is highly corrosive, causing severe skin burns and eye damage.[8][9][10] The salt form is harmful if swallowed and causes serious skin and eye irritation.[11][12][13] |
This compound must be treated as toxic, corrosive, and a potential sensitizer. All handling procedures must reflect this high level of risk.
The Last Line of Defense: Personal Protective Equipment (PPE)
While engineering controls, such as a certified chemical fume hood, are the primary barrier against exposure, your Personal Protective Equipment (PPE) is the critical final barrier.[7] The selection and use of PPE must be meticulous and non-negotiable.
| Protection Area | Minimum PPE Requirement | Rationale & Expert Insight |
| Hand Protection | Double Gloving: Inner nitrile glove + Outer neoprene or thicker nitrile glove. | The hydrazide component necessitates robust chemical resistance.[6] Double gloving protects against immediate exposure in case the outer glove is compromised. Always consult the glove manufacturer's chemical resistance guide for compatibility.[6] |
| Body Protection | Chemical-resistant lab coat (long-sleeved, with tight cuffs), full-length pants, and closed-toe, fluid-resistant shoes.[6][14] | A standard cotton lab coat is insufficient. A chemical-resistant coat prevents absorption of splashes. Full coverage of legs and feet is mandatory to prevent accidental skin contact. |
| Eye & Face Protection | Chemical splash goggles AND a full-face shield.[6][7] | Due to the severe corrosivity of all components, protecting against splashes is paramount.[5][8] Standard safety glasses are inadequate. The face shield protects the entire face from splashes that could occur during reconstitution or transfer. |
| Respiratory Protection | Required when handling the powder outside of a glove box or during spill cleanup. Use a NIOSH-approved respirator.[6] | For solid powder: A minimum of an N95-rated respirator is required to prevent inhalation of fine particulates.[4] For potential vapors/aerosols or spill cleanup: A full-face respirator with multi-purpose (e.g., ABEK) cartridges is recommended.[6] Note: All respirator use requires prior medical clearance and fit-testing as per institutional and regulatory requirements.[6] |
Operational Plan: A Step-by-Step Procedural Guide
Adherence to a strict, repeatable workflow is essential for minimizing risk. The following protocols are designed to be self-validating systems of safety.
Preparation and PPE Donning Sequence
Properly putting on PPE is the first step in creating a safe working environment. The sequence is designed to prevent contamination of the user and the PPE itself.
Caption: Workflow for pre-operation checks and PPE donning.
Handling Protocol: Weighing and Reconstituting
All manipulations of this compound, especially in its solid form, must be performed within a certified chemical fume hood or a glove box.[7]
-
Designate the Area: Perform all work on a disposable, absorbent lab mat inside the fume hood to contain any potential spills.
-
Pre-label Containers: Prepare and label all necessary vials and tubes before opening the primary reagent container.
-
Equilibrate Reagent: Allow the reagent vial to come to room temperature before opening to prevent condensation of atmospheric moisture, which can degrade the compound.
-
Weighing the Solid:
-
Use anti-static weighing tools and paper.
-
Open the container slowly to avoid creating airborne dust.
-
Dispense the required amount carefully. Do not return any excess reagent to the stock container.
-
Close the stock container tightly immediately after dispensing.
-
-
Reconstitution:
-
Add the solvent (e.g., anhydrous DMSO or DMF) slowly and carefully to the vial containing the weighed solid.
-
Use a pipette with a disposable filter tip.
-
Cap the vial and mix by gentle vortexing or inversion. Avoid shaking vigorously, which can generate aerosols.
-
-
Post-Handling:
-
Wipe down the exterior of the newly prepared solution vial.
-
Clean any contaminated surfaces within the fume hood immediately.
-
Dispose of all contaminated disposables (weigh paper, pipette tips) into a designated hazardous waste container located within the fume hood.
-
Safe Degowning: PPE Doffing Sequence
The removal of PPE is a critical control point for preventing personal contamination. The goal is to touch contaminated surfaces only with other contaminated surfaces (i.e., outer gloves).
Caption: Workflow for the safe removal of contaminated PPE.
Disposal and Decontamination Plan
Improper disposal is a significant risk to personnel and the environment. All waste generated from handling this compound is considered hazardous.
-
Solid Waste: All contaminated items (gloves, pipette tips, weigh boats, absorbent liners) must be placed in a clearly labeled, sealed hazardous waste container. Do not mix with general lab trash.
-
Liquid Waste: Unused or waste solutions containing this compound must be collected in a designated, sealed, and properly labeled hazardous chemical waste container. The container should be stored in a secondary containment tray.
-
Decontamination: All non-disposable equipment (spatulas, glassware) must be decontaminated. A common procedure involves rinsing with a suitable organic solvent (check compatibility) to remove the compound, followed by a wash with a solution that can hydrolyze the maleimide (e.g., a basic solution), and then a final rinse. All rinsates must be collected as hazardous waste.
-
Consult EHS: Your institution's Environmental Health & Safety (EHS) office is the final authority on waste disposal.[8] Contact them for specific instructions on waste stream management and pickup.
Emergency Procedures: Spill and Exposure Response
Preparation is key to managing emergencies effectively. Ensure all lab personnel are familiar with these procedures before beginning work.
Spill Response Protocol
Caption: Emergency workflow for chemical spill response.
For a minor spill that you are trained to handle:
-
Ensure you are wearing the full PPE outlined in Section 2.0, including respiratory protection.
-
Cover the spill with an absorbent material from a chemical spill kit.
-
For liquid spills, allow the absorbent to soak up the material. For solid spills, gently cover to avoid raising dust. Do NOT dry sweep.
-
Carefully collect the absorbed material using non-sparking tools and place it in a designated hazardous waste container.
-
Clean the spill area with a decontaminating solution, and collect this as hazardous waste as well.
Personnel Exposure
Immediate action is critical to mitigate harm.
-
Skin Contact: Immediately remove all contaminated clothing.[4] Rinse the affected skin area with copious amounts of water for at least 15 minutes.[12] Seek immediate medical attention.[6][10]
-
Eye Contact: Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.[8] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.[10]
-
Inhalation: Move the affected person to fresh air immediately.[4] If breathing is difficult, provide oxygen. Seek immediate medical attention.[9]
-
Ingestion: Do NOT induce vomiting.[12] Rinse the mouth with water. Seek immediate medical attention.[4]
In all cases of exposure, provide the Safety Data Sheet (SDS) for this compound to the responding medical personnel.
References
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Hydrazine - Risk Management and Safety . Princeton University.
-
Coupling Agent Hazards . American Peptide Society.
-
Safety and handling of Maleimide-NODA-GA . Benchchem.
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How to Safely Handle Your Antibody Drug Conjugate . Lonza.
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Maleimide - Safety Data Sheet . ChemicalBook.
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Maleimide Safety Data Sheet . Santa Cruz Biotechnology.
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Best practices for handling chemical reagents to prevent cross-contamination . Quimivita.
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Sodium trifluoroacetate Safety Data Sheet . Synquest Labs.
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Maleimide Safety Data Sheet . Thermo Fisher Scientific.
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Trifluoroacetic acid, sodium salt Safety Data Sheet . Fisher Scientific.
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Bioconjugation reagents . Lumiprobe.
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Trifluoroacetic acid Safety Data Sheet . Sigma-Aldrich.
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Diverse reactivity of maleimides in polymer science and beyond . PubMed - NIH.
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Trifluoroacetic Acid Safety Data Sheet . TCI Chemicals.
-
Hydrazine Standard Operating Procedure Template . University of New Mexico - Environmental Health & Safety.
-
Sodium trifluoroacetate Safety Data Sheet . Thermo Fisher Scientific.
-
SODIUM TRIFLUOROACETATE Safety Data Sheet . Gelest, Inc.
-
Trifluoroacetic acid Safety Data Sheet . Merck Millipore.
-
Personal Protective Equipment . Iowa State University - Environmental Health & Safety.
-
Safety and Handling of Hydrazine . Defense Technical Information Center (DTIC).
-
Methyl trifluoroacetate Safety Data Sheet . Fisher Scientific.
-
Bioconjugation Chemistry: Challenges and Solutions . kbDNA.
-
8 Types of PPE to Wear When Compounding Hazardous Drugs . Provista.
-
3-Maleimidopropionic Acid Hydrazonium, Trifluoroacetate . CymitQuimica.
-
Trifluoroacetic acid Safety Data Sheet . Sigma-Aldrich.
-
Safety Data Sheet: Trifluoroacetic acid (TFA) . Carl ROTH.
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- 14. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
